molecular formula C12H12NO3P B1205886 Diphenyl phosphoramidate CAS No. 2015-56-7

Diphenyl phosphoramidate

Cat. No.: B1205886
CAS No.: 2015-56-7
M. Wt: 249.2 g/mol
InChI Key: QWMUDOFWQWBHFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenyl phosphoramidate (CAS 2015-56-7) is a key organophosphorus compound with a stable phosphoryl bond (P=O) and a P-N linkage, making it a versatile building block in scientific research and industrial applications . It is supplied with a guaranteed purity of ≥97% and is characterized by a melting point of 147-151°C . This compound is insoluble in water and should be stored in a cool, dry, and well-ventilated place, protected from strong oxidizing agents . In Pharmaceutical and Medicinal Chemistry , this compound serves as a critical intermediate in the ProTide approach, a powerful prodrug strategy to enhance the intracellular delivery and therapeutic efficacy of nucleoside analogues . Its acid-labile P-N bond allows for controlled drug release under specific physiological conditions, making it valuable for developing antiviral and anticancer agents . In Industrial Applications , this compound is utilized in the synthesis of novel, halogen-free flame retardants . Phosphoramidates exhibit a synergistic effect when phosphorus and nitrogen atoms are combined, offering enhanced flame retardancy for materials like polyurethane foams, epoxy resins, and textiles by acting in both the vapor and condensed phases . In Synthetic Chemistry , this compound is a classic product of the Atherton-Todd reaction, which involves the reaction of a dialkyl phosphite with an amine in the presence of carbon tetrachloride . It also functions as a valuable precursor for other reagents and can act as a ligand in coordination chemistry or a directing group in C-H activation reactions . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[amino(phenoxy)phosphoryl]oxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12NO3P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMUDOFWQWBHFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(N)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073284
Record name Phosphoramidic acid, diphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2015-56-7
Record name Phosphoramidic acid, diphenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2015-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amidophosphoric acid, diphenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002015567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenyl phosphoramidate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2043
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphoramidic acid, diphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenyl phosphoramidate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.315
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Diphenyl phosphoramidate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FU5Z7Q6RE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Diphenyl Phosphoramidate for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a key member of the phosphoramidate class of organophosphorus compounds, represents a versatile and pivotal molecule in modern synthetic and medicinal chemistry. Characterized by a central phosphorus atom bonded to two phenoxy groups and an amino group, its unique electronic and steric properties make it a valuable synthon and a fundamental scaffold in the design of bioactive agents. This technical guide provides a comprehensive exploration of this compound, from its core chemical properties and synthesis to its critical applications as a synthetic reagent and a cornerstone of the ProTide (Pro-drug) approach in drug development. We will delve into detailed experimental protocols, mechanistic insights, and safety considerations, offering field-proven perspectives for researchers and developers aiming to leverage this compound's full potential.

Introduction: Defining the Core Moiety

Phosphoramidates are a class of organophosphorus compounds featuring a covalent bond between a pentavalent phosphorus atom and a nitrogen atom[1][2]. This compound, specifically, is the diphenyl ester of phosphoramidic acid. Its structure is foundational, serving as the parent compound for a vast array of N-substituted derivatives that have found applications ranging from catalysis to agriculture and, most significantly, pharmaceuticals[1][3][4].

It is crucial to distinguish this compound from a similarly named but functionally distinct reagent: Diphenyl phosphorazidate (DPPA) . While DPPA is a powerful reagent used for peptide couplings and Curtius reactions, it contains a P-N₃ (azide) bond[5][6][7]. In contrast, this compound features a stable P-NH₂ bond, which is the subject of this guide. This P-N linkage is central to its utility, particularly in the ProTide (prodrug) strategy, where it masks the charge of a phosphate group, enhancing cell membrane permeability of nucleoside analogue drugs[1][8].

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application.

Chemical and Physical Properties

The key identifying and physical properties of this compound are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueReference(s)
CAS Number 2015-56-7[9][10][11]
Molecular Formula C₁₂H₁₂NO₃P[9][10][12]
Molecular Weight 249.20 g/mol [9][12]
IUPAC Name {[amino(phenoxy)phosphoryl]oxy}benzene[10][13]
Appearance White to off-white crystalline solid/powder[10][11]
Melting Point 147-154 °C[10][11]
Solubility Insoluble in water[11]
Storage Room temperature, protect from light[9][11]
Spectroscopic Signature

Spectroscopic analysis provides a definitive fingerprint for structural confirmation and purity assessment.

  • ¹H NMR: The proton NMR spectrum is characterized by a complex multiplet in the aromatic region (typically δ 7.0-7.4 ppm) corresponding to the ten protons of the two phenyl rings. The protons on the nitrogen atom (-NH₂) often appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons of the phenoxy groups.

  • ³¹P NMR: Phosphorus-31 NMR is a powerful tool for characterizing organophosphorus compounds. This compound will exhibit a single resonance, with a chemical shift characteristic of phosphoramidate esters.

  • Infrared (IR) Spectroscopy: The IR spectrum displays key vibrational frequencies that confirm its functional groups. Expect to see strong P=O stretching (around 1240-1270 cm⁻¹), P-O-Ar stretching (around 930-960 cm⁻¹), and N-H stretching bands (around 3165 cm⁻¹)[14][15].

A comprehensive collection of spectra, including NMR, IR, and Mass Spectrometry, is available in public databases for reference[13][16].

Synthesis and Mechanistic Pathways

The formation of the P-N bond is the cornerstone of phosphoramidate synthesis. The most direct and widely employed method involves the reaction of a diphenyl phosphoryl precursor with an amine source.

Primary Synthetic Route: Nucleophilic Substitution

The standard synthesis of this compound and its N-substituted analogues proceeds via the reaction of Diphenyl phosphorochloridate (also known as diphenyl chlorophosphate) with ammonia or a primary/secondary amine[2][17].

This reaction is a classic nucleophilic substitution at the electrophilic phosphorus center. The amine acts as the nucleophile, attacking the phosphorus atom and displacing the chloride, which is a good leaving group. A base, such as triethylamine or 1,4-dimethylpiperazine (DMP), is typically added to the reaction mixture[17]. The causality here is twofold: the base neutralizes the HCl generated during the reaction, preventing it from protonating the amine nucleophile and rendering it unreactive. It also drives the equilibrium towards product formation.

Synthesis_Mechanism cluster_TS Nucleophilic Attack DPPC Diphenyl Phosphorochloridate (PhO)₂P(O)Cl TS Trigonal Bipyramidal Intermediate/Transition State DPPC->TS 1. Attack by Amine Amine Amine (R-NH₂) Amine->TS Salt Amine Hydrochloride (e.g., Et₃N·HCl) Base Base (e.g., Et₃N) Product N-Substituted this compound (PhO)₂P(O)NHR TS->Product 2. Chloride Expulsion ProTide_Activation Prodrug Phosphoramidate Prodrug (Lipophilic, Cell Permeable) Cell Cell Membrane Prodrug->Cell Passive Diffusion Step1 Enzymatic Cleavage (e.g., Cathepsin A, HINT1) Cell->Step1 MP Nucleoside Monophosphate (Charged, Trapped) Step1->MP 1st Activation Step Step2 Cellular Kinases MP->Step2 TP Active Triphosphate (Inhibits Viral Polymerase / Cancer Target) Step2->TP 2nd & 3rd Phosphorylation

References

An In-depth Technical Guide to the Chemical Properties of Diphenyl Phosphoramidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Diphenyl phosphoramidate, a key organophosphorus compound, holds a significant position in synthetic and medicinal chemistry. This technical guide provides a comprehensive exploration of its core chemical properties, synthesis, reactivity, and spectral characteristics. By delving into the causality behind experimental choices and providing detailed, field-proven methodologies, this document serves as an essential resource for researchers leveraging this versatile molecule in their work. The content is structured to offer not just a recitation of facts, but a deeper understanding of the principles governing the behavior of this compound, thereby empowering scientists in their research and development endeavors.

Introduction: The Significance of the Phosphoramidate Moiety

Phosphoramidates are a class of organophosphorus compounds distinguished by a covalent bond between a pentavalent phosphorus atom and a nitrogen atom.[1] This P-N linkage imparts unique chemical and physical properties that have been exploited in a wide range of applications, from medicinal chemistry to materials science.[2] this compound, with its two phenoxy groups attached to the phosphorus center, is a foundational member of this class, offering a versatile platform for the synthesis of more complex molecules. Its utility is particularly pronounced in the development of antiviral prodrugs, where the phosphoramidate moiety can enhance cellular uptake and intracellular delivery of therapeutic agents.[1]

This guide will provide an in-depth analysis of the chemical properties of this compound, with a focus on its synthesis, reactivity, and spectroscopic signature.

Core Chemical and Physical Properties

A thorough understanding of the fundamental physical and chemical properties of this compound is crucial for its effective handling, application, and characterization.

PropertyValueReference(s)
CAS Number 2015-56-7[3]
Molecular Formula C₁₂H₁₂NO₃P[3]
Molecular Weight 249.21 g/mol [3]
Appearance White to off-white solid[4]
Melting Point 147-149 °C[4]
Boiling Point 368.2 ± 25.0 °C (Predicted)[4]
Density 1.290 ± 0.06 g/cm³ (Predicted)[4]
Water Solubility Insoluble[4]
Storage 2-8°C, protect from light, stored under nitrogen[4]

Synthesis of this compound: Pathways and Mechanisms

The synthesis of this compound can be achieved through several reliable methods. The choice of a particular synthetic route often depends on the availability of starting materials, desired scale, and purity requirements.

From Diphenyl Phosphorochloridate and Ammonia

A common and direct method for the synthesis of this compound involves the reaction of diphenyl phosphorochloridate with ammonia.[5] Diphenyl phosphorochloridate is a versatile phosphorylating agent used in the synthesis of a variety of organophosphorus compounds.[6]

Synthesis_from_Chloride reagents Diphenyl Phosphorochloridate + NH₃ intermediate [Transition State] reagents->intermediate Nucleophilic Attack product This compound intermediate->product Chloride Elimination byproduct NH₄Cl intermediate->byproduct

Caption: Synthesis of this compound from Diphenyl Phosphorochloridate.

Experimental Protocol: Synthesis from Diphenyl Phosphorochloridate

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, dissolve diphenyl phosphorochloridate (1.0 eq) in anhydrous diethyl ether.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Ammonia Addition: Bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in a suitable solvent dropwise. The reaction is exothermic and should be controlled to maintain the temperature below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Work-up: Filter the reaction mixture to remove the precipitated ammonium chloride.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

From Diphenyl Phosphorazidate

An alternative route to phosphoramidates involves the use of diphenyl phosphorazidate (DPPA). DPPA is a versatile reagent in organic synthesis, notably used in peptide synthesis and the modified Curtius reaction.[7] It can react with amines to furnish the corresponding phosphoramidates.[8]

Synthesis_from_Azide DPPA Diphenyl Phosphorazidate Intermediate [Intermediate] DPPA->Intermediate Amine Amine (R-NH₂) Amine->Intermediate Nucleophilic Attack Product N-Substituted This compound Intermediate->Product Azide Elimination Byproduct HN₃ Intermediate->Byproduct

Caption: General Synthesis of N-Substituted Phosphoramidates from DPPA.

The reaction of DPPA with ammonia or primary/secondary amines provides a pathway to a variety of N-substituted phosphoramidates.

Reactivity of this compound

The reactivity of this compound is centered around the P-N bond and the phosphoryl group. Understanding its reactivity is key to its application as a synthetic intermediate.

Hydrolysis

The P-N bond in phosphoramidates is susceptible to hydrolysis, particularly under acidic conditions.[1] The mechanism of acid-catalyzed hydrolysis typically involves protonation of the nitrogen atom, which makes the amino group a better leaving group. This is followed by a nucleophilic attack of water on the phosphorus atom.[1] The rate of hydrolysis is influenced by steric and electronic effects of the substituents on the nitrogen atom.[9]

Hydrolysis_Mechanism Phosphoramidate This compound Protonated Protonated Phosphoramidate Phosphoramidate->Protonated H⁺ TransitionState [Pentacoordinate Intermediate] Protonated->TransitionState Water Water->TransitionState Nucleophilic Attack Products Diphenyl Phosphate + NH₄⁺ TransitionState->Products Leaving Group Departure

Caption: Proposed Mechanism for Acid-Catalyzed Hydrolysis of this compound.

Under alkaline conditions, the hydrolysis of phosphoramidates can also occur, though the mechanism and rate can differ significantly.[3]

Phosphorylation Agent

This compound can act as a phosphorylating agent for alcohols, although it is generally less reactive than diphenyl phosphorochloridate. The reaction typically requires activation, for instance, through the use of a strong base to deprotonate the alcohol, followed by nucleophilic attack on the phosphorus atom.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ³¹P NMR: Phosphorus-31 NMR is a powerful tool for characterizing organophosphorus compounds.[10] this compound exhibits a characteristic chemical shift in its ³¹P NMR spectrum. The exact chemical shift can vary depending on the solvent and concentration.

  • ¹H NMR: The proton NMR spectrum of this compound shows signals corresponding to the aromatic protons of the two phenyl groups and the protons of the amino group. The aromatic protons typically appear as a complex multiplet in the region of 7.0-7.5 ppm. The NH₂ protons are often broad and their chemical shift is dependent on the solvent and concentration.

  • ¹³C NMR: The carbon-13 NMR spectrum displays signals for the aromatic carbons of the phenyl rings. The carbons directly attached to the oxygen atoms will show coupling to the phosphorus atom.

A database of NMR spectra for this compound is available for reference.[11]

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its functional groups.[12]

Wavenumber (cm⁻¹)Assignment
~3400-3200N-H stretching vibrations (often broad)
~3100-3000Aromatic C-H stretching
~1600, ~1490Aromatic C=C stretching
~1300-1200P=O stretching (phosphoryl group)
~1200-1100P-O-C stretching (asymmetric)
~1000-900P-O-C stretching (symmetric)
~900-700P-N stretching
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 249 is expected. The fragmentation pattern can provide valuable structural information, often involving the loss of phenoxy radicals or other characteristic fragments.[13] The fragmentation pathways can be complex and are influenced by the ionization method used.[14][15]

Applications in Research and Development

The unique chemical properties of this compound make it a valuable tool in several areas of research and development:

  • Medicinal Chemistry: As a precursor for the synthesis of more complex phosphoramidates, it plays a role in the development of antiviral and anticancer prodrugs.[1][2]

  • Peptide Synthesis: While less common than reagents like DPPA, the phosphoramidate moiety is central to certain coupling strategies.

  • Organic Synthesis: It serves as a versatile building block for the introduction of the phosphorylamino group into organic molecules.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a cornerstone molecule in the field of organophosphorus chemistry. Its synthesis is well-established, and its reactivity, particularly the susceptibility of the P-N bond to cleavage and its utility as a phosphorylating precursor, has been extensively studied. A comprehensive understanding of its chemical properties, as detailed in this guide, is paramount for its effective application in the synthesis of novel compounds with potential applications in medicine and beyond. The continued exploration of phosphoramidate chemistry promises to yield new discoveries and innovations in the years to come.

References

Synthesis of Diphenyl Phosphoramidate from Diphenyl Phosphoryl Chloride: A Senior Application Scientist's Field Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of diphenyl phosphoramidate, a crucial intermediate in organic synthesis and medicinal chemistry. The primary focus is on the robust and widely utilized method involving the reaction of diphenyl phosphoryl chloride with an ammonia source. This document delves into the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, and discusses critical process parameters essential for achieving high yield and purity. Furthermore, it covers methods for product characterization, essential safety and handling procedures, and troubleshooting common experimental challenges. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a practical and scientifically grounded resource for the preparation of phosphoramidates.

Introduction: The Significance of the Phosphoramidate Scaffold

The phosphoramidate moiety, characterized by a P-N bond, is a cornerstone in modern medicinal chemistry and organic synthesis. These structures are integral to a variety of biologically active compounds and are often employed as key intermediates in the synthesis of agrochemicals and pharmaceuticals.[1] Their utility stems from their role as stable analogues of phosphate esters, enabling them to function as effective enzyme inhibitors, prodrugs, and ligands for asymmetric catalysis.[1]

This compound, in particular, serves as a versatile building block. The two phenyl groups provide steric bulk and lipophilicity, while the reactive N-H bond offers a handle for further functionalization. The synthesis from diphenyl phosphoryl chloride is a common and efficient route, valued for its reliability and scalability. This guide will illuminate this specific transformation, providing the causal insights behind the experimental choices to ensure reproducible and successful outcomes.

Core Principles: Mechanism of Phosphoramidate Formation

The synthesis of this compound from diphenyl phosphoryl chloride is fundamentally a nucleophilic substitution reaction at the phosphorus center. The phosphorus atom in diphenyl phosphoryl chloride is highly electrophilic due to the electron-withdrawing effects of the two phenoxy groups and the chlorine atom.

The mechanism proceeds as follows:

  • Nucleophilic Attack: The nitrogen atom of a nucleophile, typically ammonia or an amine, uses its lone pair of electrons to attack the electrophilic phosphorus atom. This forms a transient, pentavalent trigonal bipyramidal intermediate.

  • Leaving Group Departure: The intermediate is unstable and collapses. The most facile pathway is the expulsion of the best leaving group, which in this case is the chloride ion (Cl⁻).

  • Deprotonation: The resulting phosphoramidate is protonated. A base, which can be a second equivalent of the amine nucleophile or an added scavenger like triethylamine or 1,4-dimethylpiperazine (DMP), removes a proton from the nitrogen atom to yield the neutral this compound product and an ammonium salt byproduct (e.g., ammonium chloride or triethylammonium chloride).[2]

The use of a non-nucleophilic base is often preferred to prevent competition with the primary amine and to drive the reaction to completion by neutralizing the generated HCl.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products DPPC Diphenyl Phosphoryl Chloride (DPPC) TS Pentavalent Intermediate DPPC->TS Nucleophilic Attack by NH₃ NH3 Ammonia (NH₃) NH3->TS DPPA Diphenyl Phosphoramidate TS->DPPA Chloride Elimination HCl Hydrogen Chloride (HCl) TS->HCl

Caption: Nucleophilic substitution mechanism for phosphoramidate synthesis.

Experimental Protocol: A Validated Laboratory Procedure

This section outlines a detailed, step-by-step methodology for the synthesis of this compound. The protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Reagents and Materials

Proper preparation and handling of reagents are critical for success. Diphenyl phosphoryl chloride is particularly sensitive to moisture and should be handled under anhydrous conditions.[3]

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Key Properties
Diphenyl Phosphoryl Chloride2524-64-3268.63Corrosive, moisture-sensitive liquid[4][5]
Ammonia (as solution or gas)7664-41-717.03Pungent gas, respiratory irritant[6]
Triethylamine (Et₃N)121-44-8101.19Base, corrosive, flammable liquid
Dichloromethane (DCM)75-09-284.93Anhydrous solvent, volatile
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01Aqueous solution for work-up
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent
Step-by-Step Synthesis Workflow

This procedure is adapted from established methods for forming P-N bonds.[2][7]

Step 1: Reaction Setup

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add diphenyl phosphoryl chloride (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) under a positive pressure of nitrogen.

  • Cool the flask to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize side product formation.

Step 2: Reagent Addition

  • In a separate flask, prepare a solution of triethylamine (1.1 eq) in anhydrous DCM.

  • Slowly add this base solution to the stirred diphenyl phosphoryl chloride solution via the dropping funnel over 20-30 minutes.

  • Concurrently, bubble anhydrous ammonia gas through the reaction mixture at a slow, steady rate, or add a solution of ammonia in an appropriate solvent. The slow addition maintains temperature control.

Step 3: Reaction Monitoring

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy until the starting material is consumed.

Step 4: Aqueous Work-up

  • Upon completion, quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine. The acid wash removes excess amine, while the bicarbonate wash removes any remaining acidic impurities.

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

Step 5: Purification

  • The crude product is typically an oil or a solid. Purify it via column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Experimental_Workflow start Start: Assemble Dry Glassware under Nitrogen dissolve Dissolve DPPC in Anhydrous DCM start->dissolve cool Cool Reaction Mixture to 0 °C dissolve->cool add_base Slowly Add Et₃N in DCM cool->add_base add_nh3 Introduce Ammonia Source add_base->add_nh3 react Stir at Room Temp (4-6 hours) add_nh3->react monitor Monitor Progress (TLC / ³¹P NMR) react->monitor quench Quench with Water monitor->quench Reaction Complete extract Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) quench->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Chromatography/Recrystallization) concentrate->purify end End: Characterize Pure This compound purify->end

Caption: Step-by-step workflow for this compound synthesis.

Critical Parameters and Troubleshooting

The success of this synthesis hinges on careful control of several key parameters. Understanding the causality behind these choices allows for effective troubleshooting.

  • Moisture Control: Diphenyl phosphoryl chloride readily hydrolyzes to diphenyl phosphate, which can complicate purification.[8] All glassware must be flame- or oven-dried, and anhydrous solvents are mandatory. The reaction should be run under an inert atmosphere (Nitrogen or Argon).

  • Temperature Management: The initial reaction is exothermic. Maintaining a low temperature (0 °C) during the addition of the amine and base prevents the formation of pyrophosphates and other side products.

  • Stoichiometry and Base Selection: At least one equivalent of base is required to neutralize the HCl generated. An excess (e.g., 1.1 eq) helps drive the reaction to completion. A non-nucleophilic base like triethylamine is ideal as it will not compete with ammonia in reacting with the starting material.

  • Purification Strategy: The choice between recrystallization and chromatography depends on the nature of the impurities. If the primary impurity is the hydrolyzed starting material (diphenyl phosphate), its acidic nature allows for easy removal during the basic wash in the work-up.

Troubleshooting_Logic problem Problem Low or No Product Yield cause1 Potential Cause Reagent Decomposition problem->cause1 Is it... cause2 Potential Cause Incomplete Reaction problem->cause2 Is it... cause3 Potential Cause Product Loss during Work-up problem->cause3 Is it... solution1 Solution Verify DPPC purity. Use anhydrous solvents. Run under inert atmosphere. cause1->solution1 If yes, then... solution2 Solution Increase reaction time. Check base stoichiometry. Confirm complete consumption of starting material via TLC/NMR. cause2->solution2 If yes, then... solution3 Solution Avoid emulsions. Ensure correct pH during washes. Perform back-extraction of aqueous layers. cause3->solution3 If yes, then...

Caption: A logical guide for troubleshooting low product yield.

Product Characterization

Unambiguous characterization of the final product is essential to confirm its identity and purity. A combination of spectroscopic methods should be employed.

TechniqueExpected Results for this compound
¹H NMR Phenyl protons (Ar-H) appear as a multiplet in the range of δ 7.0–7.4 ppm. The N-H protons will appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
¹³C NMR Aromatic carbons will be visible in the δ 120-151 ppm region.
³¹P NMR This is the most diagnostic technique. A single peak is expected, with a characteristic chemical shift for phosphoramidates.
Mass Spec (MS) The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the calculated molecular weight (249.2 g/mol ).[7]
FTIR Characteristic peaks for P=O stretch (around 1270 cm⁻¹), P-O-Aryl stretch (around 960 cm⁻¹), and N-H stretch will be present.

Note: Spectral data can be compared against reference spectra available in databases like SpectraBase.[9]

Safety and Reagent Handling

Authoritative Grounding: Adherence to strict safety protocols is non-negotiable. All procedures must be preceded by a thorough risk assessment.

  • Diphenyl Phosphoryl Chloride: This reagent is highly corrosive and causes severe skin burns and eye damage.[10] It is also a lachrymator and reacts with moisture to produce HCl gas.[11][12] Always handle in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene). Store under inert gas in a cool, dry, and well-ventilated area away from incompatible materials like bases, strong oxidizing agents, and alcohols.[4][12]

  • Ammonia: Concentrated ammonia solutions or gas are corrosive and can cause respiratory irritation or severe burns upon contact.[6] Work in a well-ventilated fume hood is mandatory.

  • Solvents and Reagents: Dichloromethane is a suspected carcinogen. Triethylamine is flammable and corrosive. Handle all chemicals with appropriate care.

  • Waste Disposal: Quench any unreacted diphenyl phosphoryl chloride carefully with a non-protic solvent followed by slow addition to an alcohol like isopropanol before neutralization and disposal according to institutional guidelines. All solvent waste should be collected in appropriately labeled containers.

Conclusion

The synthesis of this compound from diphenyl phosphoryl chloride is a reliable and fundamental transformation in organic chemistry. By exercising meticulous control over experimental conditions—particularly moisture exclusion and temperature—and adhering to rigorous safety standards, researchers can consistently obtain this valuable intermediate in high yield and purity. The insights and protocols detailed in this guide provide a robust framework for scientists to successfully and safely perform this synthesis, enabling further research and development in their respective fields.

References

An In-depth Technical Guide to Diphenyl Phosphoramidate: Properties, Synthesis, and Application in Modern Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of diphenyl phosphoramidate, a key reagent in synthetic organic chemistry and a cornerstone in the development of advanced prodrug technologies. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental properties of this compound, its synthesis and characterization, and its pivotal role in the design of phosphoramidate-based therapeutics, most notably through the ProTide™ approach.

Core Concepts: Understanding this compound

This compound is an organophosphorus compound featuring a central phosphorus atom bonded to two phenoxy groups and an amino group. This structure imparts unique reactivity, making it a valuable phosphorylating agent.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. Key properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₂NO₃P[1][2][3]
Molecular Weight 249.21 g/mol [1][4]
CAS Number 2015-56-7[1][2][3][4]
Appearance White to off-white crystalline powder[2][5]
Melting Point 147-154 °C[2][5]
Solubility Insoluble in water[5]
IUPAC Name [amino(phenoxy)phosphoryl]oxybenzene[1][2]
Structural Representation

The three-dimensional structure of this compound is fundamental to its reactivity. The phosphorus center is tetrahedral, and the phenoxy groups are electronically withdrawing, which influences the electrophilicity of the phosphorus atom.

Caption: Chemical structure of this compound.

Synthesis and Purification: A Practical Guide

The synthesis of this compound is a well-established process, typically involving the reaction of a phosphorylating agent with an amine. The following protocol outlines a common and efficient method.

Synthesis Protocol

This protocol describes the synthesis of this compound from diphenyl phosphoryl chloride and ammonia.

Materials:

  • Diphenyl phosphoryl chloride

  • Ammonia (aqueous solution or gas)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Magnesium sulfate (anhydrous)

  • Glassware: Round-bottom flask, dropping funnel, magnetic stirrer, condenser, filtration apparatus

Procedure:

  • Reaction Setup: In a fume hood, dissolve diphenyl phosphoryl chloride in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

  • Ammonolysis: Slowly add a solution of ammonia in diethyl ether (or bubble ammonia gas through the solution) to the stirred solution of diphenyl phosphoryl chloride. The reaction is exothermic, so maintain the temperature below 10 °C. A white precipitate of ammonium chloride will form.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours to ensure complete reaction.

  • Work-up: Filter the reaction mixture to remove the ammonium chloride precipitate. Wash the precipitate with a small amount of cold diethyl ether.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with cold water to remove any remaining ammonium salts.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

Expert Insight: The slow addition of ammonia and careful temperature control are critical to prevent side reactions and ensure a high yield of the desired product. The use of anhydrous solvents is essential as diphenyl phosphoryl chloride is sensitive to moisture.

Purification

The crude product can be purified by recrystallization.

Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization: Ensuring Purity and Identity

The identity and purity of the synthesized this compound must be confirmed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of this compound.[6][7] A typical reversed-phase HPLC method is described below.

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Self-Validation: The purity of the sample can be determined by integrating the peak area of the this compound and comparing it to the total area of all peaks in the chromatogram. The retention time should be consistent with a known standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation and confirmation of the synthesized compound.[8][9]

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the two phenyl groups and the protons of the amino group. The aromatic protons typically appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The NH₂ protons will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

  • ³¹P NMR: The phosphorus NMR spectrum provides a definitive confirmation of the phosphorus environment.[9] this compound will exhibit a single resonance, and its chemical shift is characteristic of a phosphoramidate.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbon atoms of the phenyl rings.

Application in Drug Development: The ProTide™ Technology

This compound and its derivatives are instrumental in the ProTide™ (prodrug nucleotide) technology, a revolutionary approach to deliver nucleoside monophosphate analogues into cells.[10][11][12]

The Challenge of Phosphorylation

Many antiviral and anticancer nucleoside analogues require intracellular phosphorylation to their active triphosphate form to exert their therapeutic effect.[13] The initial phosphorylation step, catalyzed by cellular kinases, is often slow and inefficient, limiting the drug's efficacy.

The ProTide™ Solution

The ProTide™ approach circumvents this rate-limiting step by delivering a pre-formed monophosphate, masked as a phosphoramidate prodrug.[10][11] This prodrug is designed to be lipophilic, allowing it to readily cross cell membranes.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ProTide Phosphoramidate Prodrug (e.g., using this compound chemistry) ProTide_in Prodrug ProTide->ProTide_in Passive Diffusion Enzyme1 Esterase ProTide_in->Enzyme1 Intermediate Intermediate Enzyme1->Intermediate Cleavage of Ester Group Enzyme2 Phosphoramidase (e.g., HINT1) Intermediate->Enzyme2 Active_MP Active Nucleoside Monophosphate Enzyme2->Active_MP Cleavage of P-N bond Kinase1 Kinase Active_MP->Kinase1 Active_DP Active Nucleoside Diphosphate Kinase1->Active_DP Phosphorylation Kinase2 Kinase Active_DP->Kinase2 Active_TP Active Nucleoside Triphosphate (Therapeutic Effect) Kinase2->Active_TP Phosphorylation G Start Starting Materials: - Nucleoside Analogue - Diphenyl Phosphoryl Chloride - Amino Acid Ester Step1 Step 1: Synthesis of Phenyl (aminoacyl) Phosphorochloridate Start->Step1 Step2 Step 2: Phosphorylation of Nucleoside Analogue Step1->Step2 Step3 Step 3: Purification (e.g., Column Chromatography) Step2->Step3 Final Final ProTide™ Product Step3->Final

References

An In-depth Technical Guide to the Structure, Bonding, and Applications of Diphenyl Phosphoramidate

Author: BenchChem Technical Support Team. Date: December 2025

A Resource for Researchers, Scientists, and Drug Development Professionals

Foreword

Diphenyl phosphoramidate (DPPA) stands as a cornerstone reagent and a pivotal structural motif in modern organic and medicinal chemistry. Its unassuming structure belies a rich and nuanced reactivity profile that has been harnessed for complex synthetic transformations and the design of innovative therapeutics. This guide is crafted for the discerning researcher, offering a deep dive into the fundamental principles that govern the behavior of this versatile molecule. From the intricacies of its electronic structure to its practical application in the laboratory, this document aims to provide a comprehensive and authoritative overview, empowering scientists to leverage the full potential of this compound in their research endeavors.

The Molecular Architecture of this compound

At the heart of this compound's utility lies its distinct molecular structure. The central phosphorus atom is pentavalent and adopts a tetrahedral geometry, a common feature of many organophosphorus compounds. This arrangement is crucial for its reactivity, influencing both steric accessibility and the electronic nature of the bonds it forms.

Covalent Framework and Hybridization

The phosphorus atom in this compound is sp³ hybridized, forming four sigma bonds: one to a doubly bonded oxygen atom, two to phenoxy (-OPh) groups, and one to an amino (-NH₂) group. The phosphoryl group (P=O) is a dominant feature, characterized by its strong, polar double bond composed of one sigma (σ) and one pi (π) bond. This bond significantly influences the molecule's spectroscopic properties and is a key site of reactivity.

Resonance and Electron Delocalization: The Key to Stability and Reactivity

Resonance stabilization plays a critical role in defining the properties of this compound. The lone pair of electrons on the nitrogen atom of the amino group can be delocalized towards the electron-deficient phosphorus atom and into the P=O double bond. This delocalization results in a resonance hybrid with a partial double bond character for the P-N bond and a corresponding decrease in the double bond character of the P=O bond. This electronic interplay strengthens and shortens the P-N bond while slightly elongating and weakening the P=O bond.

Caption: Resonance delocalization in the phosphoramidate core.

Quantitative Bond Analysis
BondTypical Bond Length (Å)Notes
P=O~1.457Shorter than a P-O single bond, indicating significant double bond character.[1]
P-N~1.595Shorter than a typical P-N single bond due to resonance-induced double bond character.[1]
P-O (phenoxy)~1.570Typical of a P-O single bond in a phosphate ester.
Bond AngleTypical Angle (°)Notes
O=P-N~119.5The angles around the phosphorus atom deviate from a perfect tetrahedron due to the steric bulk of the substituents and the nature of the double bond.
O=P-O (phenoxy)~116.0
N-P-O (phenoxy)~105.0
O(phenoxy)-P-O(phenoxy)~98.0

Synthesis and Characterization

The most common and direct synthesis of this compound involves the reaction of diphenyl phosphoryl chloride with ammonia. This nucleophilic substitution reaction is efficient and proceeds under relatively mild conditions.

Experimental Protocol: Synthesis of this compound

Reaction: (C₆H₅O)₂P(O)Cl + 2 NH₃ → (C₆H₅O)₂P(O)NH₂ + NH₄Cl

Materials:

  • Diphenyl phosphoryl chloride

  • Anhydrous ammonia (gas or a solution in an anhydrous solvent like dioxane or THF)

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, including a round-bottom flask, dropping funnel, and stirring apparatus

  • Ice bath

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet/outlet, dissolve diphenyl phosphoryl chloride (1.0 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Ammonia Addition: Slowly bubble anhydrous ammonia gas through the stirred solution. Alternatively, add a solution of ammonia in an anhydrous solvent dropwise via the dropping funnel. The reaction is exothermic, and a white precipitate of ammonium chloride will form.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by ³¹P NMR spectroscopy.

  • Work-up: Once the reaction is complete, filter the mixture to remove the ammonium chloride precipitate. Wash the filtrate sequentially with cold water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield this compound as a white solid.

G A Dissolve Diphenyl Phosphoryl Chloride in Anhydrous DCM B Cool to 0 °C A->B C Slowly Add Anhydrous Ammonia B->C D Monitor Reaction by TLC or ³¹P NMR C->D E Filter to Remove NH₄Cl D->E F Wash with Water and Brine E->F G Dry Organic Layer F->G H Remove Solvent in vacuo G->H I Purify by Recrystallization H->I

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The identity and purity of synthesized this compound are confirmed using a suite of spectroscopic techniques.

  • ³¹P NMR Spectroscopy: The ³¹P NMR spectrum shows a characteristic singlet, typically in the range of δ 8-12 ppm, which is indicative of a phosphoramidate environment.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum displays multiplets in the aromatic region (δ 7.0-7.5 ppm) corresponding to the protons of the two phenyl rings. A broad singlet, which can vary in chemical shift depending on the solvent and concentration, is observed for the amino (-NH₂) protons.

  • Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. A strong absorption band is typically observed around 1230-1280 cm⁻¹ corresponding to the P=O stretching vibration. The N-H stretching vibrations of the primary amine appear as two bands in the region of 3200-3400 cm⁻¹.

Applications in Drug Development and Organic Synthesis

The unique chemical properties of the phosphoramidate moiety have made it a valuable tool in both medicinal chemistry and broader organic synthesis.

The ProTide Approach: A Revolution in Prodrug Design

A major application of the phosphoramidate motif is in the "ProTide" (prodrugs of nucleotides) technology.[2][3] This strategy is designed to overcome the challenges of delivering charged nucleoside monophosphates into cells. By masking the negative charges of the phosphate group with an amino acid and an aryl group, the resulting phosphoramidate is rendered neutral and can more readily cross the cell membrane.[2][3]

Once inside the cell, the ProTide is enzymatically cleaved to release the active nucleoside monophosphate, which can then be further phosphorylated to the active triphosphate form.[2][4][5] This active triphosphate can then inhibit viral polymerases or have other therapeutic effects. Prominent examples of FDA-approved drugs that utilize the ProTide technology include the antiviral agents Sofosbuvir (for Hepatitis C) and Remdesivir (for COVID-19).[2]

G cluster_cell Inside the Cell B Enzymatic Cleavage (e.g., Cathepsin A, CES1) C Intramolecular Cyclization (release of phenol) B->C D Hydrolysis C->D E Nucleoside Monophosphate (Active Precursor) D->E F Cellular Kinases E->F G Nucleoside Triphosphate (Active Drug) F->G A Phosphoramidate Prodrug (e.g., Remdesivir, Sofosbuvir) A->B Cellular Uptake

Caption: Generalized activation pathway of a ProTide prodrug.

A Versatile Reagent in Synthetic Chemistry

Beyond its role in prodrugs, this compound and its derivatives are valuable reagents in organic synthesis. For instance, diphenyl phosphorazidate (DPPA), a closely related compound, is widely used in peptide synthesis as a coupling reagent that minimizes racemization.[6] It is also employed in the modified Curtius reaction for the conversion of carboxylic acids to urethanes.[6] These applications highlight the ability of the diphenyl phosphate moiety to act as a good leaving group and to activate carboxylic acids.

Conclusion

This compound is a molecule of profound importance in the chemical sciences. Its structure, a harmonious balance of steric and electronic factors, underpins its diverse reactivity. A comprehensive understanding of its bonding, synthesis, and characterization is essential for any researcher seeking to exploit its potential. From the rational design of life-saving antiviral drugs to its application as a reliable reagent in complex organic syntheses, this compound continues to be a key player in advancing the frontiers of science. This guide has aimed to provide a thorough and practical overview to assist researchers in this endeavor.

References

An In-Depth Technical Guide to the Solubility of Diphenyl Phosphoramidate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

Diphenyl phosphoramidate and its derivatives are key intermediates in the synthesis of a wide array of organophosphorus compounds, including flame retardants, catalysts, and, notably, prodrugs in medicinal chemistry. Their efficacy in these applications is intrinsically linked to their behavior in solution, making a thorough understanding of their solubility characteristics in various organic solvents a critical aspect of process development, formulation, and chemical synthesis. This guide, prepared from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview of the solubility of this compound, blending theoretical principles with practical experimental guidance and data analysis. While direct quantitative solubility data for this compound is not extensively available in public literature, this guide leverages data from a closely related analogue, diphenyl anilinophosphonate, to provide valuable insights and predictive understanding.

The Molecular Basis of this compound Solubility: A Theoretical Framework

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental principle, suggesting that substances with similar polarities are more likely to be miscible. This compound, with its molecular formula C₁₂H₁₂NO₃P, possesses a complex molecular architecture that dictates its solubility behavior.

Key structural features influencing its solubility include:

  • The Phosphoryl Group (P=O): This is a highly polar functional group capable of acting as a strong hydrogen bond acceptor.

  • The Amino Group (-NH₂): This group can act as both a hydrogen bond donor and acceptor, contributing to interactions with protic and polar aprotic solvents.

  • The Phenyl Groups (-C₆H₅): These two large, nonpolar aromatic rings contribute significantly to the molecule's hydrophobic character and can engage in π-π stacking interactions.

The balance between the polar phosphoryl and amino groups and the nonpolar phenyl groups results in a molecule with moderate overall polarity. Consequently, its solubility is expected to be favorable in solvents that can effectively solvate both the polar and nonpolar regions of the molecule.

Predictive Analysis:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding with both the P=O and -NH₂ groups of this compound. The alkyl chains of the alcohols can also interact with the phenyl rings via van der Waals forces. Therefore, moderate to good solubility is anticipated.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide): These solvents possess significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the -NH₂ group. Solvents like DMF and DMSO are particularly effective at dissolving a wide range of organic compounds due to their high polarity.[1][2] Good solubility is expected in these solvents.

  • Nonpolar Solvents (e.g., Toluene, n-Heptane): The phenyl rings of this compound can interact favorably with aromatic solvents like toluene through π-π stacking. However, the polar phosphoryl and amino groups will be poorly solvated, likely leading to lower solubility compared to polar solvents. In aliphatic hydrocarbons like n-heptane, which only exhibit weak van der Waals forces, very poor solubility is expected.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can engage in dipole-dipole interactions. They are often good solvents for a wide range of organic compounds, and moderate solubility of this compound is anticipated.

The interplay of these factors is visually represented in the following diagram:

G cluster_solute This compound cluster_solvents Solvent Classes Solute C₁₂H₁₂NO₃P Polar_Groups Polar Groups (P=O, -NH₂) Solute->Polar_Groups H-Bonding Dipole-Dipole Nonpolar_Groups Nonpolar Groups (Phenyl Rings) Solute->Nonpolar_Groups van der Waals π-π Stacking Polar_Protic Polar Protic (e.g., Methanol) Polar_Groups->Polar_Protic Strong Interaction (H-Bonding) Polar_Aprotic Polar Aprotic (e.g., Acetone, DMF) Polar_Groups->Polar_Aprotic Strong Interaction (H-Bonding Acceptor) Nonpolar Nonpolar (e.g., Toluene) Polar_Groups->Nonpolar Weak Interaction Nonpolar_Groups->Polar_Protic Weak Interaction Nonpolar_Groups->Nonpolar Favorable Interaction (π-π Stacking) G start Start prep Preparation: - Prepare supersaturated solutions - Equilibrate at constant temperature start->prep sampling Sampling: - Withdraw aliquot - Filter to remove excess solid prep->sampling After equilibration analysis Analysis: - Dilute sample - Quantify concentration via HPLC or UV-Vis sampling->analysis calc Calculation: - Determine solubility (e.g., mg/mL) analysis->calc end End calc->end

References

A Comprehensive Guide to the Stability and Storage of Diphenyl Phosphoramidate for Research and Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Introduction

Diphenyl phosphoramidate, a key organophosphorus reagent, serves as a cornerstone in modern synthetic chemistry, particularly in the fields of drug discovery and nucleic acid chemistry. Its utility as a phosphorylating agent is well-documented, enabling the synthesis of complex phosphoramidate derivatives, including the innovative ProTide prodrugs which have revolutionized antiviral therapies.[1][2] The efficacy, reproducibility, and safety of synthetic procedures employing this compound are, however, fundamentally dependent on the integrity of the reagent. This guide provides a detailed examination of the factors governing the stability of this compound, outlining its degradation pathways and establishing field-proven protocols for its optimal storage and handling. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals to ensure the validity of experimental outcomes and the safety of laboratory personnel.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its correct handling and application. These characteristics dictate its behavior under various experimental conditions and inform the necessary precautions for storage.

Chemical Structure

The structure of this compound features a central phosphorus atom double-bonded to an oxygen atom and single-bonded to an amino group and two phenoxy groups. This arrangement is key to its reactivity as a phosphorylating agent.

P P O_double O P->O_double NH2 NH₂ P->NH2 O1 O P->O1 O2 O P->O2 Phenoxy1 O1->Phenoxy1 Phenoxy2 O2->Phenoxy2

Caption: Chemical structure of this compound.

Key Properties Summary

The following table summarizes the essential physical and chemical identifiers for this compound.

PropertyValueReference(s)
CAS Number 2015-56-7[3][4][5]
Molecular Formula C₁₂H₁₂NO₃P[4][5]
Molecular Weight 249.20 g/mol [4]
Appearance White to off-white crystalline solid or powder[3][5]
Melting Point 145-154 °C[3][5]
Water Solubility Insoluble[3]
pKa (Predicted) -2.62 ± 0.70[3]

Chemical Stability and Degradation Pathways

While this compound is stable under optimal conditions, its utility is contingent on preventing degradation.[6] The primary vectors for its decomposition are moisture and, to a lesser extent, light. Understanding these pathways is crucial for maintaining the reagent's purity and reactivity.

Hydrolytic Instability: The Primary Degradation Route

The most significant threat to the stability of this compound is hydrolysis. The phosphorus-nitrogen (P-N) bond is susceptible to cleavage by water. This reaction is the principal reason for the stringent anhydrous storage and handling conditions recommended for this reagent.

Causality: The phosphorus atom is highly electrophilic, making it a target for nucleophilic attack by water. This process leads to the displacement of the amino group and the formation of diphenyl phosphate and ammonia. The presence of acidic or basic contaminants can catalyze this degradation, significantly accelerating the decomposition process.[7][8] This degradation pathway is a known challenge for phosphoramidite chemistry in general, where moisture control is paramount.[9][10]

Start Start: Flame-Dried Vessel under Inert Atmosphere AddNuc Add Protected Nucleoside & Anhydrous Pyridine Start->AddNuc Cool Cool Mixture to 0°C AddNuc->Cool AddDPPA Add this compound Cool->AddDPPA AddActivator Add Activator (e.g., t-BuMgCl) Dropwise at 0°C AddDPPA->AddActivator React Stir and Allow to Warm to Room Temperature AddActivator->React Monitor Monitor Reaction (TLC / LC-MS) React->Monitor Monitor->React Incomplete Quench Quench Reaction with Aqueous NaHCO₃ Monitor->Quench Complete End Proceed to Extraction & Purification Quench->End

References

Introduction: The Structural Elucidation of a Versatile Phosphorus(V) Compound

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectral Analysis of Diphenyl Phosphoramidate

This compound, (C₆H₅O)₂P(O)NH₂, is a key organophosphorus compound featuring a central phosphorus atom bonded to two phenoxy groups, a phosphoryl oxygen, and an amino group. Its derivatives are of significant interest in medicinal chemistry and drug development, often serving as prodrugs or bioactive molecules themselves.[1] Accurate and comprehensive structural characterization is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound, grounded in field-proven insights and methodologies.

The structural integrity and purity of such compounds are non-negotiable in research and development. The following sections detail not just the expected spectral data but also the causality behind the experimental choices and the logic of spectral interpretation, providing a self-validating framework for analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of ¹H, ¹³C, and ³¹P nuclei.

Principles and Experimental Causality

For this compound, a multi-nuclear NMR approach is essential.

  • ¹H NMR identifies the number and connectivity of protons, primarily distinguishing between the aromatic (phenyl) and amine (NH₂) protons.

  • ¹³C NMR maps the carbon skeleton, confirming the presence of the two equivalent phenoxy groups.

  • ³¹P NMR , with its high natural abundance and sensitivity, provides a direct and clean window into the phosphorus center's chemical environment, which is highly sensitive to the nature of its substituents.[2][3]

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent capable of dissolving the sample and engaging in hydrogen bonding with the N-H protons, which slows their exchange rate and often allows them to be observed as a distinct, albeit sometimes broad, signal.[4]

Spectral Data Interpretation

¹H NMR Spectrum: The ¹H NMR spectrum is characterized by two main regions.

  • Aromatic Protons (δ 7.0-7.5 ppm): The ten protons of the two phenyl groups are chemically similar and will appear as a complex multiplet in this region. The ortho, meta, and para protons will have slightly different chemical shifts due to their proximity to the electron-withdrawing phosphate core.

  • Amine Protons (Variable): The two protons of the primary amine (NH₂) will typically appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, this signal can often be found between δ 4.0 and 5.0 ppm.

¹³C NMR Spectrum: Due to the molecule's symmetry, the two phenyl groups are equivalent, resulting in only four signals for the 12 aromatic carbons.

  • C1 (ipso, C-O-P): ~150 ppm. This carbon is directly attached to the oxygen and will show coupling to the phosphorus atom (²JPC).

  • C4 (para): ~125 ppm.

  • C2/C6 (ortho): ~120 ppm. This carbon may also exhibit coupling to phosphorus (³JPC).

  • C3/C5 (meta): ~130 ppm.

³¹P NMR Spectrum: The ³¹P{¹H} (proton-decoupled) NMR spectrum is the simplest and most diagnostic, showing a single sharp resonance.

  • For pentavalent phosphoramidates (P(V)), the chemical shift typically appears in the upfield region relative to the common standard, 85% H₃PO₄.[3] The expected chemical shift for this compound is in the range of δ +3 to +9 ppm .[5][6] This single peak confirms the presence of one unique phosphorus environment and its oxidation state.

Data Summary: NMR
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H 7.0 - 7.5Multiplet (m)10H, Aromatic protons (C₆H₅)
Variable (e.g., 4.0-5.0 in DMSO)Broad Singlet (br s)2H, Amine protons (NH₂)
¹³C ~150Doublet (d)C-O (ipso), due to ²JPC coupling
~130Singlet (s)C-H (meta)
~125Singlet (s)C-H (para)
~120Doublet (d)C-H (ortho), due to ³JPC coupling
³¹P +3 to +9Singlet (s)Single phosphorus environment
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 10-20 mg of this compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a standard NMR spectrometer operating at a field strength of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Use a standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (DMSO at δ 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

    • Reference the spectrum to the solvent peak (DMSO-d₆ at δ 39.52 ppm).

  • ³¹P NMR Acquisition:

    • Acquire using a proton-decoupled pulse sequence.

    • Reference the spectrum externally to a sealed capillary of 85% H₃PO₄ (δ 0.0 ppm).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation.

Principles and Experimental Causality

The primary utility of IR for this compound is the confirmation of its core functional groups: the phosphoryl (P=O), amine (N-H), and phenyl (C=C, C-H) moieties. The P=O stretch is particularly intense and diagnostic. Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation and provides high-quality, reproducible data.[7]

Spectral Data Interpretation

The IR spectrum will be dominated by several key absorption bands.

  • N-H Stretch (3400-3200 cm⁻¹): The primary amine will show two distinct, medium-intensity bands in this region, corresponding to the symmetric and asymmetric stretching vibrations.

  • C-H Aromatic Stretch (3100-3000 cm⁻¹): A series of sharp, medium-to-weak bands just above 3000 cm⁻¹.

  • C=C Aromatic Stretch (1600-1450 cm⁻¹): Several sharp, strong-to-medium bands corresponding to the phenyl ring vibrations. Two characteristic peaks are expected around 1590 cm⁻¹ and 1490 cm⁻¹.[8]

  • P=O Stretch (1300-1250 cm⁻¹): A very strong, sharp, and prominent band. This is a hallmark of the phosphoryl group in phosphoramidates.[8]

  • P-O-C Stretch (1000-950 cm⁻¹): A strong band associated with the stretching of the P-O-Aryl linkage.[8]

Data Summary: IR
Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3400-3200MediumAsymmetric & Symmetric StretchN-H (Amine)
3100-3000Medium-WeakStretchC-H (Aromatic)
1590, 1490Strong-MediumStretchC=C (Aromatic)
1300-1250Very StrongStretchP=O (Phosphoryl)
1000-950StrongStretchP-O-C (Aryl Phosphate)
Experimental Protocol: ATR-IR Data Acquisition
  • Sample Preparation: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal (e.g., diamond).

  • Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Spectrum Collection: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The final spectrum is automatically generated as an absorbance spectrum after being ratioed against the background.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

Principles and Experimental Causality

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, causing it to fragment in a predictable and reproducible manner. This allows for the confirmation of the molecular weight via the molecular ion (M⁺•) and the elucidation of the molecule's structure by piecing together the resulting fragments.[9]

Spectral Data Interpretation

The EI mass spectrum of this compound will show a clear molecular ion peak and a series of fragment ions.

  • Molecular Ion (M⁺•) at m/z 249: This peak corresponds to the intact molecule minus one electron and confirms the molecular weight of 249.2 g/mol .[9]

  • Key Fragments: The fragmentation is driven by the cleavage of the relatively weak P-O and P-N bonds.

    • m/z 156 [M - C₆H₅O]⁺: Loss of a phenoxy radical is a common and favorable fragmentation pathway.

    • m/z 94 [C₆H₅OH]⁺•: A peak corresponding to phenol, often formed through rearrangement.

    • m/z 77 [C₆H₅]⁺: The phenyl cation, resulting from cleavage of a C-O bond.

M [(PhO)₂P(O)NH₂]⁺• m/z 249 F1 [(PhO)P(O)NH₂]⁺ m/z 156 M->F1 - •OPh F2 [C₆H₅OH]⁺• m/z 94 M->F2 - [OPNH₂]• (rearrangement) F3 [C₆H₅]⁺ m/z 77 F1->F3 - [OP(O)NH₂]

Caption: Proposed EI-MS fragmentation pathway for this compound.

Data Summary: MS
m/zProposed Fragment IonIdentity
249[(C₆H₅O)₂P(O)NH₂]⁺•Molecular Ion (M⁺•)
156[(C₆H₅O)P(O)NH₂]⁺[M - C₆H₅O]⁺
94[C₆H₅OH]⁺•Phenol
77[C₆H₅]⁺Phenyl Cation
Experimental Protocol: EI-MS Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids.

  • Ionization: Use a standard EI source with an electron energy of 70 eV. This energy level is standardized to ensure that fragmentation patterns are consistent and comparable across different instruments.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: Record the mass spectrum, which plots ion abundance versus the mass-to-charge ratio (m/z).

Conclusion

The combination of NMR, IR, and MS provides a complete and robust characterization of this compound. ³¹P NMR confirms the phosphorus environment, ¹H and ¹³C NMR elucidate the organic framework, IR spectroscopy verifies the presence of key functional groups, and mass spectrometry confirms the molecular weight and structural backbone. This multi-technique approach, guided by sound experimental design and interpretation, ensures the unequivocal identification and quality assessment of this important chemical entity, fulfilling the rigorous standards required in scientific research and development.

References

The Formation of Diphenyl Phosphoramidates: A Mechanistic and Practical Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

For researchers, scientists, and professionals in drug development, the phosphoramidate moiety is a cornerstone of modern medicinal chemistry, integral to pronucleotide (ProTide) technologies and serving as a versatile synthetic handle. Understanding the fundamental mechanisms of its formation is paramount to optimizing reaction conditions, improving yields, and designing novel molecular entities. This technical guide provides an in-depth exploration of the core mechanisms governing the formation of diphenyl phosphoramidates, a common class of these important compounds. We will dissect the prevalent synthetic routes, elucidating the causality behind experimental choices, and provide field-proven protocols to empower laboratory practice.

Introduction: The Significance of the P-N Bond

The phosphorus-nitrogen (P-N) bond in phosphoramidates is more than a simple linkage; it is a key structural feature that imparts unique chemical and biological properties. In the realm of drug development, particularly in antiviral and anticancer therapies, the phosphoramidate group is a critical component of the ProTide approach. This strategy masks the negative charges of a nucleoside monophosphate, facilitating passive diffusion across cell membranes. Once inside the cell, enzymatic cleavage unmasks the active nucleotide, bypassing the often-inefficient initial phosphorylation step that can be a bottleneck for the efficacy of many nucleoside analogs.

Beyond their role in prodrugs, phosphoramidates are valuable intermediates in organic synthesis. The diphenyl phosphoramidate group, in particular, can function as a protecting group for amines or as a precursor for further chemical elaboration. A thorough understanding of its formation is therefore not merely academic but a practical necessity for chemists in the life sciences. This guide will focus on the most common and mechanistically insightful pathways to diphenyl phosphoramidates.

Core Mechanism: Nucleophilic Substitution at the Phosphorus Center

The most direct and widely employed method for synthesizing diphenyl phosphoramidates is the reaction of diphenyl phosphoryl chloride (also known as diphenyl chlorophosphate) with a primary or secondary amine. This reaction is a classic example of nucleophilic substitution at a tetrahedral phosphorus center.

The Sɴ2-like Concerted Mechanism

Kinetic studies of the aminolysis of phosphoryl chlorides suggest that the reaction proceeds primarily through a concerted, Sɴ2-like mechanism.[1] In this pathway, the amine nucleophile attacks the electrophilic phosphorus atom, and the chloride leaving group departs simultaneously, passing through a single pentacoordinate transition state.

Key mechanistic insights reveal the nuanced nature of this transition state:

  • Nucleophilic Attack: The lone pair of the amine's nitrogen atom initiates a nucleophilic attack on the phosphorus center.

  • Transition State Geometry: The reaction can proceed through two main trajectories of attack relative to the leaving group: a "back-side" attack, leading to inversion of configuration at the phosphorus center (if chiral), or a "front-side" attack with retention of configuration. The preferred pathway is influenced by the steric bulk and electronic properties of both the nucleophile and the phosphorus substrate.[2]

  • Bond Formation and Cleavage: In the transition state, there is significant formation of the new P-N bond.[1] This is evidenced by large negative Hammett (ρ) values, indicating a buildup of positive charge on the nitrogen atom of the amine in the transition state, which is stabilized by electron-donating substituents on the nucleophile.

  • Role of Hydrogen Bonding: For primary and secondary amines, hydrogen bonding in the transition state plays a crucial role. This interaction can involve the phosphoryl oxygen or even the departing chloride ion, and it facilitates the deprotonation of the amine nucleophile in the rate-limiting step.[1]

Sɴ2-like mechanism for this compound formation.
Causality Behind Experimental Choices

  • Choice of Solvent: Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are typically chosen to avoid reaction of the highly electrophilic diphenyl phosphoryl chloride with protic solvents like water or alcohols.

  • The Essential Role of a Base: The reaction generates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is therefore essential to act as an HCl scavenger. Typically, at least two equivalents of the starting amine or one equivalent of the amine and one equivalent of a tertiary amine base are used.

  • Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction between the amine and the highly reactive phosphoryl chloride. The reaction is then typically allowed to warm to room temperature to ensure completion.

Alternative Synthetic Routes

While the reaction of diphenyl phosphoryl chloride with amines is the most direct route, other methods offer unique advantages, particularly for substrates that may be incompatible with the conditions of the former.

The Atherton-Todd Reaction

The Atherton-Todd reaction is a classic method for forming phosphoramidates from a dialkyl or diaryl phosphite (H-phosphonate), an amine, and a carbon tetrahalide (typically CCl₄) in the presence of a base.[3][4] The reaction proceeds via the in situ generation of a reactive phosphorylating agent.

The mechanism of the Atherton-Todd reaction has been the subject of some debate, but a plausible pathway involves the following steps:

  • Deprotonation of the H-phosphonate by the amine base.

  • The resulting phosphite anion attacks the carbon tetrachloride, displacing a trichloromethyl anion to form a chlorophosphate intermediate.

  • The highly reactive chlorophosphate is then immediately attacked by the amine nucleophile to yield the final phosphoramidate product.[5]

Atherton-Todd Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products H-phosphonate Diphenyl H-phosphonate Chlorophosphate Diphenyl Chlorophosphate H-phosphonate->Chlorophosphate Base, CCl₄ Amine Amine CCl4 CCl₄ Phosphoramidate This compound Chlorophosphate->Phosphoramidate Amine Byproducts CHCl₃ + Base·HCl

Simplified workflow of the Atherton-Todd reaction.

This method is advantageous as it avoids the handling of moisture-sensitive phosphoryl chlorides. However, the use of carbon tetrachloride is a significant drawback due to its toxicity and environmental concerns.

The Staudinger Reaction

The Staudinger reaction provides a powerful and chemoselective method for forming a P-N bond. In its classic form, an azide reacts with a phosphine to produce an aza-ylide.[3] A modification of this reaction, often termed the Staudinger ligation, can be adapted for phosphoramidate synthesis.

For the synthesis of diphenyl phosphoramidates, the reaction would involve a diphenyl phosphite and an azide. The phosphite attacks the terminal nitrogen of the azide to form a phosphazide intermediate, which then loses dinitrogen gas to form an iminophosphorane (aza-ylide).[6][7] Subsequent hydrolysis of this intermediate yields the phosphoramidate.

This reaction is particularly valuable in bioconjugation chemistry due to the bio-orthogonal nature of the azide and phosphine functional groups.[8]

Experimental Protocols and Data

The following protocols are provided as a starting point for laboratory synthesis. As with any chemical reaction, optimization may be necessary for specific substrates.

General Protocol for the Synthesis of N-Aryl Diphenyl Phosphoramidates

This procedure is adapted from established methods for the synthesis of N-substituted phosphoramidates.[9]

Materials:

  • Diphenyl phosphoryl chloride

  • Substituted aniline (or other primary/secondary amine)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq.) and anhydrous THF or DCM (to make a ~0.2 M solution). Add triethylamine (1.2 eq.) and cool the solution to 0 °C in an ice bath.

  • Addition of Phosphorylating Agent: To the cooled solution, add diphenyl phosphoryl chloride (1.0 eq.) dropwise via syringe over 10-15 minutes. A white precipitate of triethylammonium chloride will form.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Quantitative Data for this compound Synthesis

The following table summarizes typical yields for the synthesis of various N-substituted diphenyl phosphoramidates, compiled from the literature. Note that reaction conditions may vary.

Amine NucleophileBaseSolventTime (h)Yield (%)Purification MethodReference(s)
AnilineEt₃NTHF353-93Column Chromatography[1]
BenzylamineEt₃NCCl₄-62-92-[1]
CyclohexylamineEt₃NCCl₄-62-92Recrystallization[1]
MorpholineEt₃NCCl₄-62-92-[1]
Various aryl amines1,4-DimethylpiperazineTHF1-382-95Column Chromatography[9]
IsopropylamineEt₃N--52-92Column Chromatography[10]
Thiophen-2-ylmethylamineEt₃N--52-92Column Chromatography[10]

Characterization

The successful synthesis of a this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ³¹P NMR: This is the most definitive technique for characterizing organophosphorus compounds. Diphenyl phosphoramidates typically show a characteristic signal in the range of δ 5 to 15 ppm.

    • ¹H NMR: The spectrum will show signals corresponding to the phenyl protons of the diphenyl phosphate moiety (typically in the range of δ 7.0-7.5 ppm) and the protons of the N-substituent. A coupling between the N-H proton and the phosphorus atom (²JP-H) is often observed.

    • ¹³C NMR: The spectrum will show the aromatic carbons and the carbons of the N-substituent.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the P=O stretch is typically observed in the region of 1200-1300 cm⁻¹. An N-H stretch will be present for primary and secondary amine-derived products around 3200-3400 cm⁻¹.

Conclusion

The formation of diphenyl phosphoramidates is a fundamental transformation in modern organic and medicinal chemistry. A deep understanding of the prevailing Sɴ2-like mechanism, including the nature of the transition state and the critical role of reaction parameters, empowers the research scientist to approach the synthesis of these valuable compounds with confidence and precision. While the direct reaction of diphenyl phosphoryl chloride with an amine is the most common route, alternative methods like the Atherton-Todd and Staudinger reactions provide valuable options for specific synthetic challenges. By leveraging the mechanistic insights and practical protocols detailed in this guide, researchers can effectively synthesize and utilize diphenyl phosphoramidates in their pursuit of novel therapeutics and complex molecular architectures.

References

theoretical principles of phosphoramidate chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Principles of Phosphoramidate Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoramidate chemistry, a specialized domain within organophosphorus chemistry, has become indispensable in modern drug development and molecular biology. Characterized by a unique phosphorus-nitrogen (P-N) covalent bond, these compounds serve as foundational building blocks for oligonucleotide synthesis and as highly effective prodrug moieties for delivering nucleoside and nucleotide analogs.[1][2] This guide provides an in-depth exploration of the core . We will dissect the structural characteristics and inherent reactivity of the P-N bond, survey the primary synthetic methodologies, and elucidate the mechanistic underpinnings of their application in solid-phase oligonucleotide synthesis and the ProTide™ prodrug approach. The causality behind experimental choices, detailed protocols for key workflows, and the intracellular activation pathways of phosphoramidate-based therapeutics are discussed to provide field-proven insights for researchers and drug development professionals.

Foundational Concepts: The Phosphoramidate Core

A phosphoramidate is a class of organophosphorus compound featuring a covalent bond between a pentavalent phosphorus atom and a nitrogen atom.[1] They are derivatives of phosphoramidic acids and are structurally related to phosphates, but the substitution of an oxygen atom for a nitrogen atom imparts dramatically different chemical and biological properties.[3] This P-N linkage is the cornerstone of their utility, offering a unique combination of stability and controlled reactivity.

1.1. Structural Classification and Properties

Phosphoramidates can be broadly classified based on the substituents on the phosphorus and nitrogen atoms.[1] The general structure is (RO)₂P(O)NR'₂, where R and R' can be hydrogen, alkyl, or aryl groups.[1] Key properties influencing their application include:

  • Reactivity: The P-N bond is susceptible to cleavage under specific conditions. It is notably labile under acidic conditions due to the protonation of the nitrogen atom, which facilitates nucleophilic attack by water.[1] Conversely, it exhibits greater stability at neutral or basic pH.[1] This pH-dependent stability is a critical feature exploited in controlled drug release mechanisms.

  • Lipophilicity: The ability to mask the highly polar phosphate group with lipophilic moieties (like an amino acid ester and an aryl group in prodrugs) significantly enhances the molecule's ability to permeate cell membranes via passive diffusion.[2][4]

  • Stereochemistry: The phosphorus center in many phosphoramidate prodrugs is chiral, leading to diastereomers. These stereoisomers can exhibit different rates of enzymatic activation and, consequently, different pharmacological profiles, making stereoselective synthesis a key consideration in drug design.[5]

Figure 1: General Structure of a Phosphoramidate. cluster_0 Phosphoramidate Core Structure P P O_double O P->O_double OR1 OR¹ P->OR1 OR2 OR² P->OR2 NR3R4 NR³R⁴ P->NR3R4 P-N Bond

Caption: Figure 1: General Structure of a Phosphoramidate.

Synthetic Routes to Phosphoramidate Formation

The construction of the P-N bond is a central challenge in phosphoramidate chemistry. Several robust synthetic strategies have been developed, each with distinct advantages and mechanistic pathways.[1][6] The choice of method is dictated by the complexity of the substrate, desired purity, and scalability.

2.1. Overview of Synthetic Methodologies

A comprehensive review of the literature reveals six primary categories for phosphoramidate synthesis.[1][7]

Synthetic RouteCore Reagents & ConditionsCausality & Field Insights
Salt Elimination Phosphorus oxychloride reacts with a phenol, followed by an amine.[3]A classical and versatile method. The stepwise nature allows for controlled introduction of different substituents. Often chosen for its straightforwardness and use of readily available starting materials.
Oxidative Cross-Coupling Diphenyl phosphoric acid (dPPA) and an amine in the presence of a chlorinating agent (e.g., Cl₃CCN) and a base.[1]This approach avoids harsh reagents. The base is crucial to neutralize the acid formed during the reaction, preventing degradation of sensitive substrates. It is highly efficient for creating P-N bonds under mild conditions.
Azide-Based Synthesis A phosphoryl azide reacts with an amide or ketone, often catalyzed by a metal complex (e.g., Ir(III)).[1]This route offers a direct way to form the P-N bond and is particularly useful for synthesizing biologically active phosphoramidates. The catalyst enables the reaction under milder conditions than traditional methods.
Reduction Methods Involves the reduction of a phosphoramidate precursor.Less common but can be effective for specific target molecules where other functional groups are incompatible with oxidative or elimination conditions.
Hydrophosphinylation Reaction involving a P-H bond.A direct and atom-economical method. Its application is growing as more efficient catalysts are developed.
Phosphoramidate-Aldehyde-Dienophile (PAD) A multi-component reaction involving a phosphoramidate, an aldehyde, and a dienophile.[1]Offers a convergent approach to complex molecules, allowing for rapid assembly of the phosphoramidate core within a larger scaffold.

2.2. Experimental Protocol: Oxidative Cross-Coupling

This protocol describes a general procedure for the synthesis of a phosphoramidate via an oxidative cross-coupling reaction, a method valued for its mild conditions and high yields.[1]

  • Reagent Preparation: Dissolve diphenyl phosphoric acid (1.0 eq) and the desired amine (1.1 eq) in an anhydrous solvent such as acetonitrile.

  • Addition of Base: Add a non-nucleophilic base, like triethylamine (Et₃N) (1.5 eq), to the solution. The purpose of the base is to sequester the acid that will be generated during the reaction, thereby protecting acid-sensitive functional groups.[1]

  • Initiation of Coupling: Slowly add a chlorinating agent, such as trichloroisocyanuric acid (TCCA) or tetrachloromethane (CCl₄), to the reaction mixture at room temperature.[1] This initiates the oxidative coupling process.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Workup and Purification: Upon completion, quench the reaction with a suitable reagent. Perform an aqueous workup to remove salts and water-soluble impurities. The crude product is then purified using column chromatography on silica gel to yield the pure phosphoramidate.

Application I: Solid-Phase Oligonucleotide Synthesis

Phosphoramidite chemistry is the universally accepted gold standard for the chemical synthesis of DNA and RNA oligonucleotides.[8][9] This automated, solid-phase method relies on nucleoside phosphoramidites as the building blocks, which are sequentially coupled to a growing oligonucleotide chain attached to a solid support.[10]

3.1. The Four-Step Synthesis Cycle

The synthesis proceeds in a 3' to 5' direction through a highly efficient, four-step cycle for each nucleotide addition.[9] The high fidelity of this process, with coupling efficiencies often exceeding 99%, is paramount for the synthesis of long and accurate sequences.[8]

Figure 2: The Solid-Phase Oligonucleotide Synthesis Cycle. cluster_cycle Deblocking Step 1: Deblocking (Detritylation) Removes 5'-DMT group with acid. Coupling Step 2: Coupling Activated phosphoramidite reacts with free 5'-OH group. Deblocking->Coupling Exposes 5'-OH Capping Step 3: Capping Unreacted 5'-OH groups are acetylated to prevent elongation. Coupling->Capping Forms P(III) linkage Oxidation Step 4: Oxidation Unstable phosphite triester is oxidized to stable phosphate triester. Capping->Oxidation Terminates failed sequences Oxidation->Deblocking Stabilizes backbone Ready for next cycle Next Cycle Figure 3: Intracellular Activation of a Phosphoramidate Prodrug. cluster_extracellular cluster_intracellular Prodrug Phosphoramidate Prodrug (Lipophilic, Cell-Permeable) Intermediate1 Carboxylate Intermediate Prodrug->Intermediate1 Esterase (e.g., Cathepsin A) Cleaves amino acid ester Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Displaces aryl group Metabolite Phosphoramidate Metabolite Intermediate2->Metabolite Spontaneous Hydrolysis Active_MP Nucleoside Monophosphate (Active) Metabolite->Active_MP Phosphoramidase (e.g., HINT1) Cleaves P-N bond Active_TP Nucleoside Triphosphate (Pharmacologically Active) Active_MP->Active_TP Host Kinases (Phosphorylation x2)

References

Diphenyl Phosphoramidate: A Journey from Discovery to a Versatile Synthetic Tool

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery and history of diphenyl phosphoramidate, a key molecule in the landscape of organophosphorus chemistry. We will delve into its initial synthesis, the evolution of more sophisticated methodologies, and its role as a foundational reagent in modern synthetic and medicinal chemistry. This document is structured to provide not just procedural steps, but also the underlying scientific rationale, empowering researchers to better understand and apply this versatile compound.

Introduction to this compound

This compound is an organophosphorus compound featuring a central phosphorus (V) atom bonded to two phenoxy groups, an oxygen atom (forming a phosphoryl group), and an amino group (-NH₂). As a member of the phosphoramidate class, it is characterized by the presence of a stable phosphorus-nitrogen (P-N) covalent bond.[1] This structural motif is of significant interest because it forms the backbone of numerous biologically active molecules and serves as a crucial intermediate in organic synthesis.[2][3]

The importance of phosphoramidates has grown substantially, particularly in pharmaceutical and medicinal chemistry. They are key components of "ProTide" technology, a prodrug strategy developed to enhance the intracellular delivery and efficacy of nucleoside analogue drugs used in antiviral and anticancer therapies.[1][4] The journey of this compound from a laboratory curiosity to a cornerstone of advanced chemical synthesis is a story of evolving chemical ingenuity.

The Genesis: Pioneering Synthesis of Phosphoramidates

The history of phosphoramidate synthesis can be traced back to the mid-20th century. One of the earliest documented syntheses that laid the groundwork for compounds like this compound was reported by Audrieth and Toy in the early 1940s.[1] Their work established a fundamental two-step approach that remains conceptually relevant today.

The process begins with the reaction of phosphoryl trichloride (POCl₃) with phenol. In this step, the hydroxyl groups of phenol displace one or more chlorine atoms on the phosphoryl center. By controlling the stoichiometry and reaction conditions, a mixture of phenyl dichlorophosphate and diphenyl phosphorochloridate can be obtained.[1] The subsequent introduction of ammonia (either gaseous or aqueous) allows for the displacement of the remaining chlorine atom, forming the critical P-N bond and yielding the desired phosphoramidate.[1]

This pioneering work demonstrated the feasibility of constructing the phosphoramidate backbone from readily available starting materials and highlighted the reactivity of phosphoryl chlorides as key intermediates.

Early_Synthesis_of_Diphenyl_Phosphoramidate POCl3 Phosphoryl Trichloride (POCl₃) DPCP Diphenyl Phosphorochloridate ((PhO)₂P(O)Cl) POCl3->DPCP Step 1: Esterification Phenol Phenol (2 equiv.) Phenol->DPCP DPPAmidate Diphenyl Phosphoramidate DPCP->DPPAmidate Step 2: Ammonolysis HCl HCl byproduct DPCP->HCl Ammonia Ammonia (NH₃) Ammonia->DPPAmidate Pyridine Pyridine (Base) Pyridine->POCl3 HCl scavenger

Caption: The foundational two-step synthesis of this compound.

Evolution of Synthetic Methodologies

Building upon early discoveries, chemists have developed more refined and efficient methods for synthesizing this compound and its derivatives. These routes prioritize higher yields, greater purity, and milder reaction conditions.

The Modern Chlorophosphate Route

This method remains one of the most direct and widely used approaches. It is a refinement of the original Audrieth and Toy synthesis, with optimized catalysts and conditions to improve the selectivity for the desired diphenyl phosphorochloridate intermediate and minimize the formation of byproducts like triphenyl phosphate.[5][6]

Rationale for Experimental Choices:

  • Catalyst: Lewis acids such as magnesium chloride (MgCl₂) or aluminum chloride (AlCl₃) are often used in the first step.[1][5] They coordinate to the oxygen of the phosphoryl group, increasing the electrophilicity of the phosphorus atom and facilitating the nucleophilic attack by phenol. This catalytic approach allows the reaction to proceed under more controlled conditions.

  • Solvent: The reaction is often run neat or in a non-protic solvent to avoid unwanted side reactions with the highly reactive phosphoryl chloride.

  • Ammonia Source: In the second step, introducing ammonia gas or using a solution of ammonia in an alcohol like ethanol provides the nucleophile needed to displace the chloride and form the final product.[7]

Part A: Synthesis of Diphenyl Phosphorochloridate ((PhO)₂P(O)Cl) [5][7]

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add phenol (2.0 equivalents) and a catalytic amount of anhydrous magnesium chloride (MgCl₂).

  • Reagent Addition: Slowly add phosphoryl chloride (POCl₃, 1.0 equivalent) dropwise to the stirred mixture. The reaction is exothermic and may require external cooling to maintain a controlled temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux for 2-4 hours.[7] The reaction progress can be monitored by observing the cessation of hydrogen chloride (HCl) gas evolution (which can be bubbled through a basic solution).

  • Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. The crude diphenyl phosphorochloridate can be purified by vacuum distillation to yield a colorless liquid.[8]

Part B: Synthesis of this compound ((PhO)₂P(O)NH₂) from (PhO)₂P(O)Cl [7]

  • Reaction Setup: Dissolve the purified diphenyl phosphorochloridate (1.0 equivalent) in a suitable solvent such as ethanol or THF in a round-bottom flask.

  • Ammonolysis: Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution or add a concentrated aqueous/ethanolic ammonia solution dropwise.

  • Reaction: Stir the reaction mixture at low temperature for 1-2 hours and then allow it to warm to room temperature, continuing to stir for several hours or overnight.

  • Isolation: The ammonium chloride byproduct will precipitate out of the solution. Filter the solid, and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound as a solid.

Modern_Chlorophosphate_Route cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: P-N Bond Formation Phenol Phenol DPCP Diphenyl Phosphorochloridate Phenol->DPCP POCl3 POCl₃ POCl3->DPCP Catalyst MgCl₂ (cat.) Catalyst->POCl3 Activates P DPPAmidate This compound DPCP->DPPAmidate Nucleophilic Substitution Ammonia Ammonia (NH₃) Ammonia->DPPAmidate

Caption: Workflow for the modern synthesis of this compound.

The Azide Route: Leveraging Diphenyl Phosphorazidate (DPPA)

An alternative and highly versatile pathway involves the use of diphenyl phosphorazidate (DPPA, (PhO)₂P(O)N₃). DPPA is a stable, non-explosive liquid that serves as a powerful reagent in its own right for various organic transformations, including peptide synthesis and the Curtius reaction.[8][9] It can also be readily converted to phosphoramidates.

The synthesis of DPPA itself begins with the same diphenyl phosphorochloridate intermediate. This is then reacted with an azide source, typically sodium azide (NaN₃), in an Sₙ2 reaction where the azide ion displaces the chloride.[8]

Rationale for Experimental Choices:

  • Azide Source: Sodium azide is an inexpensive and effective source of the nucleophilic azide anion.

  • DPPA as a Precursor: DPPA can react with various nucleophiles. Its reaction with amines, for example, leads to the formation of N-substituted phosphoramidates.[9] While direct conversion to the parent this compound is less common, its role as a precursor to a vast library of derivatives makes this route highly significant for drug development professionals.[10]

  • Reaction Setup: In a round-bottom flask, dissolve diphenyl phosphorochloridate (1.0 equivalent) in anhydrous acetone.

  • Reagent Addition: Add sodium azide (NaN₃, ~1.2 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 18-24 hours. The reaction can be monitored by TLC or GC-MS.

  • Workup: Filter the precipitated sodium chloride. Concentrate the filtrate under reduced pressure to remove the acetone.

  • Purification: The resulting residue is purified by vacuum distillation to yield pure diphenyl phosphorazidate.[8]

DPPA_Route DPCP Diphenyl Phosphorochloridate DPPA Diphenyl Phosphorazidate (DPPA) DPCP->DPPA Sₙ2 Reaction NaN3 Sodium Azide (NaN₃) NaN3->DPPA Substituted_Amide N-Substituted Phosphoramidate DPPA->Substituted_Amide Phosphoramidation NaCl NaCl DPPA->NaCl Amine Amine (R-NH₂) Amine->Substituted_Amide

Caption: Synthesis and application of DPPA for phosphoramidate synthesis.

Comparison of Synthetic Routes
Method Starting Materials Key Intermediate Typical Yield Advantages Disadvantages Reference(s)
Chlorophosphate Route Phenol, POCl₃, AmmoniaDiphenyl Phosphorochloridate70-90%Direct, high-yielding, uses common reagents.Involves corrosive reagents (POCl₃, HCl); requires purification of intermediate.[1],[7]
Azide Route Diphenyl Phosphorochloridate, NaN₃Diphenyl Phosphorazidate (DPPA)84-89% (for DPPA)DPPA is a stable and versatile reagent for many other reactions.Involves the use of azides, which require careful handling; indirect route to parent phosphoramidate.[8],[9]
Oxidative Coupling Diphenyl Phosphite, AmineNone60-96%Avoids halogenated intermediates; often uses greener oxidants (e.g., O₂, H₂O₂).May require metal catalysts (e.g., Cu, I₂); substrate scope can be limited.[1],[11]

Mechanistic Insights: The Nucleophilic Substitution

The core of most this compound syntheses is a nucleophilic substitution reaction at the tetrahedral phosphorus(V) center. In the chlorophosphate route, the chloride ion is an excellent leaving group. The nitrogen atom of ammonia acts as the nucleophile, attacking the electrophilic phosphorus atom.

The reaction is believed to proceed through a trigonal bipyramidal transition state or intermediate, followed by the departure of the leaving group (chloride) to restore the tetrahedral geometry of the product.

Caption: Generalized mechanism of P-N bond formation.

Conclusion: An Enduring Legacy

The journey of this compound from its initial synthesis to its current status as a key synthetic building block is a testament to the progress of organic chemistry. The early work of pioneers like Audrieth and Toy paved the way for robust and reliable synthetic protocols.[1] The development of versatile reagents like DPPA further expanded the chemical toolbox, enabling the creation of a vast array of complex phosphoramidate derivatives for applications in medicine and materials science.[8][10] For researchers in drug development, a thorough understanding of these historical and methodological foundations is not merely academic; it is essential for innovating the next generation of therapeutics built upon the remarkable P-N bond.

References

An In-depth Technical Guide to the Synthesis and Characterization of Diphenyl Phosphoramidate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Pivotal Role of the Phosphoramidate Scaffold in Modern Drug Discovery

In the landscape of contemporary pharmaceutical and medicinal chemistry, the phosphoramidate moiety has emerged as a cornerstone of innovative therapeutic design.[1] These organophosphorus compounds, characterized by a crucial phosphorus-nitrogen (P-N) bond, are integral to a wide array of biologically active molecules. Their significance is particularly pronounced in the realm of prodrug strategies, where the phosphoramidate linkage can be engineered for controlled, targeted release of a parent drug, thereby enhancing its therapeutic index.[1] Furthermore, phosphoramidates serve as vital building blocks in the synthesis of modified oligonucleotides and as potent enzyme inhibitors, underscoring their versatility and importance in the development of novel therapeutic agents.

This guide provides a comprehensive, in-depth exploration of the synthesis and characterization of a foundational phosphoramidate, diphenyl phosphoramidate. We will delve into the prevalent synthetic methodologies, offering a detailed, step-by-step protocol for its preparation. The causality behind each experimental choice will be meticulously explained, ensuring a thorough understanding of the underlying chemical principles. Subsequently, a detailed exposition on the characterization of the synthesized compound using modern analytical techniques will be presented, complete with expected data and interpretation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of phosphoramidate-based compounds.

Synthesis of this compound: A Mechanistic and Practical Approach

The synthesis of this compound is most commonly and efficiently achieved through the reaction of diphenyl phosphorochloridate with ammonia. This method is favored for its directness and the ready availability of the starting materials.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution at the phosphorus center. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic phosphorus atom of diphenyl phosphorochloridate. This is followed by the departure of the chloride ion, a good leaving group, resulting in the formation of the P-N bond and hydrochloric acid as a byproduct. In practice, a base is often added to neutralize the in-situ generated acid, driving the reaction to completion.

Diagram: Reaction Mechanism for the Synthesis of this compound

reaction_mechanism cluster_reactants Reactants cluster_products Products DPPC Diphenyl Phosphorochloridate (PhO)₂P(O)Cl DPP This compound (PhO)₂P(O)NH₂ DPPC->DPP Nucleophilic attack by NH₃ Elimination of Cl⁻ Ammonia Ammonia NH₃ Ammonia->DPP HCl Hydrochloric Acid HCl

Caption: Nucleophilic substitution reaction for this compound synthesis.

Experimental Protocol: Synthesis of this compound

This protocol details a robust method for the synthesis of this compound from diphenyl phosphorochloridate and ammonia.

Materials:

  • Diphenyl phosphorochloridate

  • Anhydrous diethyl ether (or other suitable inert solvent like THF)

  • Anhydrous ammonia (gas or a solution in a suitable solvent)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel (if using ammonia solution)

  • Gas inlet tube (if using ammonia gas)

  • Ice bath

  • Filtration apparatus

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve diphenyl phosphorochloridate (1.0 eq.) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Addition of Ammonia:

    • Using Ammonia Gas: Slowly bubble anhydrous ammonia gas through the stirred solution. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Using Ammonia Solution: Add a solution of ammonia in a suitable solvent (e.g., diethyl ether or dioxane) dropwise to the reaction mixture using a dropping funnel.

  • Reaction: Continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. The formation of a white precipitate (ammonium chloride) will be observed.

  • Work-up:

    • Filter the reaction mixture to remove the ammonium chloride precipitate.

    • Wash the filtrate with water and then with brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate to afford pure this compound as a white solid.

Diagram: Experimental Workflow for this compound Synthesis

experimental_workflow start Start dissolve Dissolve Diphenyl Phosphorochloridate in Anhydrous Diethyl Ether start->dissolve cool Cool to 0 °C dissolve->cool add_ammonia Add Anhydrous Ammonia cool->add_ammonia react Stir at 0 °C then RT add_ammonia->react filter_precipitate Filter Ammonium Chloride react->filter_precipitate wash Wash with Water and Brine filter_precipitate->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Column Chromatography concentrate->purify product Pure this compound purify->product

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Characterization of this compound

Thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural integrity. The following analytical techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound.

  • ³¹P NMR: Phosphorus-31 NMR provides a direct and sensitive method for characterizing phosphorus-containing compounds.[2] this compound is expected to show a single resonance in the ³¹P NMR spectrum. The chemical shift will be indicative of the pentavalent phosphorus center bonded to two phenoxy groups and an amino group.

  • ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of the two phenyl groups and the protons of the amino group. The integration of these signals will correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon-13 NMR spectrum will show distinct resonances for the carbon atoms of the phenyl rings. The number of signals and their chemical shifts will be consistent with the proposed structure.

NMR Data for this compound
Technique Expected Chemical Shift (δ) / ppm
³¹P NMR~ 8-12 ppm
¹H NMRPhenyl protons: ~ 7.1-7.4 ppm (multiplet)NH₂ protons: ~ 4.5-5.5 ppm (broad singlet)
¹³C NMRAromatic carbons: ~ 120-151 ppm

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will display characteristic absorption bands.

FTIR Data for this compound
Functional Group Characteristic Absorption (cm⁻¹)
N-H stretch~ 3400-3200 cm⁻¹ (often two bands for -NH₂)
P=O stretch~ 1250-1200 cm⁻¹
P-O-Ar stretch~ 1200-1100 cm⁻¹
P-N stretch~ 950-900 cm⁻¹
Aromatic C-H stretch~ 3100-3000 cm⁻¹
Aromatic C=C stretch~ 1600 and 1490 cm⁻¹
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Mass Spectrometry Data for this compound
Technique Expected m/z Values
Electron Ionization (EI-MS)Molecular Ion (M⁺): 249.06Key Fragments: [M-PhO]⁺, [M-NH₂]⁺, [PhO]⁺, [Ph]⁺

The mass spectrum is expected to show the molecular ion peak at m/z 249, corresponding to the molecular weight of this compound.[3] The fragmentation pattern will likely involve the loss of phenoxy and amino radicals.

Conclusion: A Versatile Scaffold for Future Innovations

This guide has provided a comprehensive overview of the synthesis and characterization of this compound, a key building block in the ever-evolving field of medicinal chemistry. The presented protocol, grounded in established chemical principles, offers a reliable and reproducible method for obtaining this valuable compound. The detailed characterization data serves as a benchmark for ensuring the quality and identity of the synthesized material.

The importance of phosphoramidates in drug development cannot be overstated. From enhancing the pharmacokinetic profiles of existing drugs to forming the basis of novel therapeutic modalities, the P-N bond offers a unique and powerful tool for molecular design. A thorough understanding of the synthesis and characterization of fundamental phosphoramidate structures, such as this compound, is therefore essential for any researcher or scientist working in this exciting and impactful area.

References

Unlocking the Potential: A Senior Application Scientist's Guide to the Reactivity of the P-N Bond in Phosphoramidates

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond a Simple Bond

To the uninitiated, the phosphorus-nitrogen (P-N) bond in a phosphoramidate might appear as just another covalent linkage. However, to those of us in drug development and chemical biology, this bond is a master key, a precisely engineered linchpin that dictates the stability, delivery, and activation of some of today's most innovative therapeutics. Its reactivity is not a simple binary state of "stable" or "labile"; it is a tunable parameter, exquisitely sensitive to its chemical environment. Understanding this reactivity is fundamental to designing effective prodrugs, developing novel synthetic methodologies, and interpreting biological activity.

This guide is structured not as a rigid textbook chapter, but as a journey into the heart of the P-N bond. We will begin by establishing its fundamental electronic and structural nature, explore the diverse factors that modulate its reactivity, and delve into the elegant mechanisms by which it is cleaved—both chemically and enzymatically. We will pay special attention to the ProTide (PROdrug-nucleoTIDE) technology, a paradigm-shifting application where the controlled cleavage of a phosphoramidate bond is the critical step in intracellular drug delivery.[1][2] Finally, we will ground this knowledge in practical application, providing detailed protocols for the synthesis and analysis of these fascinating molecules. My goal is to provide not just the "what," but the "why"—the causal logic behind the experimental choices that drive progress in this field.

The Anatomy of the Phosphoramidate Bond: Structure and Electronic Landscape

A phosphoramidate is characterized by a covalent bond between a pentavalent phosphorus atom and a trivalent nitrogen atom.[1][3] This arrangement, generally depicted as (RO)₂(O)P-NR'₂, creates a unique electronic environment that is the source of its distinct reactivity.

The phosphorus center is electrophilic, while the nitrogen atom possesses a lone pair of electrons. This creates a dynamic interplay. The nitrogen lone pair can, to some extent, be delocalized into the d-orbitals of the phosphorus atom, strengthening the P-N bond. However, this bond is inherently polarized and susceptible to nucleophilic attack at the phosphorus center. The substituents on both the phosphorus (R) and nitrogen (R') atoms play a critical role in modulating this electronic landscape.

// Define nodes P [label="P", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"]; O_double [label="O", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,1!"]; OR1 [label="OR¹", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124", pos="-1,-0.5!"]; OR2 [label="OR²", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124", pos="1,-0.5!"]; N [label="N", shape=circle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-1.2!"]; R3 [label="R³", pos="-0.5,-2!"]; R4 [label="R⁴", pos="0.5,-2!"];

// Define edges P -> O_double [dir=none, style=double, penwidth=2]; P -> OR1 [dir=none, penwidth=2]; P -> OR2 [dir=none, penwidth=2]; P -> N [label=" The P-N Bond", fontcolor="#5F6368", penwidth=2, style=bold]; N -> R3 [dir=none]; N -> R4 [dir=none];

// Labels label_P [label="Electrophilic\nPhosphorus Center", pos="-1.5,0.5!", fontcolor="#4285F4"]; label_N [label="Nucleophilic\nNitrogen Center", pos="1.5,-1.2!", fontcolor="#34A853"]; } केंद Figure 1: General structure of a phosphoramidate.

Stereoelectronic effects are paramount in dictating the P-N bond's behavior.[4][5] The orientation of lone pairs on adjacent oxygen atoms relative to the P-N antibonding orbital (σ*) can significantly influence bond stability. This anomeric effect, while complex, helps explain the conformational preferences and reactivity patterns observed in these molecules.[5][6]

Modulating Reactivity: Key Factors Influencing P-N Bond Stability

The utility of phosphoramidates lies in our ability to tune the P-N bond's lability. This is achieved by strategically modifying its chemical environment.

pH: The Master Switch

The most significant external factor governing P-N bond stability is pH.

  • Acidic Conditions (pH < 6): The P-N bond is highly labile under acidic conditions.[1][3] The mechanism involves protonation of the phosphoramidate nitrogen, which converts the amine into a much better leaving group. This is followed by nucleophilic attack by water at the electrophilic phosphorus center, leading to rapid cleavage of the P-N bond.[7][8]

  • Neutral to Alkaline Conditions (pH > 7): In contrast, the P-N bond is comparatively stable at neutral and higher pHs.[1][3] Under these conditions, the nitrogen is not protonated, making it a poor leaving group and thus disfavoring cleavage. Hydrolysis can still occur via hydroxide ion-catalyzed pathways, but the rates are significantly slower than acid-catalyzed cleavage.[7]

This pH-dependent reactivity is a powerful tool, particularly for designing drug delivery systems that release their payload in the slightly acidic environments of endosomes or tumors.[1]

// Nodes start [label="Phosphoramidate\n(R₂P(O)NHR')"]; protonation [label="Protonation of Nitrogen\n(R₂P(O)N⁺H₂R')", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; attack [label="Nucleophilic Attack\nby H₂O on Phosphorus", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; transition [label="Pentacoordinate\nTransition State", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; cleavage [label="P-N Bond Cleavage", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; products [label="Products:\nPhosphate (R₂P(O)OH)\n+ Amine (R'NH₃⁺)"];

// Edges start -> protonation [label=" H⁺ (Acidic pH)"]; protonation -> attack; attack -> transition; transition -> cleavage [label=" Amine is a good\nleaving group"]; cleavage -> products; } केंद Figure 2: Mechanism of acid-catalyzed P-N bond hydrolysis.

Electronic Effects of Substituents

The electronic nature of the groups attached to both phosphorus and nitrogen has a profound impact:

  • On Phosphorus: Electron-withdrawing groups (e.g., aryloxy groups with electron-withdrawing substituents) increase the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis.

  • On Nitrogen: Electron-donating groups on the nitrogen decrease its basicity, making it less likely to be protonated and a poorer leaving group, which generally stabilizes the P-N bond. Conversely, attaching the nitrogen to an electron-withdrawing system can increase lability.

Steric Hindrance

Bulky substituents on or near the phosphorus and nitrogen atoms can sterically hinder the approach of a nucleophile (like water), slowing the rate of hydrolysis.[] This principle is often used in prodrug design to fine-tune the release rate of the active compound.

The ProTide Approach: Phosphoramidates as Elite Drug Delivery Vehicles

Perhaps the most impactful application of phosphoramidate chemistry is in the ProTide technology.[1][10] Nucleoside analogs are potent antiviral and anticancer agents, but their therapeutic efficacy is often limited by poor cellular uptake and inefficient conversion to the active triphosphate form. The first phosphorylation step is often the rate-limiting bottleneck.

The ProTide strategy brilliantly circumvents this issue. It masks the initial monophosphate of a nucleoside with an aryloxy group and an amino acid ester.[2][11] This creates a neutral, lipophilic phosphoramidate prodrug that can readily cross the cell membrane via passive diffusion.

Once inside the cell, a specific, multi-step enzymatic cascade unmasks the nucleotide:

  • Ester Hydrolysis: Cellular esterases (like Cathepsin A or Carboxylesterase 1) hydrolyze the amino acid ester to a carboxylate.[11]

  • Intramolecular Cyclization: The newly formed carboxylate attacks the phosphorus center, displacing the aryloxy group in an intramolecular cyclization reaction.

  • P-N Bond Cleavage: The now-unstable cyclic intermediate is hydrolyzed, cleaving the P-N bond to release the free nucleoside monophosphate.

  • Activation: Cellular kinases then efficiently convert the monophosphate to the active diphosphate and triphosphate forms.

This entire process effectively bypasses the need for the often-inefficient first enzymatic phosphorylation step, dramatically increasing the intracellular concentration of the active drug. Remdesivir and Sofosbuvir are landmark examples of the clinical success of this approach.[1][11][12]

ProTide_Activation

Synthesis and Analysis: Practical Methodologies

A deep understanding of reactivity is incomplete without the ability to synthesize and analyze these compounds. Here, we provide validated, step-by-step protocols.

Synthesis Protocol: Atherton-Todd Reaction for Phosphoramidate Formation

The Atherton-Todd reaction is a classic and reliable method for forming the P-N bond from a dialkyl phosphite and an amine in the presence of a base and a halogenating agent (typically carbon tetrachloride). From a field perspective, its primary advantage is the use of readily available and stable H-phosphonate starting materials.

Objective: To synthesize a diethyl phosphoramidate from diethyl phosphite and benzylamine.

Materials:

  • Diethyl phosphite

  • Benzylamine

  • Carbon tetrachloride (CCl₄)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with septum

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes

Procedure:

  • Setup: Assemble a dry, 100 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Reagent Addition: To the flask, add anhydrous DCM (40 mL).

  • Add diethyl phosphite (1.0 eq).

  • Add benzylamine (1.05 eq) dropwise via syringe.

  • Add triethylamine (1.2 eq) to act as an HCl scavenger.

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of carbon tetrachloride (1.1 eq) in anhydrous DCM (10 mL) dropwise over 20 minutes. Causality Note: This slow addition is critical to control the exothermic reaction and prevent the formation of undesired byproducts.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The starting H-phosphonate has a characteristic doublet around 7-10 ppm with a large J(P,H) coupling (~700 Hz), while the phosphoramidate product will appear as a singlet around 8-12 ppm.

  • Workup:

    • Filter the reaction mixture to remove the triethylammonium chloride salt.

    • Wash the filtrate with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired phosphoramidate.

Analytical Protocol: HPLC-Based P-N Bond Hydrolysis Stability Assay

This protocol provides a robust method for quantifying the stability of a phosphoramidate under different pH conditions.

Objective: To determine the hydrolysis rate of a phosphoramidate at pH 5.5 and pH 7.4.

Materials & Equipment:

  • Phosphoramidate compound of interest

  • Phosphate buffer (pH 7.4) and Acetate buffer (pH 5.5)

  • Acetonitrile (HPLC grade)

  • Incubator or water bath at 37 °C

  • HPLC system with a UV detector and a C18 column

  • Autosampler vials

Procedure:

  • Stock Solution: Prepare a 10 mM stock solution of the phosphoramidate in acetonitrile.

  • Reaction Setup:

    • Label two sets of autosampler vials for each time point (e.g., 0, 1, 2, 4, 8, 24 hours).

    • In one set of vials, add 990 µL of pH 7.4 buffer. In the second set, add 990 µL of pH 5.5 buffer.

  • Initiation: At time t=0, add 10 µL of the phosphoramidate stock solution to each vial (final concentration = 100 µM). Mix thoroughly. Immediately inject the t=0 sample for the pH 7.4 condition onto the HPLC. Then inject the t=0 sample for the pH 5.5 condition.

  • Incubation: Place all vials in an incubator set to 37 °C.

  • Time-Point Analysis: At each subsequent time point (1, 2, 4, 8, 24 hours), remove the corresponding vials for each pH condition from the incubator and immediately inject them onto the HPLC.

  • HPLC Analysis:

    • Use a suitable gradient method (e.g., water/acetonitrile with 0.1% formic acid) to separate the parent phosphoramidate from its hydrolysis products.

    • Monitor the elution profile using a UV detector at an appropriate wavelength for the compound.

  • Data Processing:

    • Integrate the peak area of the parent phosphoramidate at each time point for both pH conditions.

    • Plot the percentage of remaining parent compound versus time for each pH.

    • Calculate the half-life (t₁/₂) under each condition.

Stability_Workflow

Data Presentation: Comparative Stability

The results from such an assay can be summarized for clear comparison.

CompoundSubstituent (R')Half-life at pH 7.4 (hours)Half-life at pH 5.5 (hours)
1 Benzyl> 483.5
2 Phenyl> 482.1
3 tert-Butyl> 7210.2

This is representative data. Actual results will vary based on the full molecular structure.

The data clearly illustrates the principles discussed: significant destabilization of the P-N bond in acidic conditions compared to neutral pH. It also shows how a sterically bulky group (tert-butyl) can increase the stability of the bond even under acidic stress compared to less hindered groups.

Conclusion and Future Perspectives

The phosphoramidate P-N bond is a cornerstone of modern medicinal chemistry and chemical biology. Its tunable reactivity, particularly its sensitivity to pH and enzymatic action, has enabled the development of highly effective prodrug strategies that overcome fundamental pharmacological barriers. The success of the ProTide platform is a testament to the power of understanding and exploiting the nuanced chemistry of this bond.

Looking forward, the field is poised for further innovation. The development of novel phosphoramidate prodrugs targeting new enzymes or cellular conditions, the design of environmentally responsive materials that leverage pH-dependent P-N bond cleavage, and the discovery of new catalytic methods for P-N bond formation will continue to drive progress. As researchers, scientists, and drug developers, a deep, mechanistic understanding of the P-N bond is not just academic—it is an essential tool for creating the next generation of advanced therapeutics and chemical tools.

References

Methodological & Application

Application Notes and Protocols for Peptide Coupling with Diphenyl Phosphoramidate (DPPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of Diphenyl Phosphoramidate in Peptide Synthesis

In the landscape of peptide chemistry, the formation of the amide bond is the cornerstone of synthesizing these vital biomolecules. The choice of coupling reagent is paramount, directly influencing yield, purity, and the preservation of stereochemical integrity. This compound (DPPA), also known as diphenylphosphoryl azide, has established itself as a versatile and reliable reagent for peptide bond formation since its introduction by Shioiri and Yamada in 1972.[1][2][3] Its continued use in both academic and industrial settings is a testament to its efficacy, particularly in minimizing racemization, a critical challenge in peptide synthesis.[4][5]

This guide provides a comprehensive overview of the theoretical underpinnings and practical application of DPPA in peptide coupling reactions. It is designed to equip researchers with the knowledge to not only execute the protocol effectively but also to understand the causality behind each step, enabling them to troubleshoot and adapt the methodology to their specific synthetic challenges.

The Mechanism of DPPA-Mediated Peptide Coupling: A Stepwise Perspective

The efficacy of DPPA as a peptide coupling reagent lies in its ability to facilitate the in situ formation of a highly reactive acyl azide intermediate from a carboxylic acid. This process circumvents the need to isolate potentially hazardous acyl azides. The reaction proceeds through a well-elucidated pathway:

  • Deprotonation: The reaction is initiated by the deprotonation of the C-terminal carboxylic acid of the N-protected amino acid or peptide fragment by a tertiary amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA). This generates a carboxylate anion, a potent nucleophile.[5]

  • Formation of a Mixed Anhydride: The carboxylate anion then attacks the electrophilic phosphorus atom of DPPA. This results in the formation of a transient mixed carboxylic-phosphoric anhydride intermediate.[5][6]

  • Intramolecular Rearrangement and Acyl Azide Formation: The mixed anhydride undergoes an intramolecular rearrangement, leading to the formation of the key acyl azide intermediate and the release of the diphenyl phosphate anion, a good leaving group.[6]

  • Nucleophilic Attack and Peptide Bond Formation: The amino group of the N-terminal amino acid ester or peptide fragment then acts as a nucleophile, attacking the carbonyl carbon of the acyl azide. This step results in the formation of the desired peptide bond and the liberation of a molecule of nitrogen gas and an azide ion.

This one-pot procedure is advantageous as it proceeds under mild conditions, generally starting at low temperatures (around 0°C) and gradually warming to room temperature, which helps to suppress common side reactions.[4]

DPPA Peptide Coupling Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2 & 3: Acyl Azide Formation cluster_2 Step 4: Peptide Bond Formation Carboxylic_Acid R-COOH (N-Protected Amino Acid) Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base Base Base (e.g., TEA) Mixed_Anhydride Mixed Anhydride [R-CO-O-P(O)(OPh)₂] Carboxylate->Mixed_Anhydride + DPPA DPPA (PhO)₂P(O)N₃ (DPPA) Acyl_Azide R-CON₃ (Acyl Azide) Mixed_Anhydride->Acyl_Azide Rearrangement - (PhO)₂PO₂⁻ Peptide R-CO-NH-R' (Dipeptide) Acyl_Azide->Peptide + H₂N-R' Amine_Component H₂N-R' (Amino Acid Ester)

Figure 1: Mechanism of peptide bond formation using DPPA.

Detailed Experimental Protocol for Solution-Phase Peptide Coupling

This protocol provides a general procedure for the coupling of an N-protected amino acid to an amino acid ester hydrochloride. Modifications may be necessary depending on the specific substrates used.

Materials and Reagents
  • N-protected amino acid (e.g., Boc-L-Alanine)

  • Amino acid ester hydrochloride (e.g., L-Phenylalanine methyl ester hydrochloride)

  • This compound (DPPA)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA), freshly distilled

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

  • High-performance liquid chromatography (HPLC) system for purity analysis and purification

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the N-protected amino acid (1.0 equivalent) and the amino acid ester hydrochloride (1.0-1.2 equivalents).

    • Dissolve the solids in anhydrous DMF (concentration typically 0.1-0.5 M).

    • Cool the stirred solution to 0°C using an ice bath.

  • Addition of Reagents:

    • Add DPPA (1.0-1.2 equivalents) to the cooled solution.

    • Slowly add TEA (2.0-2.2 equivalents) or DIPEA (2.0-2.2 equivalents) dropwise to the reaction mixture. The first equivalent of base neutralizes the hydrochloride salt of the amine component, and the second equivalent deprotonates the carboxylic acid.

  • Reaction Monitoring:

    • Stir the reaction mixture at 0°C for 2-4 hours.

    • Allow the reaction to slowly warm to room temperature and continue stirring overnight (12-16 hours).

    • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes) or by LC-MS. The disappearance of the starting materials and the appearance of the product spot/peak indicates reaction completion.

  • Work-up:

    • Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • 1 M HCl (to remove excess base)

      • Saturated NaHCO₃ solution (to remove unreacted carboxylic acid and diphenyl phosphate byproduct)

      • Water

      • Brine

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude peptide.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    • For higher purity, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. A C18 column with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is commonly used.[7][8][9][10][11][12]

DPPA_Peptide_Coupling_Workflow Start Start: N-Protected AA + AA Ester HCl Dissolve Dissolve in Anhydrous DMF Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_Reagents Add DPPA & Base (TEA/DIPEA) Cool->Add_Reagents React_0C Stir at 0°C (2-4 hours) Add_Reagents->React_0C React_RT Warm to RT & Stir Overnight React_0C->React_RT Monitor Monitor by TLC/LC-MS React_RT->Monitor Workup Aqueous Work-up (EtOAc, HCl, NaHCO₃, Brine) Monitor->Workup Dry_Concentrate Dry & Concentrate Workup->Dry_Concentrate Purify Purification (Flash Chromatography or RP-HPLC) Dry_Concentrate->Purify Product Pure Peptide Purify->Product

Figure 2: General workflow for peptide coupling using DPPA.

Recommended Reaction Conditions and Considerations

The optimal conditions for DPPA-mediated coupling can vary depending on the nature of the amino acid residues being coupled. The following table provides general guidelines for different scenarios.

Amino Acid TypeKey ChallengeRecommended Conditions & ConsiderationsExpected Yield Range
Simple/Unfunctionalized (e.g., Ala, Gly, Leu)Straightforward couplingStandard protocol. Reaction is typically efficient.80-95%
Sterically Hindered (e.g., Val, Ile, Aib)Slower reaction rates- Use 1.2-1.5 equivalents of DPPA and base.- Extend reaction time to 24-48 hours.- Consider a slightly elevated temperature (e.g., 40°C) after initial stirring at room temperature.60-85%[13][14]
β-branched (e.g., Val, Ile, Thr)Increased risk of racemization- Maintain low temperature (0°C) for a longer period before allowing to warm to room temperature.- Use a non-nucleophilic, sterically hindered base like DIPEA.75-90%
Side-chain functionalized (e.g., Ser, Thr, Asp, Glu)Potential for side reactions- Ensure appropriate side-chain protection (e.g., t-Butyl for Ser, Thr, Asp, Glu).- DPPA is generally compatible with many standard protecting groups.[5][6]70-90%
Racemization-prone (e.g., Cys, His)Loss of stereochemical integrity- Strictly maintain low temperatures.- Use of DIPEA is recommended over TEA.- Minimize reaction time once coupling is complete.70-85%

Troubleshooting Common Issues in DPPA-Mediated Peptide Coupling

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Incomplete deprotonation of the carboxylic acid.- Impure or wet reagents/solvents.- Steric hindrance slowing the reaction.- Ensure the use of a sufficient excess of base (2.0-2.2 eq.).- Use freshly distilled, anhydrous solvents and high-purity reagents.- Increase reaction time and/or temperature for sterically hindered couplings.
Presence of Unreacted Starting Material - Insufficient equivalents of coupling reagent.- Reaction not run to completion.- Use a slight excess of DPPA (1.1-1.2 eq.).- Extend the reaction time and monitor carefully by TLC or LC-MS.
Significant Racemization - Reaction temperature too high.- Use of a strong, unhindered base.- Prolonged reaction time after completion.- Maintain the reaction at 0°C for at least 4 hours before slowly warming.- Use DIPEA instead of TEA.- Quench the reaction promptly once the starting material is consumed.
Formation of Urea Byproduct - Curtius rearrangement of the acyl azide to an isocyanate, followed by reaction with the amine component.[5]- This is a potential side reaction of the acyl azide intermediate, though generally minimal under standard peptide coupling conditions.- Maintain low reaction temperatures to disfavor the rearrangement.
Difficult Purification - Presence of diphenyl phosphate byproduct.- The aqueous work-up with saturated NaHCO₃ is crucial for removing the acidic diphenyl phosphate byproduct.- If the byproduct persists, an additional wash with dilute base may be necessary.

Safety and Handling of this compound

This compound is a toxic and potentially explosive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Toxicity: DPPA is toxic if swallowed, in contact with skin, or if inhaled.[15]

  • Irritant: It can cause skin and eye irritation.

  • Handling: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area, away from heat and incompatible materials. It is recommended to store DPPA under an inert atmosphere (e.g., argon or nitrogen).

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound remains a highly relevant and effective coupling reagent for modern peptide synthesis. Its ability to promote efficient amide bond formation with a low risk of racemization makes it a valuable tool for the synthesis of a wide range of peptides, from simple dipeptides to more complex structures. By understanding the underlying mechanism and adhering to the detailed protocols and considerations outlined in this guide, researchers can confidently employ DPPA to achieve their synthetic goals while ensuring safety and maximizing product purity and yield.

References

phosphorylation of alcohols using Diphenyl phosphoramidate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Phosphorylation of Alcohols using Diphenyl-Protected Phosphorus Reagents Audience: Researchers, scientists, and drug development professionals.

A Scientist's Guide to the Strategic Phosphorylation of Alcohols with Diphenyl-Protected Reagents

The introduction of a phosphate moiety onto an alcohol is a cornerstone transformation in medicinal chemistry and chemical biology. Phosphorylation can dramatically alter a molecule's properties, enhancing water solubility, enabling specific biological interactions, or forming the basis of prodrug strategies like the ProTide™ approach, which improves the intracellular delivery of nucleoside analogues.[1][2] However, the polyfunctional nature of phosphoric acid presents significant synthetic challenges, including over-reaction, harsh reaction conditions, and the need for complex protection/deprotection schemes.[3]

This guide provides a detailed overview of robust methods for the phosphorylation of alcohols using reagents that install a diphenyl phosphate group. The diphenyl group serves as an excellent protecting group—it is stable to a wide range of reaction conditions yet can be cleanly removed under specific, mild conditions, typically catalytic hydrogenation. We will explore the mechanistic underpinnings, provide detailed, field-tested protocols, and offer insights into avoiding common pitfalls.

The Core Principle: Why Diphenyl Phosphate?

The choice of the diphenyl phosphate ester as a synthetic target is strategic. The two phenyl groups offer steric bulk and electronic stabilization, rendering the phosphate triester significantly less reactive than its dichloridate or unprotected counterparts. This stability is crucial during synthesis and purification. Most importantly, the phenyl groups can be selectively cleaved via palladium-catalyzed hydrogenolysis, liberating the free phosphate under conditions that leave most other functional groups intact. This combination of stability and mild deprotection makes it a preferred choice in complex, multi-step syntheses.

Mechanistic Spotlight: Activation and Nucleophilic Attack

A common and highly effective method for phosphorylating alcohols involves the use of diphenyl phosphoryl chloride (also known as diphenyl chlorophosphate). The reaction proceeds via a classical nucleophilic substitution mechanism.

Mechanism:

  • Base Activation: A non-nucleophilic base, such as pyridine or N,N-dimethylaminopyridine (DMAP), activates the alcohol, increasing its nucleophilicity. In the case of a catalyst like DMAP, it can also react with the phosphoryl chloride to form a highly reactive N-phosphorylpyridinium intermediate.

  • Nucleophilic Attack: The activated alcohol attacks the electrophilic phosphorus center of the diphenyl phosphoryl chloride.

  • Displacement: The chloride ion is displaced as a leaving group.

  • Deprotonation: The base removes the proton from the newly formed oxonium ion, yielding the neutral diphenyl phosphate triester product and the hydrochloride salt of the base.

G cluster_reactants Reactants cluster_products Products ROH R-OH (Alcohol) Activated_ROH R-O⁻ H-Base⁺ (Activated Alcohol) ROH->Activated_ROH Activation DPPC (PhO)₂P(O)Cl (Diphenyl Phosphoryl Chloride) Transition_State Transition State DPPC->Transition_State Base Base (e.g., Pyridine) Base->Activated_ROH Product (PhO)₂P(O)OR (Diphenyl Phosphate Triester) Salt Base·HCl Activated_ROH->Transition_State Nucleophilic Attack Transition_State->Product Chloride Displacement Transition_State->Salt

Caption: Mechanism of alcohol phosphorylation using diphenyl phosphoryl chloride.

Methodologies: A Comparative Overview

While diphenyl phosphoryl chloride is a workhorse, other reagents offer distinct advantages, particularly for sensitive or complex substrates like nucleosides. The phosphoramidite method, a P(III)-based approach, is the standard in oligonucleotide synthesis for its high efficiency and mild activation conditions.[4][5]

Method Reagent Type Key Features Typical Activator/Conditions Advantages Disadvantages
Diphenyl Phosphoryl Chloride P(V) HalideDirect, one-step phosphorylation.Pyridine, DMAP (catalyst)Readily available reagent, straightforward procedure.Can be too reactive for some sensitive substrates; generates HCl.
Diphenyl Phosphoramidite P(III) AmiditeTwo-step process: phosphitylation followed by oxidation.Weak acid (e.g., Tetrazole) then Oxidant (e.g., I₂, H₂O₂).[4]Extremely mild activation, high coupling efficiency, ideal for automated synthesis.Reagent is moisture-sensitive; requires an additional oxidation step.
Diphenyl H-phosphonate P(V) H-phosphonateRequires a condensing agent to activate the P-H bond.Pivaloyl chloride, DCC, etc.[6]Stable starting material.Requires stoichiometric activating agent, can have side reactions.

Detailed Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Diphenyl phosphoryl chloride is corrosive and lachrymatory.

Protocol 1: General Phosphorylation of a Primary Alcohol using Diphenyl Phosphoryl Chloride

This protocol describes the phosphorylation of benzyl alcohol as a model primary alcohol.

Materials:

  • Benzyl alcohol (1.0 eq)

  • Diphenyl phosphoryl chloride (1.1 eq)

  • Pyridine, anhydrous (as solvent)

  • N,N-Dimethylaminopyridine (DMAP) (0.05 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzyl alcohol (e.g., 1.08 g, 10.0 mmol) and dissolve it in anhydrous pyridine (20 mL). Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Add DMAP (61 mg, 0.5 mmol, 0.05 eq).

  • Reagent Addition: Slowly add diphenyl phosphoryl chloride (2.95 g, 11.0 mmol, 1.1 eq) dropwise to the stirred solution at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup - Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding 1 M HCl (approx. 50 mL) until the pH is acidic.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL). The acid wash removes pyridine, and the bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzyl diphenyl phosphate.

Protocol 2: Phosphorylation of a Protected Nucleoside via the Phosphoramidite Method

This protocol outlines the phosphorylation of the 5'-hydroxyl of a protected thymidine nucleoside, a key step in ProTide synthesis.[7]

Materials:

  • 3'-O-Acetylthymidine (1.0 eq)

  • Dibenzyl N,N-diethylphosphoramidite (1.2 eq) (Note: Diphenyl analogue is used similarly)

  • 1H-Tetrazole (0.45 M solution in acetonitrile) (2.5 eq)

  • Anhydrous acetonitrile (as solvent)

  • Oxidizing solution: 0.1 M Iodine in THF/Pyridine/Water (e.g., 90:5:5)

  • 10% Sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Preparation: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (N₂ or Ar). Dissolve 3'-O-acetylthymidine (e.g., 284 mg, 1.0 mmol) in anhydrous acetonitrile (10 mL).

  • Phosphitylation: To the stirred solution, add dibenzyl N,N-diethylphosphoramidite (412 mg, 1.2 mmol) followed by the 1H-tetrazole solution (5.5 mL, 2.5 mmol). Stir at room temperature for 1-2 hours. Monitor the formation of the phosphite triester intermediate by TLC or ³¹P NMR.

  • Oxidation: Cool the reaction mixture to 0 °C. Add the iodine solution dropwise until a persistent brown color remains, indicating complete oxidation of the P(III) phosphite to the P(V) phosphate. This step is typically complete within 15-30 minutes.

  • Quenching: Quench the excess iodine by adding 10% sodium thiosulfate solution dropwise until the brown color disappears.

  • Workup and Extraction: Dilute the mixture with ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the product by silica gel chromatography to yield the protected 5'-phosphorylated thymidine.

General Laboratory Workflow

The overall process, from planning to final product, follows a structured path.

Caption: Standard workflow for alcohol phosphorylation in the lab.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Inactive reagents (hydrolyzed phosphoryl chloride/phosphoramidite).2. Insufficiently dried solvent/glassware.3. Sterically hindered alcohol.1. Use freshly distilled/purchased reagents.[8]2. Rigorously dry all components; use molecular sieves.3. Increase reaction time/temperature; use a more reactive phosphorylating agent or a stronger, non-nucleophilic base.
Multiple Products / Side Reactions 1. Over-reaction (for polyols).2. Reaction with other nucleophilic groups (amines, thiols).3. Reagent decomposition.1. Use a protecting group strategy for other hydroxyls.2. Protect other nucleophilic functional groups before phosphorylation.3. Maintain low temperatures during reagent addition.
Difficult Purification 1. Co-elution of product with starting material or byproducts.2. Lingering base (e.g., pyridine).1. Optimize chromatography conditions (try different solvent systems or silica alternatives).2. Perform thorough acidic washes during workup to remove basic impurities.

References

Application Notes & Protocols: Synthesis of Phosphoramidates via Diphenyl Phosphoramidate Reaction with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the P-N Bond

In the landscape of modern medicinal chemistry and drug development, the phosphoramidate (P-N) linkage is a cornerstone structural motif.[1][2][3] These organophosphorus compounds, where a nitrogen atom is covalently bonded to a pentavalent phosphorus atom, are integral to numerous bioactive molecules, including antiviral and anticancer agents.[1][4] Their significance is most prominently highlighted in the ProTide (prodrug-nucleotide) strategy, a revolutionary approach that masks the negative charges of nucleotide monophosphates to enhance cell permeability and bioavailability.[4] Once inside the cell, enzymatic cleavage releases the active nucleotide, which can then exert its therapeutic effect.[4]

Diphenyl phosphoramidate serves as a versatile and efficient phosphorylating agent for the synthesis of these crucial P-N bonds. Its reaction with primary and secondary amines provides a direct and reliable route to a wide array of phosphoramidate and phosphorodiamidate derivatives. This guide provides an in-depth exploration of the underlying mechanisms, detailed experimental protocols, and critical insights for researchers and scientists engaged in drug discovery and organic synthesis.

Part 1: Reaction Mechanism - The Nucleophilic Attack on Phosphorus

The formation of a phosphoramidate from this compound and an amine is a classic example of nucleophilic substitution at a phosphorus(V) center. The reaction proceeds through a well-understood pathway involving the amine as the nucleophile and the phenoxy groups as leaving groups.

The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (Et₃N) or 1,4-dimethylpiperazine (DMP).[5] The base serves a dual purpose: it deprotonates the amine, increasing its nucleophilicity, and it sequesters the acidic phenol byproduct generated during the reaction.

The key mechanistic steps are:

  • Amine Activation: The base abstracts a proton from the primary or secondary amine, enhancing its nucleophilic character.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the activated amine attacks the electrophilic phosphorus atom of the this compound. This attack leads to the formation of a transient, pentacoordinate phosphorus intermediate.

  • Leaving Group Departure: The intermediate is unstable and collapses. A phenoxide anion, a relatively good leaving group, is expelled.

  • Proton Transfer: The displaced phenoxide anion is protonated by the conjugate acid of the base (e.g., triethylammonium ion), regenerating the base and forming phenol as a byproduct.

Steric hindrance can play a significant role. Highly substituted or bulky amines may react more slowly or require more forcing conditions due to the difficulty in approaching the phosphorus center.

Mechanistic Pathway Diagram

Reaction_Mechanism cluster_products Products DPPA (PhO)₂P(O)NH₂ Diphenyl Phosphoramidate Intermediate [(PhO)₂P(O)(NH₂)(NR¹R²)]⁻ Pentacoordinate Intermediate DPPA->Intermediate Amine R¹R²NH Primary/Secondary Amine Amine->Intermediate Nucleophilic Attack Base B: Base (e.g., Et₃N) Base->Amine Product (PhO)P(O)(NH₂)(NR¹R²) Phosphorodiamidate Product Intermediate->Product Elimination of Phenoxide (PhO⁻) Phenol PhOH Phenol

Caption: Nucleophilic substitution at the phosphorus center.

Part 2: Experimental Protocols

Scientific integrity demands reproducible and self-validating protocols. The following methods have been designed to be robust, with clear steps for reaction setup, monitoring, workup, and purification.

General Experimental Workflow

Experimental_Workflow A 1. Reagent Setup - Dry glassware - Inert atmosphere (N₂/Ar) - Dissolve DPPA in anhydrous solvent B 2. Amine & Base Addition - Add amine and base (e.g., Et₃N) - Stir at specified temperature A->B C 3. Reaction Monitoring - Track progress via TLC or ³¹P NMR B->C D 4. Reaction Quench & Workup - Cool reaction - Filter precipitate (if any) - Aqueous wash C->D E 5. Extraction & Drying - Extract with organic solvent - Wash with brine - Dry over Na₂SO₄/MgSO₄ D->E F 6. Purification - Concentrate under reduced pressure - Purify via column chromatography E->F G 7. Characterization - Obtain final product - Analyze via NMR, MS F->G ProTide_Activation Prodrug ProTide Prodrug (Lipophilic) Enters Cell Intermediate1 Cyclic Intermediate Prodrug->Intermediate1 Step 1: Esterase (e.g., Cathepsin A) Intermediate2 Nucleoside Monophosphate (Active) Intermediate1->Intermediate2 Step 2: Phosphoramidase (e.g., HINT1) Triphosphate Nucleoside Triphosphate (Active) Intermediate2->Triphosphate Cellular Kinases Extracellular Extracellular Space Intracellular Intracellular Space

References

Introduction: The Strategic Importance of the Phosphoramidate Scaffold in Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Role of Diphenyl Phosphoramidates in Agrochemical Synthesis

Phosphoramidates represent a critical class of organophosphorus compounds distinguished by a covalent bond between a pentavalent phosphorus atom and a nitrogen atom.[1][2] Structurally analogous to phosphates, where an amine group replaces an oxygen, this P-N linkage imparts unique physicochemical properties that have been extensively exploited in various scientific fields.[3][4] In agriculture, phosphoramidates are renowned for their potent biological activities, serving as effective insecticides, herbicides, and urease inhibitors.[5]

The diphenyl phosphoramidate moiety, specifically, serves as a versatile scaffold for the development of novel agrochemicals. The two phenoxy groups attached to the phosphorus center can significantly influence the molecule's stability, solubility, and, most importantly, its interaction with biological targets. Many phosphoramidate-based insecticides function by inhibiting acetylcholinesterase (AChE), a crucial enzyme in the nervous system of insects, leading to paralysis and death.[5]

This guide provides a detailed exploration of the synthesis of this compound derivatives for agrochemical applications. It is designed for researchers and scientists in the field, offering not just protocols, but also the underlying chemical principles and strategic considerations for designing and executing these syntheses.

Core Synthetic Strategies for Agrochemical Diphenyl Phosphoramidates

The construction of the P-N bond is the cornerstone of synthesizing these agrochemicals. Several reliable methods have been established, with the choice often depending on the availability of starting materials, the desired scale, and the chemical functionalities of the target molecule.

Primary Pathway: Synthesis via Diphenyl Phosphorochloridate

This is arguably the most direct and widely employed method for creating the this compound scaffold. The reaction involves the nucleophilic substitution of the chlorine atom in diphenyl phosphorochloridate by an amine. This amine component is typically the variable part of the molecule, designed to fine-tune the biological activity of the final agrochemical.

Causality and Experimental Rationale:

  • The Electrophile: Diphenyl phosphorochloridate, (PhO)₂P(O)Cl, is an excellent electrophile. The phosphorus atom is rendered highly electron-deficient by the three electronegative substituents (two phenoxy groups and a chlorine atom), making it highly susceptible to nucleophilic attack.

  • The Nucleophile: The amine (R-NH₂) provides the nitrogen atom for the P-N bond. The choice of amine is critical as its steric and electronic properties will dictate not only the reaction's success but also the final product's insecticidal or herbicidal properties. Aliphatic amines are generally more nucleophilic than aromatic amines and tend to give higher yields.[2]

  • The Base: The reaction generates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic. A tertiary amine base, such as triethylamine (Et₃N) or pyridine, is added to scavenge this acid, forming a harmless hydrochloride salt and driving the reaction to completion.[4]

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are used to prevent hydrolysis of the highly reactive diphenyl phosphorochloridate.[4][6]

Workflow for Synthesis via Diphenyl Phosphorochloridate

cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification amine Amine (R-NH₂) reactor Reaction Vessel (Inert Atmosphere, 0°C to RT) amine->reactor base Tertiary Base (e.g., Et₃N) base->reactor solvent1 Anhydrous Solvent (THF) solvent1->reactor stir Stirring (1-3h) reactor->stir dppc Diphenyl Phosphorochloridate ((PhO)₂P(O)Cl) dppc->reactor Slow Addition filter Filtration (Remove Et₃N·HCl salt) stir->filter concentrate Concentration (Rotary Evaporation) filter->concentrate purify Column Chromatography concentrate->purify product Purified Diphenyl Phosphoramidate Agrochemical purify->product

Caption: Synthesis workflow for diphenyl phosphoramidates.

Experimental Protocol 1: General Synthesis of an N-Alkyl this compound

This protocol describes a generalized procedure for synthesizing a candidate agrochemical from diphenyl phosphorochloridate and a generic primary aliphatic amine.

Materials and Equipment:

  • Diphenyl phosphorochloridate ((PhO)₂P(O)Cl)

  • Primary aliphatic amine (R-NH₂) (e.g., hexylamine)

  • Triethylamine (Et₃N), distilled

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

  • Round-bottom flasks, magnetic stirrer, dropping funnel, nitrogen inlet

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the primary amine (50 mmol, 1.0 eq.) and triethylamine (60 mmol, 1.2 eq.). Dissolve the contents in 200 mL of anhydrous THF.

  • Cooling: Cool the flask to 0°C in an ice-water bath. An inert atmosphere is crucial to prevent moisture from contaminating the reaction.

  • Addition of Phosphorylating Agent: Dissolve diphenyl phosphorochloridate (50 mmol, 1.0 eq.) in 50 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 1-3 hours.[4] The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of THF.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Extraction: Dissolve the residue in 150 mL of ethyl acetate. Wash the organic layer successively with 100 mL of saturated NaHCO₃ solution, 100 mL of water, and 100 mL of brine. The bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.[4] Combine the fractions containing the pure product and evaporate the solvent to obtain the final compound as a solid or oil.

ReagentMolar Eq.Purpose
Primary Amine (R-NH₂)1.0Nucleophile; source of the 'R' group
Diphenyl Phosphorochloridate1.0Electrophilic phosphorus source
Triethylamine (Et₃N)1.2HCl scavenger; drives reaction to completion
Anhydrous THF-Aprotic solvent to prevent hydrolysis

Alternative Pathway: The Atherton-Todd Reaction

The Atherton-Todd reaction is a powerful method for forming P-N bonds through an oxidative cross-coupling mechanism. In this approach, a diphenyl phosphite ((PhO)₂P(O)H), an amine, and a base are reacted in the presence of a carbon tetrahalide, typically carbon tetrachloride (CCl₄).

Mechanistic Insights: The reaction is believed to proceed via the formation of a trichloromethyl anion after the base abstracts a proton from the phosphite. This anion then reacts to form an intermediate that ultimately leads to the phosphorylated amine and chloroform. The use of CCl₄ has become less common due to its toxicity and environmental concerns, leading to modifications using other chlorinating agents like trichloroisocyanuric acid.[2][7]

Mechanism of Action: Acetylcholinesterase Inhibition

The insecticidal activity of many organophosphorus compounds, including diphenyl phosphoramidates, stems from their ability to inhibit the enzyme acetylcholinesterase (AChE).[5]

cluster_0 Normal Synaptic Function cluster_1 Inhibition by Phosphoramidate ACh Acetylcholine (ACh) (Neurotransmitter) Receptor ACh Receptor ACh->Receptor Binds AChE_active Active AChE Enzyme Hydrolysis Hydrolysis AChE_active->Hydrolysis Catalyzes AChE_inhibited Inhibited AChE (Phosphorylated) Receptor->AChE_active ACh released Signal_cont Continuous Nerve Firing (Paralysis) Receptor->Signal_cont Signal_off Signal Termination Hydrolysis->Signal_off DPP This compound (Insecticide) DPP->AChE_active ACh_buildup ACh Accumulation ACh_buildup->Receptor Overstimulates

Caption: Mechanism of AChE inhibition by phosphoramidates.

In a normal insect nervous system, AChE rapidly breaks down the neurotransmitter acetylcholine (ACh) in the synapse, terminating the nerve signal. Diphenyl phosphoramidates act as mimics of the transition state of ACh hydrolysis. The phosphorus center phosphorylates a critical serine residue in the active site of AChE, forming a highly stable, covalent bond. This renders the enzyme inactive. Consequently, ACh accumulates in the synapse, leading to continuous and uncontrolled nerve firing. This overstimulation results in convulsions, paralysis, and ultimately the death of the insect.

Conclusion

This compound derivatives are a cornerstone of modern agrochemical research. The synthetic protocols outlined in this guide, particularly the robust and scalable pathway using diphenyl phosphorochloridate, provide a reliable foundation for creating diverse libraries of candidate molecules. By understanding the causality behind the reaction steps and the ultimate mechanism of action, researchers can more effectively design and synthesize novel, potent, and selective agrochemicals to address the ongoing challenges in global crop protection.

References

Application Notes and Protocols for the Synthesis of Phosphonamidates using Diphenyl Phosphoramidate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rising Prominence of Phosphonamidates in Medicinal Chemistry

Phosphonamidates, organophosphorus compounds characterized by a central phosphorus atom bonded to carbon, nitrogen, oxygen, and a double-bonded oxygen, have emerged as a cornerstone in modern drug development. Their unique physicochemical properties allow them to serve as effective bioisosteres for phosphates and carboxylates, enabling crucial interactions with biological targets.[1] A significant application lies in their use as prodrugs, particularly in the "ProTide" (prodrug-nucleotide) strategy.[2] This approach masks the negative charge of phosphonates, enhancing cell permeability and oral bioavailability of antiviral and anticancer agents.[2][3] The successful clinical application of ProTide drugs like Sofosbuvir and Tenofovir Alafenamide underscores the therapeutic potential unlocked by phosphonamidate chemistry.[2] This guide provides an in-depth exploration of the synthesis of phosphonamidates, with a particular focus on methodologies employing diphenyl phosphoramidate and its functional analogs as key reagents.

Core Synthetic Principle: The Role of this compound Derivatives

This compound and its closely related derivatives, such as diphenyl phosphorochloridate and diphenyl phosphorazidate, are versatile reagents for the formation of the critical P-N bond in phosphonamidate synthesis. The phenoxy groups act as excellent leaving groups, facilitating the nucleophilic attack by an amine on the phosphorus center. The choice of the specific diphenyl phosphorus reagent can influence the reaction mechanism and conditions. For instance, diphenyl phosphorochloridate reacts directly with amines, often in the presence of a base to neutralize the HCl byproduct.[4][5] Diphenyl phosphorazidate can be used for the phosphorylation of alcohols and amines, offering an alternative route to the phosphonamidate core.[6][7]

A particularly mild and efficient method involves the transesterification of N-diphenyl phosphoryl amino acid esters with alcoholic or nucleosidic substrates.[8] This approach, promoted by a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), allows for the synthesis of aryloxy phosphoramidate prodrugs under gentle conditions, preserving sensitive functional groups within the target molecule.[8]

Mechanistic Insights: The Transesterification Pathway

The DBU-promoted synthesis of aryloxy phosphoramidates from N-diphenylphosphoryl amino acid esters and an alcohol (e.g., a nucleoside) proceeds through a transesterification mechanism. The base activates the hydroxyl group of the substrate, increasing its nucleophilicity. This activated nucleophile then attacks the electrophilic phosphorus center of the this compound derivative, leading to a pentacoordinate intermediate. Subsequent collapse of this intermediate results in the displacement of a phenoxide leaving group and the formation of the desired phosphonamidate product. The reaction typically produces a mixture of diastereomers at the phosphorus center.[8]

G cluster_0 Reaction Mechanism reagent N-Diphenylphosphoryl Amino Acid Ester intermediate Pentacoordinate Intermediate reagent->intermediate alcohol Alcohol/Nucleoside (R-OH) activated_alcohol Activated Alcohol (R-O⁻) alcohol->activated_alcohol Deprotonation dbu DBU (Base) activated_alcohol->intermediate Nucleophilic Attack on Phosphorus product Phosphonamidate Product intermediate->product Collapse of Intermediate leaving_group Phenoxide (PhO⁻) intermediate->leaving_group Elimination

Caption: Mechanism of DBU-promoted phosphonamidate synthesis.

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Aryloxy Phosphoramidate Prodrugs via Transesterification

This protocol is adapted from a mild and concise method for synthesizing aryloxy phosphoramidate prodrugs of alcohols and nucleosides.[8]

Materials:

  • N-Diphenylphosphoryl amino acid ester (1.0 equiv)

  • Alcohol or nucleoside substrate (1.2 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)

  • Anhydrous acetonitrile (CH₃CN)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the N-diphenylphosphoryl amino acid ester (1.0 equiv) and the alcohol or nucleoside substrate (1.2 equiv).

  • Solvent Addition: Dissolve the reactants in anhydrous acetonitrile. The concentration will depend on the specific substrates but is typically in the range of 0.1-0.5 M.

  • Base Addition: Add DBU (1.5 equiv) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically stirred for 24-48 hours at room temperature. For less reactive substrates, heating to 80 °C may be necessary.[8]

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired phosphonamidate product. The product is often obtained as a 1:1 mixture of Rp and Sp diastereoisomers.[8]

Protocol 2: Synthesis of Diphenyl Phosphoramidates from Diphenyl Phosphoryl Chloride

This protocol describes a general method for forming the P-N linkage using diphenyl phosphoryl chloride.[4][5]

Materials:

  • Diphenyl phosphoryl chloride (1.0 equiv)

  • Primary or secondary amine (1.1 equiv)

  • Tertiary amine base (e.g., triethylamine or 1,4-dimethylpiperazine) (1.5 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary or secondary amine (1.1 equiv) and the tertiary amine base (1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of diphenyl phosphoryl chloride (1.0 equiv) in anhydrous THF to the stirred amine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the ammonium salt byproduct. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure this compound.

Data Summary: Substrate Scope and Yields

The transesterification method has been shown to be effective for a range of alcohol substrates, providing good to excellent yields.[8]

EntryAlcohol/Nucleoside SubstrateReaction Time (h)Temperature (°C)Isolated Yield (%)
1Stavudine (d4T)362585
23'-Azido-3'-deoxythymidine (AZT)362582
3Benzyl alcohol362591
4Cyclohexanol362588
5Cholesterol368075

Data adapted from the literature for illustrative purposes.[8]

Experimental Workflow

The overall workflow for the synthesis and purification of phosphonamidates via the transesterification protocol is outlined below.

G cluster_workflow Synthesis and Purification Workflow start Start: Reagents (Phosphoramidate, Alcohol, DBU) setup Reaction Setup in Anhydrous CH₃CN under Inert Atmosphere start->setup reaction Stirring at RT or 80°C (24-48h) setup->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring workup Solvent Removal (Rotary Evaporation) monitoring->workup Reaction Complete purification Silica Gel Column Chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis product Final Product: Pure Phosphonamidate analysis->product

Caption: General workflow for phosphonamidate synthesis.

Applications and Future Perspectives

The synthesis of phosphonamidates is a vibrant area of research with significant implications for drug discovery. The methods described herein provide a practical and efficient means to access these valuable compounds. Beyond their established role in antiviral therapies, phosphonamidate prodrugs are being explored for a wide range of applications, including cancer chemotherapy and as modulators of immune responses.[3] Future research will likely focus on the development of more stereoselective synthetic methods to control the chirality at the phosphorus center, as different diastereomers can exhibit varied biological activities and metabolic stabilities.[2] Furthermore, the expansion of the substrate scope to include a wider variety of therapeutic agents will continue to drive innovation in this field.

References

Application Notes and Protocols: A Guide to the Workup of Diphenyl Phosphoramidate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl phosphoramidates are a pivotal class of organophosphorus compounds with wide-ranging applications in medicinal chemistry and synthetic organic chemistry.[1][2] They serve as crucial intermediates in the synthesis of antiviral prodrugs, oligonucleotide analogues, and various biologically active molecules.[3][4][5] The P-N bond in these molecules can be strategically cleaved under specific physiological conditions, making them valuable motifs in drug delivery systems.[1] The successful isolation and purification of these compounds are paramount to ensuring the efficacy and safety of the final products.

This comprehensive guide provides an in-depth analysis of the workup procedures for reactions involving diphenyl phosphoramidates. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, addresses common challenges, and offers field-proven protocols to empower researchers to confidently and efficiently handle these important molecules.

Guiding Principles of Diphenyl Phosphoramidate Workup

The successful workup of this compound reactions hinges on a thorough understanding of their chemical properties, particularly their stability and reactivity. Key considerations include their susceptibility to hydrolysis, especially under acidic conditions, and potential interactions with purification media.[1][6]

Understanding Stability: The Achilles' Heel of the P-N Bond

The phosphoramidate linkage is known to be labile under acidic conditions due to protonation of the nitrogen atom, which facilitates nucleophilic attack by water, leading to cleavage of the P-N bond.[1] Conversely, they exhibit greater stability at neutral to basic pH.[1] This pH-dependent stability is a critical factor to consider during aqueous extraction and chromatographic purification.

Navigating Impurities: Common Suspects and Their Removal

Reactions involving the formation of diphenyl phosphoramidates can present a variety of impurities that must be effectively removed during the workup. Common impurities include:

  • Unreacted Starting Materials: Such as diphenyl phosphorochloridate or diphenyl phosphorazidate (DPPA).[7]

  • Hydrolysis Products: Diphenyl phosphate, formed from the hydrolysis of the starting material or the product.

  • Salts: Such as triethylamine hydrochloride, which is a common byproduct in reactions employing triethylamine as a base.[8]

The choice of workup strategy will be dictated by the specific impurities present in the reaction mixture.

Experimental Workflows and Protocols

The following sections detail standardized yet adaptable protocols for the workup of this compound reactions. The choice of a specific workflow will depend on the scale of the reaction, the nature of the solvent, and the properties of the target molecule.

General Workup Workflow

A typical workup procedure for a this compound reaction can be visualized as a multi-step process aimed at isolating the pure product from the crude reaction mixture.

Workup_Workflow cluster_main General Workup Procedure Reaction_Mixture Crude Reaction Mixture Quenching Reaction Quenching (if necessary) Reaction_Mixture->Quenching Filtration Filtration (Removal of solid byproducts) Quenching->Filtration Extraction Aqueous Extraction (Liquid-Liquid) Filtration->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal (Concentration) Drying->Concentration Purification Purification (e.g., Column Chromatography) Concentration->Purification Final_Product Pure Diphenyl Phosphoramidate Purification->Final_Product

Caption: Generalized workflow for the workup of this compound reactions.

Protocol 1: Standard Aqueous Workup

This protocol is suitable for reactions performed in water-immiscible organic solvents where the product is expected to have good solubility in the organic phase.

Objective: To remove water-soluble impurities such as salts and polar starting materials.

Materials:

  • Crude reaction mixture

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Quenching (Optional): If the reaction contains reactive reagents, carefully quench the reaction by adding an appropriate quenching agent (e.g., water or a mild aqueous acid/base).

  • Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure efficient phase separation.

  • Aqueous Wash:

    • Transfer the diluted reaction mixture to a separatory funnel.

    • Wash the organic phase sequentially with:

      • Deionized water (to remove bulk water-soluble impurities).

      • Saturated sodium bicarbonate solution (to neutralize any acidic byproducts and remove unreacted acidic starting materials). Use with caution if significant acid is present to avoid excessive gas evolution.

      • Brine (to break up any emulsions and reduce the solubility of organic compounds in the aqueous phase).

  • Phase Separation: Carefully separate the organic layer from the aqueous layer.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Column chromatography is a powerful technique for purifying diphenyl phosphoramidates from closely related impurities.[1][9]

Objective: To achieve high purity of the final product.

Materials:

  • Crude product from the aqueous workup

  • Silica gel (230-400 mesh)

  • Eluent system (e.g., hexane/ethyl acetate, dichloromethane/methanol)

  • Triethylamine (for deactivation of silica gel)

  • Chromatography column and accessories

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Eluent System Selection: Determine a suitable eluent system using TLC analysis to achieve good separation of the desired product from impurities.

  • Silica Gel Deactivation: Phosphoramidates can be sensitive to the acidic nature of silica gel, which can lead to degradation.[10] It is highly recommended to deactivate the silica gel by preparing a slurry with the chosen eluent containing a small amount of triethylamine (typically 0.5-1% v/v).

  • Column Packing: Pack the chromatography column with the deactivated silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Elution: Elute the column with the chosen eluent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate them under reduced pressure to yield the purified this compound.

Data Presentation: Eluent Systems for Chromatography

The choice of eluent for column chromatography is critical for successful purification. The following table provides a starting point for common eluent systems.

Polarity of this compoundRecommended Eluent System (v/v)Notes
Low to MediumHexane / Ethyl Acetate (gradient)A versatile system for a wide range of phosphoramidates.
Medium to HighDichloromethane / Methanol (gradient)Suitable for more polar compounds.
GeneralAdd 0.5-1% TriethylamineTo prevent product degradation on the silica column.[10]

Safety and Handling

As with all organophosphorus compounds, appropriate safety precautions must be taken when handling diphenyl phosphoramidates and their reagents.[11][12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[14][15][16]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors or dust.[14]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[15]

  • Specific Hazards: Be aware of the specific hazards associated with the reagents used in the synthesis, such as the lachrymatory nature of diphenyl phosphorochloridate and the potential explosive nature of azides.[7]

Logical Relationship in Safety Procedures

Safety_Protocol cluster_safety Safety Protocol Hierarchy Risk_Assessment Conduct Thorough Risk Assessment PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Risk_Assessment->PPE Ventilation Work in a Fume Hood Risk_Assessment->Ventilation Waste_Disposal Proper Waste Disposal Risk_Assessment->Waste_Disposal Emergency_Preparedness Know Emergency Procedures Risk_Assessment->Emergency_Preparedness

Caption: A logical hierarchy of safety procedures for handling diphenyl phosphoramidates.

Conclusion

The successful workup of this compound reactions is a critical step in the synthesis of many valuable compounds. By understanding the chemical principles governing their stability and reactivity, and by employing the robust protocols outlined in this guide, researchers can confidently isolate and purify these important molecules. The emphasis on deactivating silica gel for chromatography and the careful selection of washing and extraction conditions are key takeaways for achieving high yields and purity. Adherence to strict safety protocols is essential throughout the entire process to ensure a safe and productive research environment.

References

Large-Scale Synthesis Applications of Diphenyl Phosphoramidate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Role of Diphenyl Phosphoramidate in Modern Synthesis

This compound [(PhO)₂P(O)NH₂] is a versatile and highly valuable reagent in contemporary organic synthesis, particularly within the pharmaceutical and biotechnology sectors. Its utility stems from its ability to act as an efficient phosphorylating agent, enabling the formation of crucial phosphoramidate and phosphate ester linkages. These moieties are central to the function of numerous biologically active molecules, most notably in the realm of antiviral and anticancer nucleoside prodrugs, as well as in the construction of complex peptides.

This technical guide provides an in-depth exploration of the large-scale applications of this compound and its closely related derivatives, such as diphenyl phosphorochloridate, from which it is often generated in situ or used interchangeably in certain synthetic contexts. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, scalable protocols for its key applications, and offer insights gleaned from process chemistry to aid researchers and drug development professionals in leveraging this powerful synthetic tool.

Core Applications in Large-Scale Synthesis

The primary large-scale applications of this compound and its precursors revolve around two critical areas of therapeutic development:

  • Phosphoramidate Prodrugs (ProTides): This technology has revolutionized the delivery of nucleoside monophosphates, which are often the active form of antiviral and anticancer drugs. By masking the charged phosphate group, phosphoramidate prodrugs exhibit enhanced cell permeability and an improved pharmacokinetic profile.[1][2]

  • Peptide Synthesis: While numerous coupling reagents exist, phosphorus-based reagents derived from diphenyl phosphoro-compounds offer efficient and low-racemization options for the formation of amide bonds, a critical step in the synthesis of peptide-based therapeutics.[3][4][5]

Application I: Synthesis of Phosphoramidate Nucleoside Prodrugs (The ProTide Approach)

The ProTide (Pro-nucleotide) strategy is a highly successful approach to bypass the often inefficient initial phosphorylation step of nucleoside analogues within the cell.[2] This is achieved by delivering the nucleoside analogue as a pre-formed monophosphate, masked with an amino acid ester and an aryl group to ensure efficient cellular uptake.[2] The synthesis of these complex molecules on a large scale requires robust and high-yielding chemical transformations, where diphenyl phosphoro-derivatives play a pivotal role. A prime example of a commercially successful ProTide is the Hepatitis C drug, Sofosbuvir.[6]

Mechanism of Phosphoramidate Formation

The formation of the phosphoramidate bond typically involves the reaction of a nucleoside's primary hydroxyl group with a suitably activated phosphorylating agent. In the context of this compound chemistry, this is often achieved through the use of a precursor, diphenyl phosphorochloridate, which reacts with an amino acid ester to form a chiral phosphorochloridate reagent. This reagent then couples with the nucleoside.

The general mechanism proceeds as follows:

  • Activation of the Phosphorus Center: Diphenyl phosphorochloridate serves as an electrophilic phosphorus source. It reacts with the amino group of an amino acid ester in the presence of a base to form a phosphoramidochloridate intermediate.

  • Nucleophilic Attack by the Nucleoside: The 5'-hydroxyl group of the nucleoside, often activated by a base (e.g., a Grignard reagent like t-BuMgCl or an amine base like N-methylimidazole), acts as a nucleophile, attacking the electrophilic phosphorus center of the phosphoramidochloridate.[7][8]

  • Displacement of the Chloride Leaving Group: The chloride ion is displaced, resulting in the formation of the desired phosphoramidate triester linkage.

G cluster_0 Phosphorylating Agent Formation cluster_1 Coupling Reaction DPPC Diphenyl Phosphorochloridate PAC Phosphoramidochloridate Intermediate DPPC->PAC Reaction with AAE Amino Acid Ester AAE->PAC Base1 Base (e.g., Et3N) Base1->PAC ProTide Phosphoramidate Prodrug (ProTide) PAC->ProTide Nucleoside Protected Nucleoside Activated_Nuc Activated Nucleoside Nucleoside->Activated_Nuc Base2 Base (e.g., t-BuMgCl) Base2->Activated_Nuc Activated_Nuc->ProTide Nucleophilic Attack

General workflow for ProTide synthesis.
Large-Scale Protocol: Synthesis of a Sofosbuvir Intermediate Analogue

The following protocol is a representative, kilogram-scale procedure adapted from methodologies used in the synthesis of key phosphoramidate intermediates for drugs like Sofosbuvir.[7][9] This specific protocol outlines the crucial diastereoselective coupling step.

Objective: To synthesize the phosphoramidate intermediate by coupling a protected uridine nucleoside with a chiral phosphorochloridate reagent on a multi-kilogram scale.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesEquivalents
Protected Nucleoside(Varies)10.0X1.0
(S)-isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate321.711.5 * (X * 321.71)/10001.5 X1.5
Magnesium Chloride (anhydrous)95.211.5 * (X * 95.21)/10001.5 X1.5
N,N-Diisopropylethylamine (DIPEA)129.244.0 * (X * 129.24)/10004.0 X4.0
Tetrahydrofuran (THF), anhydrous-100 L--
Ethyl Acetate (EtOAc)-As needed for extraction--
Saturated aq. NaHCO₃-As needed for quench/wash--
Saturated aq. NaCl (Brine)-As needed for wash--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed for drying--

Procedure:

  • Reactor Setup: In a dry, inerted (Nitrogen atmosphere) glass-lined reactor, charge the protected nucleoside (1.0 eq) and anhydrous magnesium chloride (1.5 eq).

  • Solvent Addition: Add anhydrous THF (approx. 10 L per kg of nucleoside) to the reactor. Begin agitation to form a slurry.

  • Cooling: Cool the reactor contents to 0-5 °C using a jacketed cooling system.

  • Base Addition: Slowly add N,N-Diisopropylethylamine (4.0 eq) to the cold slurry over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Phosphorylating Agent Addition: In a separate, dry, and inerted vessel, dissolve the chiral phosphorochloridate reagent (1.5 eq) in anhydrous THF (approx. 2 L per kg of reagent). Add this solution to the reactor via a dosing pump over 60-90 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the reaction progress by HPLC until consumption of the protected nucleoside is complete (typically 2-4 hours).

  • Work-up - Quenching: Once the reaction is complete, slowly and carefully add saturated aqueous sodium bicarbonate solution to quench the reaction. Control the addition rate to manage any off-gassing.

  • Work-up - Extraction: Transfer the quenched reaction mixture to an extraction vessel. Add ethyl acetate and perform a phase separation. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product, a mixture of diastereomers, is typically purified by large-scale column chromatography on silica gel to isolate the desired Sp-diastereomer.[9] Alternatively, crystallization-induced dynamic resolution techniques may be employed for more efficient separation on an industrial scale.[10]

Application II: Peptide Synthesis

This compound and related reagents, such as diphenyl phosphite and diphenyl phosphorazidate (DPPA), are effective coupling reagents for the formation of peptide bonds.[3][11] They offer a balance of reactivity and suppression of racemization, which is a critical consideration in peptide synthesis.[4]

Mechanism of Peptide Bond Formation

The mechanism of peptide bond formation using a reagent like DPPA involves the in-situ formation of a mixed anhydride, which then reacts with the amine component.[12]

  • Activation of the Carboxylic Acid: The carboxylate of the N-protected amino acid attacks the electrophilic phosphorus atom of the coupling reagent, displacing a leaving group (e.g., azide in the case of DPPA) to form a highly reactive mixed phosphinic-carboxylic anhydride.

  • Nucleophilic Attack by the Amine: The free amino group of the C-protected amino acid or peptide attacks the activated carbonyl carbon of the mixed anhydride.

  • Peptide Bond Formation: A tetrahedral intermediate is formed, which then collapses to form the new peptide bond, releasing diphenyl phosphate as a byproduct.

G cluster_0 Activation cluster_1 Coupling AA1 N-Protected Amino Acid MixedAnhydride Mixed Anhydride Intermediate AA1->MixedAnhydride DPPA Diphenyl Phosphoro-reagent (e.g., DPPA) DPPA->MixedAnhydride Peptide Dipeptide MixedAnhydride->Peptide Byproduct Diphenyl Phosphate MixedAnhydride->Byproduct AA2 C-Protected Amino Acid/Peptide AA2->Peptide Nucleophilic Attack

Peptide coupling via a mixed anhydride intermediate.
Large-Scale Protocol: Dipeptide Synthesis using Diphenyl Phosphite

The following protocol outlines a general procedure for dipeptide synthesis using diphenyl phosphite as a coupling reagent, adaptable for larger scale production.[3][11]

Objective: To synthesize a protected dipeptide on a multi-gram to kilogram scale.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
N-Protected Amino Acid (e.g., Boc-Ala-OH)(Varies)(Scale-dependent)Y1.0
C-Protected Amino Acid Ester HCl (e.g., H-Gly-OMe·HCl)(Varies)(Scale-dependent)1.05 Y1.05
Diphenyl Phosphite234.19(Scale-dependent)1.1 Y1.1
Triethylamine (TEA)101.19(Scale-dependent)2.2 Y2.2
Pyridine-(Solvent)--
Ethyl Acetate (EtOAc)-As needed for work-up--
1M HCl (aq)-As needed for work-up--
Saturated aq. NaHCO₃-As needed for work-up--
Saturated aq. NaCl (Brine)-As needed for work-up--

Procedure:

  • Reactor Setup: To a dry, inerted reactor, add the N-protected amino acid (1.0 eq), the C-protected amino acid ester hydrochloride salt (1.05 eq), and pyridine as the solvent.

  • Cooling: Cool the mixture to 0 °C with agitation.

  • Base and Reagent Addition: Add triethylamine (2.2 eq) to the mixture, followed by the slow, dropwise addition of diphenyl phosphite (1.1 eq), maintaining the temperature at 0-5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or HPLC (typically 12-24 hours).

  • Work-up - Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the majority of the pyridine.

  • Work-up - Extraction: Dissolve the residue in ethyl acetate. Wash the organic solution sequentially with 1M HCl (to remove residual pyridine and TEA), water, saturated aqueous NaHCO₃ (to remove unreacted N-protected amino acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dipeptide.

  • Purification: The crude product can be purified by crystallization or large-scale flash chromatography.

Safety and Handling for Large-Scale Operations

Organophosphorus reagents, including this compound and its precursors, require careful handling, especially on a large scale.[13]

  • Toxicity: These compounds can be toxic if inhaled, ingested, or absorbed through the skin. Always consult the Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): When handling these reagents, especially in kilogram quantities, appropriate PPE is mandatory. This includes:

    • Chemical-resistant gloves (e.g., nitrile or neoprene).

    • Chemical splash goggles and a face shield.

    • A lab coat or chemical-resistant apron.

    • Use in a well-ventilated area or with local exhaust ventilation (e.g., a fume hood). For large-scale operations, a closed-system transfer is highly recommended.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep containers tightly sealed.

  • Spill Response: In case of a spill, evacuate the area. Use an absorbent material to contain the spill and dispose of it as hazardous waste in accordance with local regulations. Do not allow the material to enter drains or waterways.

Conclusion

This compound and its related derivatives are indispensable tools in the large-scale synthesis of complex, high-value molecules for the pharmaceutical industry. Their efficacy in forming phosphoramidate and peptide bonds has enabled the development and manufacturing of life-saving drugs. A thorough understanding of the underlying reaction mechanisms, coupled with carefully designed and optimized protocols, is essential for the successful and safe implementation of these reagents in a large-scale setting. The protocols and insights provided in this guide serve as a foundation for researchers and process chemists to harness the full potential of this compound chemistry in their drug development endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diphenyl Phosphoramidate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diphenyl Phosphoramidate synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a key intermediate in medicinal and synthetic chemistry, particularly in the ProTide approach for drug delivery, mastering the synthesis of this compound is crucial.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs): The Basics
Q1: What are the most common synthetic routes for preparing this compound?

There are several established methods, but the most prevalent is a two-step process.[2] First, diphenyl phosphorochloridate is synthesized from the reaction of phenol and phosphoryl chloride (POCl₃).[1][3][4] This intermediate is then reacted with an ammonia source to yield the final product.[1][2]

Other notable methods include:

  • Oxidative Cross-Coupling: Direct coupling of diphenyl phosphite with an amine using an oxidizing agent and often a catalyst.[1][5]

  • Azide-Based Methods: Utilizing diphenyl phosphorazidate (DPPA) as a precursor, which can react with various nucleophiles.[6][7][8]

The two-step approach via diphenyl phosphorochloridate remains the workhorse for many labs due to the relative accessibility of the starting materials.

Experimental Workflow: Two-Step Synthesis

Below is a general workflow for the common two-step synthesis of this compound.

cluster_0 Step 1: Diphenyl Phosphorochloridate Synthesis cluster_1 Step 2: Amination Phenol Phenol Reaction1 Reaction Vessel (with Catalyst, e.g., MgCl2) Controlled Heating Phenol->Reaction1 POCl3 Phosphoryl Chloride (POCl3) POCl3->Reaction1 Distillation Vacuum Distillation Reaction1->Distillation Crude Product DPCP Diphenyl Phosphorochloridate (Intermediate) Distillation->DPCP Purified Reaction2 Reaction Vessel (Low Temperature) DPCP->Reaction2 DPCP->Reaction2 Ammonia Ammonia Source (aq. or gaseous) Ammonia->Reaction2 Base Base (e.g., Pyridine) in Anhydrous Solvent Base->Reaction2 Workup Aqueous Workup & Extraction Reaction2->Workup Crude Product Purification Purification (Chromatography/Recrystallization) Workup->Purification FinalProduct This compound Purification->FinalProduct start Low Yield of This compound check_step1 Analyze Step 1 Crude (DPCP Synthesis) by GC or NMR start->check_step1 Isolate problem step step1_ok High Purity DPCP check_step1->step1_ok Clean step1_bad Low Purity DPCP (Byproducts present) check_step1->step1_bad Impure check_step2 Analyze Step 2 Crude (Amination) by TLC or NMR step2_ok High Conversion to Product check_step2->step2_ok Clean step2_bad Low Conversion (DPCP remaining) check_step2->step2_bad Impure step1_ok->check_step2 Proceed to Step 2 solution1 Focus on Step 1: - Check reactant purity - Verify stoichiometry - Optimize temperature - Improve distillation step1_bad->solution1 solution3 Focus on Purification: - Optimize chromatography - Consider recrystallization - Check for loss during workup step2_ok->solution3 solution2 Focus on Step 2: - Use anhydrous conditions - Ensure sufficient base (HCl scavenger) - Check amine purity/activity - Control temperature (run colder) step2_bad->solution2

References

Technical Support Center: Diphenyl Phosphoramidate Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Foundational Knowledge: Understanding the Reagent and Mechanism

Diphenyl phosphoramidate belongs to a class of phosphorus-based coupling reagents. It is structurally similar to the more commonly cited diphenyl phosphorazidate (DPPA) , and for the purposes of understanding peptide coupling mechanisms and side reactions, their reactivity profiles are considered analogous.[1][2] These reagents facilitate the formation of an amide bond between a carboxylic acid and an amine by activating the carboxyl group.

The generally accepted mechanism involves the reaction of the carboxylate anion with the phosphorus reagent to form an acyl phosphate intermediate. This highly reactive intermediate is then susceptible to nucleophilic attack by the amine component, leading to the formation of the desired peptide bond.[1]

Visualizing the Reaction: Desired Pathway and a Common Pitfall

To better understand the chemical transformations, let's visualize the intended reaction and a prevalent side reaction.

PeptideCoupling cluster_desired Desired Peptide Coupling Pathway Carboxylic_Acid R-COOH Activated_Ester Acyl Phosphate Intermediate Carboxylic_Acid->Activated_Ester + DPPA Amine R'-NH2 DPPA This compound Peptide_Bond R-CO-NH-R' Activated_Ester->Peptide_Bond + R'-NH2 Racemization cluster_racemization Racemization Side Reaction L_Amino_Acid L-Amino Acid Derivative Activated_Intermediate Activated Intermediate L_Amino_Acid->Activated_Intermediate Activation Oxazolone Oxazolone Intermediate Activated_Intermediate->Oxazolone Base present D_Amino_Acid D-Amino Acid Derivative (Racemized) Oxazolone->D_Amino_Acid Protonation

References

Technical Support Center: Diphenyl Phosphoramidate (DPPA) in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Specialist's Guide to Mitigating Racemization

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical advice on utilizing Diphenyl Phosphoramidate (DPPA) for peptide synthesis, with a primary focus on the critical challenge of avoiding racemization. As Senior Application Scientists, we combine established chemical principles with field-tested protocols to help you achieve optimal, high-purity yields.

Understanding the Core Challenge: Racemization in Peptide Synthesis

Racemization, the conversion of a chiral amino acid into a mixture of L- and D-isomers, is a persistent challenge in peptide synthesis. This loss of stereochemical integrity can lead to the formation of diastereomeric impurities that are often difficult to separate from the target peptide, impacting biological activity and overall yield.

The primary mechanism for racemization during peptide bond formation involves the activation of the carboxylic acid group. This activation, while necessary for coupling, can also lead to the formation of a planar oxazolone intermediate, especially when the N-terminus is protected by an acyl-type group. The alpha-proton of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of chirality.[1][2] A second mechanism involves the direct abstraction of the alpha-proton by a base from the activated amino acid.[1]

This compound (DPPA) is a versatile reagent used in peptide synthesis that functions by converting the carboxylic acid into an acyl azide intermediate.[3][4] This pathway is generally associated with a lower risk of racemization compared to some other activation methods, making DPPA a valuable tool for synthesizing complex or racemization-prone peptides.[3][5] However, improper reaction conditions can still lead to significant epimerization.

Visualizing the Reaction Pathway

Here is a simplified representation of the peptide coupling mechanism using DPPA and the competing racemization pathway.

G cluster_coupling Desired Coupling Pathway cluster_racemization Racemization Pathway A R-COOH + DPPA + Base B Acyl Azide Intermediate (R-CO-N3) A->B Activation E Activated Intermediate A->E Side Reaction D Peptide Bond Formation (R-CO-NH-R') B->D Nucleophilic Attack C H2N-R' (Peptide Chain) C->D F Oxazolone Formation (Base-Catalyzed) E->F G Enolate Intermediate (Loss of Chirality) F->G α-proton abstraction H D/L Peptide Mixture G->H Reprotonation

Caption: Peptide coupling vs. racemization pathways.

Frequently Asked Questions (FAQs)

Here we address common questions encountered when using DPPA in peptide synthesis.

Q1: What is the proposed mechanism of peptide bond formation using DPPA?

A1: The reaction begins with the deprotonation of the carboxylic acid by a base. The resulting carboxylate anion then attacks the phosphorus atom of DPPA, leading to the formation of a mixed anhydride. This intermediate subsequently rearranges to form an acyl azide, with the diphenylphosphate anion acting as a good leaving group.[4] The acyl azide then reacts with the N-terminal amine of the peptide chain to form the desired peptide bond.[3]

Q2: Which amino acids are particularly susceptible to racemization?

A2: Histidine (His) and Cysteine (Cys) are known to be highly prone to racemization.[6] Phenylglycine is also an amino acid that can readily undergo epimerization.[1][7] Amino acids with electron-withdrawing groups in their side chains can also increase the likelihood of racemization.[1]

Q3: What role does the base play in racemization with DPPA?

A3: A base is necessary to deprotonate the carboxylic acid, initiating the reaction with DPPA.[3] However, the base can also promote racemization by abstracting the alpha-proton from the activated amino acid intermediate.[1][8] The choice and concentration of the base are therefore critical. Stronger, less sterically hindered bases like diisopropylethylamine (DIPEA) can increase the rate of racemization.[9]

Q4: Can temperature influence the extent of racemization?

A4: Yes, higher reaction temperatures can accelerate the rate of racemization.[9][10] It is generally recommended to perform the coupling reaction at or below room temperature to minimize this side reaction.[5][11]

Troubleshooting Guide: Minimizing Racemization with DPPA

This section provides a structured approach to troubleshooting and optimizing your peptide synthesis protocols when using DPPA.

Issue 1: High Levels of Diastereomeric Impurities Detected

If you observe significant racemization in your product, consider the following factors and solutions.

Possible Cause 1: Inappropriate Base Selection

The use of a strong, non-hindered base can significantly contribute to racemization.

Solution:

  • Switch to a Weaker or More Sterically Hindered Base: Opt for bases like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) instead of DIPEA.[9][12] These bases are less likely to abstract the alpha-proton.

  • Optimize Base Concentration: Use the minimum amount of base required for the reaction to proceed efficiently. Typically, 2.1-2.2 equivalents of triethylamine have been used in protocols.[5][11]

BaseSteric HindranceBasicityRecommendation
DIPEA ModerateHighUse with caution; high risk of racemization.[9]
NMM ModerateModerateGood alternative to DIPEA.[9][12]
2,4,6-Collidine HighModerateRecommended for minimizing racemization.[9][12]
Triethylamine LowHighUse with caution, though used in some protocols.[3][5]
Possible Cause 2: Elevated Reaction Temperature

Higher temperatures can provide the activation energy needed for the racemization pathway.

Solution:

  • Maintain Low Temperatures: A recommended procedure for peptide synthesis with DPPA involves adding the reagents at or below 0°C, followed by stirring at this temperature for several hours before allowing the reaction to proceed at room temperature overnight.[5][11]

Possible Cause 3: Prolonged Activation Time

Allowing the carboxylic acid to be pre-activated with DPPA for an extended period before the addition of the amine component can increase the opportunity for racemization.

Solution:

  • Minimize Pre-activation: Add the amine component to the reaction mixture shortly after the activation of the carboxylic acid with DPPA.

Experimental Protocol: A Racemization-Suppressed Coupling with DPPA

This protocol is a general guideline for a solution-phase peptide coupling designed to minimize racemization.

Materials:

  • N-protected amino acid or peptide fragment (1 equivalent)

  • Amino acid or peptide ester hydrochloride (1.1-1.2 equivalents)

  • This compound (DPPA) (1.1-1.2 equivalents)

  • Triethylamine (2.1-2.2 equivalents) or another suitable base

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-protected amino acid/peptide and the amino acid/peptide ester hydrochloride in anhydrous DMF in a reaction vessel.

  • Cool the stirred mixture to 0°C or below in an ice-salt bath.

  • Add DPPA to the mixture.

  • Slowly add triethylamine to the reaction mixture, ensuring the temperature remains at or below 0°C.

  • Continue stirring the reaction at 0°C for several hours (e.g., 2-4 hours).

  • Allow the reaction to gradually warm to room temperature and stir overnight.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, proceed with the standard workup and purification procedures.

Troubleshooting Workflow

Use this flowchart to guide your troubleshooting process when encountering racemization issues with DPPA.

G start High Racemization Detected q1 What base was used? start->q1 a1_strong Strong Base (e.g., DIPEA) q1->a1_strong a1_weak Weaker/Hindered Base (e.g., NMM, Collidine) q1->a1_weak s1 Switch to a weaker or more sterically hindered base. a1_strong->s1 q2 What was the reaction temperature? a1_weak->q2 s1->q2 a2_high Elevated Temperature q2->a2_high a2_low Room Temperature or Below q2->a2_low s2 Perform coupling at 0°C or below. a2_high->s2 q3 Was there a prolonged pre-activation step? a2_low->q3 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Minimize pre-activation time. a3_yes->s3 end_node Re-evaluate Racemization Levels a3_no->end_node s3->end_node

Caption: Troubleshooting workflow for racemization.

References

Technical Support Center: Purification of Crude Diphenyl Phosphoramidate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of crude Diphenyl phosphoramidate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and detailed protocols for obtaining high-purity this compound through recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the typical physical appearance of pure this compound?

A1: Pure this compound is a white to off-white solid, often appearing as a crystalline powder.[1]

Q2: What is the expected melting point for pure this compound?

A2: The melting point of pure this compound is typically in the range of 147-151°C. A broad or depressed melting point of your recrystallized product may indicate the presence of impurities.

Q3: Is this compound soluble in water?

A3: No, this compound is insoluble in water.[1][2] This property is crucial for the work-up procedure to remove water-soluble impurities.

Q4: What are some suitable starting solvents for recrystallization of this compound?

A4: Based on its chemical structure and general solubility of similar compounds, good starting points for solvent screening include ethanol, toluene, ethyl acetate, and mixtures such as ethyl acetate/hexane.[3] this compound is known to be soluble in organic solvents like acetonitrile and dichloromethane.[4]

Troubleshooting Guide

Encountering issues during recrystallization is common. This section provides a systematic approach to troubleshoot and resolve frequently encountered problems.

Problem 1: Oiling Out - The Product Separates as a Liquid Instead of Crystals

Causality: "Oiling out" occurs when the solute is supersaturated at a temperature above its melting point in the solvent. This is common when the boiling point of the solvent is too high, or if the cooling process is too rapid, not allowing for the gradual formation of a crystal lattice.[5] Highly impure samples can also contribute to this phenomenon.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level.[6]

  • Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or a beaker can help. Avoid moving or disturbing the flask during this critical period.

  • Solvent System Modification: If oiling persists, consider a mixed solvent system. Dissolve the compound in a "good" solvent (one in which it is very soluble) and then add a "poor" solvent (one in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.[7]

  • Lower Boiling Point Solvent: Choose a solvent with a lower boiling point, ensuring it is still a suitable solvent for recrystallization (high solubility at high temperature, low solubility at low temperature).

Problem 2: No Crystal Formation Upon Cooling

Causality: This issue typically arises from two main causes: the solution is not sufficiently saturated (too much solvent was used), or there is a high activation energy barrier for nucleation.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface.[8] The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If you have a small crystal of pure this compound, add it to the cooled solution to act as a template for crystal growth.[8]

  • Increase Concentration: If induction methods fail, it is likely the solution is too dilute. Gently heat the solution to evaporate some of the solvent.[6] Be cautious not to evaporate too much, which could lead to rapid precipitation of impurities. After reducing the volume, allow the solution to cool again.

  • Utilize an Anti-Solvent: If your compound is dissolved in a solvent where it is highly soluble, you can slowly add a miscible "anti-solvent" in which the compound is insoluble. This will reduce the overall solubility and promote crystallization.

Problem 3: Poor Recovery of Recrystallized Product

Causality: A low yield can result from using an excessive amount of solvent, premature crystallization during hot filtration, or incomplete crystallization upon cooling.

Troubleshooting Steps:

  • Minimize Solvent Usage: Always use the minimum amount of hot solvent necessary to fully dissolve the crude product.[9]

  • Efficient Hot Filtration: If a hot filtration step is necessary to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent premature crystallization in the funnel.

  • Sufficient Cooling: Ensure the solution is thoroughly cooled to maximize the precipitation of the product. An ice bath can be used after the solution has reached room temperature.

  • Second Crop of Crystals: The mother liquor (the solution remaining after filtration) may still contain a significant amount of dissolved product. Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Diagram: Troubleshooting Recrystallization

G start Crude this compound Solution Cooled oiling_out Product Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent Yes low_yield Low Yield? no_crystals->low_yield No induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization Yes success Pure Crystals Obtained low_yield->success No check_solvent_volume Review Solvent Volume low_yield->check_solvent_volume Yes slow_cool Slow Cooling reheat_add_solvent->slow_cool Then slow_cool->success increase_concentration Increase Concentration (Evaporate Solvent) induce_crystallization->increase_concentration If fails increase_concentration->success second_crop Collect Second Crop from Mother Liquor check_solvent_volume->second_crop Consider second_crop->success

Caption: A decision-making workflow for troubleshooting common recrystallization issues.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound

This protocol is a starting point and may require optimization based on the impurity profile of your crude material.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol, Toluene, or Ethyl Acetate)

  • Erlenmeyer flasks

  • Heating source (hot plate or heating mantle)

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures to identify a suitable solvent. The ideal solvent will dissolve the compound when hot but not when cold.[7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring until the solid completely dissolves. Add more solvent in small portions only if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Mixed Solvent Recrystallization

This method is useful if a single suitable solvent cannot be identified.

Materials:

  • Crude this compound

  • A "good" solvent (e.g., Dichloromethane)

  • A "poor" or "anti-solvent" (e.g., Hexane)

  • Standard recrystallization glassware

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent at room temperature or with gentle heating.

  • Addition of Anti-Solvent: Slowly add the "poor" solvent to the solution with swirling until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.

  • Crystallization and Isolation: Allow the solution to cool slowly to room temperature and then in an ice bath. Collect the crystals by vacuum filtration as described in Protocol 1.

  • Washing and Drying: Wash the crystals with a small amount of the "poor" solvent and dry under vacuum.

Understanding Potential Impurities

The effectiveness of recrystallization depends on the solubility differences between the desired compound and its impurities. Common impurities in the synthesis of this compound may include:

  • Unreacted Starting Materials: Such as phenol or diphenyl phosphate.

  • By-products: Depending on the synthetic route, these could include species from side reactions.[10]

  • Hydrolysis Products: this compound can be susceptible to hydrolysis, leading to the formation of diphenyl phosphate. This is a critical consideration, especially during workup and purification.[11]

The choice of recrystallization solvent should ideally keep these impurities dissolved in the mother liquor.

Data Summary

Solvent SystemPolaritySuitability for this compoundKey Considerations
EthanolPolarGood starting point for polar impurities"Like dissolves like" may retain some polar impurities.
TolueneNon-polarEffective for removing non-polar impuritiesMay require a co-solvent to achieve initial dissolution.
Ethyl AcetateIntermediateA versatile solvent for a range of impuritiesGood balance of polarity.
Ethyl Acetate/HexaneMixedHighly tunable for optimal purificationThe ratio can be adjusted to fine-tune solubility.
Dichloromethane/HexaneMixedGood for compounds readily soluble in DCMDichloromethane is volatile.

Diagram: Recrystallization Workflow

G cluster_prep Preparation cluster_process Process cluster_outcome Outcome crude_product Crude this compound solvent_selection Select Appropriate Solvent/Solvent System crude_product->solvent_selection dissolve Dissolve in Minimum Hot Solvent solvent_selection->dissolve hot_filtration Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Induce Crystallization hot_filtration->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash mother_liquor Mother Liquor (Contains soluble impurities) isolate->mother_liquor dry Dry Crystals Under Vacuum wash->dry pure_product Pure this compound Crystals dry->pure_product

Caption: A step-by-step workflow for the purification of this compound by recrystallization.

References

troubleshooting low coupling efficiency with Diphenyl phosphoramidate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diphenyl Phosphoramidate (DPPA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during its use as a coupling reagent. Our goal is to equip you with the scientific understanding and practical solutions to optimize your coupling reactions and ensure experimental success.

Troubleshooting Guide: Low Coupling Efficiency

Low coupling efficiency is a common hurdle that can significantly impact yield and purity. This guide provides a systematic approach to diagnosing and resolving these issues.

Question: My coupling reaction is showing low to no product yield. What are the potential causes and how can I fix it?

Answer:

Low or no product yield is a critical issue that can often be traced back to a few key areas: reagent quality, reaction conditions, and the nature of the substrates themselves. Below is a step-by-step guide to troubleshoot this problem.

Reagent Integrity and Handling

The quality and handling of this compound and other reagents are paramount for successful coupling.

  • Cause: Degraded this compound. DPPA is sensitive to moisture and can hydrolyze over time, especially if not stored under anhydrous and inert conditions.[1][2][3] This hydrolysis generates diphenyl phosphate and hydrazoic acid, rendering the reagent inactive for coupling.[3]

    • Solution:

      • Verify Reagent Quality: Use a fresh bottle of DPPA or one that has been properly stored under nitrogen or argon at 2-8°C.[1][4] The reagent should be a colorless to light yellow liquid.[1][3]

      • Proper Handling: Always handle DPPA under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to air and moisture.[5]

      • Small-Scale Test: If you suspect reagent degradation, perform a small-scale control reaction with known, reliable substrates to confirm its activity.

  • Cause: Contaminated Solvents or Reagents. The presence of water in your reaction solvent (e.g., acetonitrile, DMF) is a primary culprit for low coupling efficiency, as it will preferentially react with the activated intermediate.[5][6]

    • Solution:

      • Use Anhydrous Solvents: Always use high-purity, anhydrous solvents. Consider using freshly opened bottles or solvents dried over molecular sieves (3 Å).[5][7]

      • Check Other Reagents: Ensure your amine and carboxylic acid starting materials are dry and pure.

Reaction Conditions and Optimization

Subtle variations in reaction parameters can have a significant impact on the outcome of the coupling reaction.

  • Cause: Suboptimal Temperature. The reaction may be too slow at lower temperatures, or side reactions could be favored at higher temperatures.

    • Solution:

      • Temperature Screening: If you are performing the reaction at room temperature, consider gently heating it (e.g., to 40-50°C) to increase the reaction rate. Conversely, if you observe significant byproduct formation, cooling the reaction might be beneficial.

      • Literature Precedent: Consult literature for similar coupling reactions to determine the optimal temperature range for your specific substrates.

  • Cause: Incorrect Stoichiometry. An improper molar ratio of the coupling reagent to the substrates can lead to incomplete conversion.

    • Solution:

      • Optimize Ratios: Typically, a slight excess of the coupling reagent (1.1-1.5 equivalents) is used to drive the reaction to completion. Systematically vary the stoichiometry to find the optimal ratio for your system.

  • Cause: Inadequate Mixing. In heterogeneous reactions or viscous solutions, poor mixing can lead to localized concentration gradients and incomplete reactions.

    • Solution:

      • Ensure Efficient Stirring: Use an appropriate stir bar and stir rate to ensure the reaction mixture is homogeneous.

Substrate-Specific Issues

The nature of your carboxylic acid and amine can present unique challenges.

  • Cause: Steric Hindrance. Bulky groups near the reacting centers of the carboxylic acid or amine can significantly slow down the coupling reaction.[6][8]

    • Solution:

      • Increase Reaction Time: For sterically hindered substrates, extending the reaction time (e.g., from a few hours to 24 hours) may be necessary to achieve a good yield.[6]

      • Increase Temperature: As mentioned above, carefully increasing the temperature can help overcome the activation energy barrier.

      • Consider a More Potent Activator: While DPPA is versatile, for extremely challenging couplings, you might need to explore alternative, more potent coupling reagents.[6]

  • Cause: Poor Nucleophilicity of the Amine. Electron-withdrawing groups on the amine can reduce its nucleophilicity, making it a poor reactant.

    • Solution:

      • Extended Reaction Time and Higher Temperature: Similar to steric hindrance, allowing more time and providing more thermal energy can facilitate the reaction.

      • Alternative Coupling Strategies: For weakly nucleophilic amines, alternative coupling reagents or activation methods might be necessary.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting low coupling efficiency with this compound.

G start Low Coupling Efficiency Observed reagent_check Step 1: Verify Reagent Integrity start->reagent_check conditions_check Step 2: Assess Reaction Conditions reagent_check->conditions_check Reagents OK sub_reagent1 Use Fresh DPPA & Anhydrous Solvents reagent_check->sub_reagent1 substrate_issues Step 3: Evaluate Substrate Reactivity conditions_check->substrate_issues Conditions Optimized sub_conditions1 Optimize Temperature & Stoichiometry conditions_check->sub_conditions1 solution Problem Resolved substrate_issues->solution Adjustments Made sub_substrate1 Increase Reaction Time for Hindered Substrates substrate_issues->sub_substrate1

Caption: A streamlined workflow for diagnosing and resolving low coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound in amide bond formation?

A1: this compound acts as a coupling reagent by activating the carboxyl group of a carboxylic acid. The proposed mechanism involves the formation of a mixed anhydride intermediate. This anhydride is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide bond and the release of diphenyl phosphate as a byproduct.[9]

Reaction Mechanism Diagram

G RCOOH R-COOH (Carboxylic Acid) Intermediate Mixed Anhydride Intermediate RCOOH->Intermediate + DPPA DPPA DPPA ((PhO)2P(O)N3) Amide R-CO-NH-R' (Amide Product) Intermediate->Amide + R'-NH2 Byproduct Diphenyl Phosphate Intermediate->Byproduct Release RNH2 R'-NH2 (Amine)

Caption: The activation and coupling pathway using DPPA.

Q2: How should I store this compound to ensure its stability?

A2: To maintain its activity, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). It should be kept in a cool, dry place, typically at 2-8°C, and protected from light.[1][2][4] Proper storage is crucial to prevent hydrolysis from atmospheric moisture.[3]

Q3: Are there any common side reactions I should be aware of when using this compound?

A3: Yes, several side reactions can occur, especially if the reaction conditions are not optimized or if the substrates are sensitive.

  • Racemization: For chiral carboxylic acids, particularly amino acids, there is a risk of racemization at the alpha-carbon during activation.[10][11] The use of a non-polar solvent and maintaining a low reaction temperature can help minimize this.

  • Urethane Formation: In the presence of alcohols, DPPA can lead to the formation of urethanes.[9] Ensure your starting materials and solvents are free from alcohol contamination.

  • Reaction with Side Chains: For peptide synthesis, reactive side chains of certain amino acids can undergo modification. It is essential to use appropriate protecting groups for these side chains.[12][13]

Q4: Can I use this compound for solid-phase peptide synthesis (SPPS)?

A4: While DPPA is more commonly used in solution-phase synthesis, it can be adapted for SPPS. However, other reagents like HBTU, HATU, and COMU are generally more prevalent in modern automated SPPS due to their high efficiency and the water-soluble nature of their byproducts, which simplifies purification.[14][15] If you choose to use DPPA in SPPS, careful optimization of coupling times and washing steps will be necessary.

Q5: How can I monitor the progress of my coupling reaction?

A5: The choice of monitoring technique depends on your specific reaction.

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively track the consumption of your starting materials and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. It can provide accurate information on the percentage conversion and the purity of your product.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick 1H or 31P NMR can also show the conversion of starting materials to products.

Experimental Protocols

Protocol 1: Standard Solution-Phase Amide Coupling

This protocol provides a general procedure for a standard amide coupling reaction using this compound.

Materials:

  • Carboxylic acid

  • Amine

  • This compound (DPPA)

  • Anhydrous solvent (e.g., DMF, CH2Cl2, or ACN)

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Stir plate and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equivalent).

  • Dissolve the carboxylic acid in the anhydrous solvent.

  • Add the amine (1.0-1.2 equivalents) to the solution.

  • Add the tertiary amine base (1.5-2.0 equivalents).

  • In a separate vial, dissolve this compound (1.1-1.3 equivalents) in a small amount of the anhydrous solvent.

  • Slowly add the DPPA solution to the reaction mixture at room temperature with vigorous stirring.

  • Allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Quality Control Test for this compound

This protocol can be used to quickly assess the activity of a stored or new batch of DPPA.

Materials:

  • Benzoic acid (as a standard carboxylic acid)

  • Benzylamine (as a standard amine)

  • This compound (the batch to be tested)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • TLC plates and a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes)

Procedure:

  • In a small vial, dissolve benzoic acid (e.g., 0.1 mmol) in 1 mL of anhydrous DCM.

  • Add benzylamine (0.1 mmol) and TEA (0.2 mmol).

  • Add the this compound to be tested (0.11 mmol).

  • Stir the reaction at room temperature for 1-2 hours.

  • Spot the reaction mixture on a TLC plate alongside spots of the starting benzoic acid and benzylamine.

  • Elute the TLC plate and visualize the spots under UV light.

  • Expected Result: A successful reaction will show the consumption of the starting materials and the formation of a new, less polar spot corresponding to N-benzylbenzamide. If the starting materials remain largely unreacted, the DPPA is likely inactive.

Quantitative Data Summary

The following table provides a general comparison of reaction conditions for different types of substrates. Note that these are starting points and may require further optimization.

Substrate CharacteristicsRecommended DPPA (equiv.)Base (equiv.)Typical Time (h)Typical Temp. (°C)
Simple, unhindered acid and amine1.11.54-825
Sterically hindered acid or amine1.3 - 1.52.012-2425-40
Electron-deficient amine1.2 - 1.42.018-3640-50
Chiral, racemization-prone acid1.11.58-120-25

References

dealing with hygroscopic nature of phosphoramidate reagents

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've seen firsthand how the success of complex oligonucleotide synthesis hinges on the quality of the foundational reagents. Phosphoramidites are the essential building blocks, yet their inherent hygroscopic nature presents a critical challenge.[1][] This guide is designed to provide you with not just the "what" but the "why" behind best practices for handling these sensitive compounds, empowering you to troubleshoot issues and ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs): The Science of Handling

This section addresses the fundamental principles governing phosphoramidite stability. Understanding these concepts is the first step toward preventing common synthesis failures.

Q1: What makes phosphoramidite reagents so sensitive to moisture?

A: Phosphoramidites contain a trivalent phosphorus (P(III)) center, which is highly susceptible to nucleophilic attack by water.[] This reaction, known as hydrolysis, converts the reactive phosphoramidite into an H-phosphonate species.[4][5][6][7] This H-phosphonate is unable to participate in the coupling reaction during oligonucleotide synthesis, effectively reducing the concentration of your active reagent and leading to lower coupling efficiencies.[][6] The entire phosphoramidite synthesis process is therefore designed around maintaining strictly anhydrous (water-free) conditions to prevent this degradation.[][8]

Q2: I've heard that dG (deoxyguanosine) phosphoramidite is particularly unstable. Why is that?

A: Your observation is correct. The stability of the standard phosphoramidites in acetonitrile solution generally follows the order: T ≈ dC > dA > dG.[4][5][6] The dG phosphoramidite is notably less stable due to a unique, autocatalytic degradation pathway.[6][9] This means that degradation products of dG can themselves catalyze further breakdown of the reagent, accelerating its inactivation.[6][9] This makes it especially critical to use fresh solutions of dG phosphoramidite and to be meticulous in its handling.

Q3: How "anhydrous" does my acetonitrile (ACN) really need to be?

A: The drier, the better. While perfectly water-free solvent is unattainable, DNA synthesis-grade anhydrous acetonitrile typically has a water content of less than 30 parts per million (ppm), with higher quality grades containing <20 ppm or even <10 ppm.[10][11][12][13] Even these trace amounts of water are sufficient to cause gradual hydrolysis of the phosphoramidites as they sit on the synthesizer.[6][14] Therefore, using high-grade, freshly opened ACN and employing in-line driers or molecular sieves is a crucial preventative measure.[12][14][15]

Q4: What is the recommended way to store phosphoramidites?

A: Proper storage is paramount to preserving reagent integrity.

  • Solid Form: Phosphoramidites in their solid, lyophilized form should be stored at -20°C in a desiccated, inert atmosphere (argon or nitrogen).[16] Under these conditions, they are generally stable for up to a year.[16]

  • Solution Form: Once dissolved in anhydrous acetonitrile for use on a synthesizer, their stability decreases significantly.[16] It is best practice to use dissolved phosphoramidites as quickly as possible, ideally within 1-2 days.[16] If storage is necessary, solutions should be kept under an inert atmosphere at 4°C for no longer than 48 hours.[16]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and resolving common issues related to phosphoramidite degradation.

Problem Probable Cause(s) Related to Reagent Hygroscopicity Recommended Actions & Solutions
Low Coupling Efficiency 1. Reagent Hydrolysis: The most common cause is the degradation of phosphoramidites due to moisture.[1][10][15] 2. Contaminated Solvent: The acetonitrile used for dissolution or as a wash solvent contains excessive water.[14][15]1. Use Fresh Reagents: Prepare fresh solutions of phosphoramidites, especially dG, for each synthesis run.[16] 2. Verify Solvent Quality: Use a new, sealed bottle of DNA synthesis-grade anhydrous acetonitrile (<30 ppm water).[10][12] Consider adding activated 3Å molecular sieves to the solvent bottle 24 hours before use.[12][15] 3. Check System Anhydrousness: Ensure synthesizer lines are dry and the inert gas supply has an in-line drying filter.[14]
High n-1 Impurities Inefficient Coupling: Unreacted 5'-hydroxyl groups, often resulting from degraded phosphoramidite, are capped, leading to truncated sequences (n-1).[15]This is a direct consequence of low coupling efficiency. Follow all the recommended actions for "Low Coupling Efficiency." Monitor the trityl cation release during synthesis; a sudden drop in absorbance indicates a coupling failure in the previous cycle.[10]
Inconsistent Synthesis Yields Variable Reagent Activity: The degree of phosphoramidite hydrolysis can vary between runs depending on ambient humidity and handling practices.[14]1. Standardize Handling Protocol: Implement a strict, consistent protocol for reagent preparation (see Protocol section below). 2. Control Environment: Be particularly cautious during humid months.[14] If possible, prepare reagents in a glove box or under a steady stream of dry inert gas.
Complete Synthesis Failure Gross Moisture Contamination: A significant introduction of water has led to the rapid and complete degradation of one or more phosphoramidite solutions.1. Replace All Reagents: Discard all current phosphoramidite solutions, activator, and capping agents. 2. Purge and Prime: Thoroughly purge all synthesizer lines with fresh, anhydrous acetonitrile.[16] 3. Start Fresh: Begin with a new, sealed bottle of solvent and freshly weighed phosphoramidites.
Visualizing the Problem: Hydrolysis and Handling

To better understand the chemical basis of the problem and the workflow to prevent it, the following diagrams illustrate the key processes.

Hydrolysis cluster_reaction Hydrolysis Reaction Phosphoramidite Active Phosphoramidite (P-III) H_Phosphonate Inactive H-Phosphonate (Cannot Couple) Phosphoramidite->H_Phosphonate Nucleophilic Attack H2O H₂O (Moisture) H2O->H_Phosphonate

Caption: The chemical pathway of phosphoramidite hydrolysis by water.

HandlingWorkflow start Start: Receive New Phosphoramidite desiccator Equilibrate vial to Room Temperature in a Desiccator start->desiccator inert_gas Open vial under Inert Gas Stream (Argon or Nitrogen) desiccator->inert_gas dissolve Add Anhydrous Acetonitrile via Dry Syringe inert_gas->dissolve swirl Gently Swirl to Dissolve (Avoid Shaking) dissolve->swirl transfer Transfer to Dry, Purged Synthesizer Bottle via Syringe swirl->transfer synthesizer Place on Synthesizer for Immediate Use transfer->synthesizer storage_check Store > 2 days? synthesizer->storage_check storage_check->synthesizer No (Use within 48h) discard Discard and Prepare Fresh storage_check->discard Yes

Caption: A workflow for the proper handling of phosphoramidite reagents.

Protocol: Preparation of Phosphoramidite Solution for Synthesis

This self-validating protocol is designed to minimize moisture exposure at every step.

Objective: To prepare a 0.1 M solution of a phosphoramidite in anhydrous acetonitrile for use in an automated oligonucleotide synthesizer.

Materials:

  • Vial of solid phosphoramidite reagent

  • New, sealed bottle of DNA synthesis-grade anhydrous acetonitrile (<30 ppm H₂O)[10][12]

  • Dry, inert gas source (Argon or Nitrogen) with an in-line moisture trap

  • Glass desiccator

  • Oven-dried glassware (synthesizer bottle with septum cap) and syringes/needles

  • Parafilm

Methodology:

  • Pre-Preparation (Self-Validation):

    • Place all required glassware, syringes, and needles in an oven at >100°C for a minimum of 4 hours.

    • Transfer the hot glassware to a desiccator and allow it to cool to room temperature under vacuum or in the presence of a desiccant. This step is critical to remove adsorbed water from surfaces.[16]

  • Reagent Equilibration:

    • Remove the sealed vial of solid phosphoramidite from the -20°C freezer.

    • Crucially, place the unopened vial in a desiccator at room temperature for at least 30-60 minutes. This allows the reagent to warm to ambient temperature without atmospheric moisture condensing on the cold surface of the vial.[16] Opening a cold vial is a primary source of water contamination.

  • Dissolution Under Inert Atmosphere:

    • Purge the synthesizer bottle, sealed with its septum cap, with dry inert gas for several minutes.

    • Using a dry syringe, draw the required volume of anhydrous acetonitrile from the sealed source bottle.

    • Set up a gentle, positive pressure stream of inert gas directed across the cap of the phosphoramidite vial.

    • Briefly remove the cap and inject the acetonitrile into the vial. For viscous oils, this may take 5-10 minutes of occasional swirling to fully dissolve.[1]

    • Immediately recap the vial.

  • Transfer to Synthesizer Bottle:

    • Using a new dry syringe, carefully draw the dissolved phosphoramidite solution from the vial.

    • Inject the solution into the prepared, inert-gas-purged synthesizer bottle through the septum.

    • Seal the septum with Parafilm for extra protection.

  • Final Steps & Quality Check:

    • Place the bottle on the synthesizer and prime the lines according to the manufacturer's instructions.

    • Validation: For a new batch of reagent, it is advisable to run a short, control sequence (e.g., a simple T10-mer) and check the stepwise coupling efficiency via trityl monitoring. Consistent, high yields validate the integrity of the newly prepared solution.[10]

References

Technical Support Center: A Guide to Preventing Diphenyl Phosphoramidate Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling Diphenyl phosphoramidate and related reagents. As Senior Application Scientists, we understand the challenges researchers face in ensuring reaction integrity. One of the most common failure modes when working with phosphoramidates is unintended hydrolysis. This guide provides in-depth, field-proven insights and protocols to help you understand, prevent, and troubleshoot this critical issue.

Section 1: Frequently Asked Questions - The Science of Phosphoramidate Instability

This section addresses the fundamental principles governing the hydrolysis of this compound. Understanding the "why" is the first step toward effective prevention.

Q1: What is this compound, and why is its hydrolysis a concern?

This compound is a reagent featuring a phosphorus atom bonded to two phenoxy groups and an amino group. This structure makes it a versatile building block in various chemical syntheses, particularly in forming phosphate ester linkages or in coupling reactions like peptide synthesis where it can be used to generate activated esters.[1]

Hydrolysis is the cleavage of the phosphorus-nitrogen (P-N) bond by water. This reaction is a significant concern because it consumes the starting material, converting it into inactive byproducts like diphenyl phosphate and the corresponding amine. This leads to reduced reaction yields, increased difficulty in product purification, and potentially misleading kinetic results.[][3]

Q2: What is the chemical mechanism of this compound hydrolysis?

The hydrolysis of a phosphoramidate bond is typically a nucleophilic substitution reaction where a water molecule attacks the electrophilic phosphorus center. The reaction is significantly accelerated under acidic conditions.[4]

The acid-catalyzed mechanism involves two key steps:

  • Protonation : The nitrogen atom of the phosphoramidate is protonated by an acid catalyst. This protonation converts the amino group into a much better leaving group.[4]

  • Nucleophilic Attack : A water molecule attacks the phosphorus atom, leading to the cleavage of the P-N bond and the formation of a pentacoordinate intermediate, which then resolves to the hydrolyzed products.[5]

Hydrolysis_Mechanism cluster_0 Step 1: Acid Catalysis (Protonation) cluster_1 Step 2: Nucleophilic Attack & Cleavage Reagent This compound (R₂P(O)NHR') Protonated Protonated Intermediate (R₂P(O)N⁺H₂R') Reagent->Protonated Fast Equilibrium H+ H⁺ (Acid Catalyst) Protonated_2 Protonated Intermediate Protonated->Protonated_2 Ready for attack H2O H₂O (Nucleophile) Products Hydrolysis Products (Diphenyl Phosphate + Amine) Protonated_2->Products Slow, Rate-Determining Step Troubleshooting_Workflow start_node start_node decision_node decision_node process_node process_node end_node end_node fail_node fail_node A Start: Reaction performance is poor. B Observe symptoms: - Low yield of desired product? - Unexpected polar byproducts? A->B C Is hydrolysis suspected? B->C D Analytical Confirmation: - Run ³¹P NMR: Look for signal of Diphenyl Phosphate. - Run LC-MS: Look for mass of Diphenyl Phosphate and amine byproduct. C->D Yes J Problem is not hydrolysis. Investigate other reaction parameters (stoichiometry, catalyst activity, etc.). C->J No E Hydrolysis Confirmed? D->E F Review Anhydrous Protocol: - Check solvent water content. - Verify glassware drying procedure. - Ensure inert atmosphere integrity. E->F Yes E->J No G Review Reaction Conditions: - Is pH acidic? Consider adding a non-nucleophilic base. - Is temperature too high? Attempt reaction at lower temp. F->G H Implement Corrective Actions & Rerun Experiment G->H I Problem Solved H->I

References

analytical methods for monitoring Diphenyl phosphoramidate reaction progress

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for analytical methods related to Diphenyl Phosphoramidate (DPPA) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into monitoring the progress of these critical reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring robust and reliable results.

Introduction to this compound and Reaction Monitoring

This compound (DPPA) and its derivatives are pivotal intermediates in medicinal chemistry and oligonucleotide synthesis. The formation of the P-N bond is the cornerstone of these syntheses, and precise monitoring is crucial to ensure optimal yield, purity, and safety. Inadequate monitoring can lead to incomplete reactions, the proliferation of side products, and difficulties in purification.[1][2]

This guide provides a comprehensive overview of the primary analytical techniques for monitoring DPPA reactions, complete with troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is structured to provide quick answers to common problems and in-depth troubleshooting advice for each analytical technique.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for monitoring the consumption of starting materials and the formation of DPPA and its byproducts. A well-developed HPLC method can provide quantitative insights into reaction kinetics and purity profiles.

Q1: My HPLC chromatogram shows significant peak tailing for my this compound product. What is the likely cause and how can I fix it?

A1: Peak tailing for phosphoramidates is often due to secondary interactions with the stationary phase or issues with the mobile phase.

  • Interaction with Silanols: Residual silanol groups on silica-based C18 columns can interact with the polar phosphoramidate group, causing tailing.

    • Solution: Use an end-capped column or a column with a different stationary phase (e.g., phenyl-hexyl). Alternatively, adding a small amount of a competitive base, like triethylamine (0.1%), to the mobile phase can mask the silanol groups.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your analyte and any impurities.

    • Solution: For acidic impurities like diphenyl phosphate (a potential hydrolysis byproduct), maintaining a low pH (e.g., with 0.1% formic or phosphoric acid) will keep them protonated and can improve peak shape.

  • Sample Solvent: Injecting your sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible.

Q2: I'm seeing a new peak appear and grow over time in my reaction mixture, even after the primary reaction should be complete. What could this be?

A2: This is likely due to the hydrolysis of your this compound product. The P-N bond in phosphoramidates can be susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions.[3][4] The growing peak is likely diphenyl phosphate.

  • Confirmation: To confirm, you can spike your sample with a known standard of diphenyl phosphate. If the peak area increases, you have confirmed its identity.

  • Mitigation during Analysis: Ensure your HPLC solvents are fresh and of high purity. Keep sample vials capped to minimize exposure to atmospheric moisture. If the reaction workup involves aqueous steps, ensure the organic extracts are thoroughly dried before analysis.

Q3: My retention times are drifting from run to run. What should I check?

A3: Retention time variability can be caused by several factors:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical sequence. This is particularly important for gradient methods.

  • Mobile Phase Composition: Inaccurate mixing of mobile phase components or solvent evaporation can alter the composition and affect retention times.

  • Temperature Fluctuations: Use a column oven to maintain a consistent temperature, as viscosity of the mobile phase and retention are temperature-dependent.

  • Pump Performance: Check for leaks in the pump seals or fittings, which can lead to inconsistent flow rates.

This protocol provides a starting point for monitoring a typical reaction producing a neutral this compound.

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmA standard reversed-phase column suitable for many organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress ionization of acidic species.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 50-95% B over 15 minA typical gradient to elute starting materials and the more nonpolar product.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 254 nmPhenyl groups provide strong UV absorbance.
Injection Vol. 10 µLStandard injection volume.

graph HPLC_Troubleshooting {
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

start [label="Problem Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; peak_tailing [label="Peak Tailing"]; rt_drift [label="Retention Time Drift"]; new_peak [label="Unexpected Peak"];

start -> peak_tailing; start -> rt_drift; start -> new_peak;

// Peak Tailing Path peak_tailing -> check_column [label="Check Column"]; check_column -> end_capped [label="Use End-Capped Column"]; peak_tailing -> check_mobile_phase [label="Check Mobile Phase"]; check_mobile_phase -> add_modifier [label="Add Triethylamine"]; check_mobile_phase -> adjust_ph [label="Adjust pH"]; peak_tailing -> check_sample_solvent [label="Check Sample Solvent"]; check_sample_solvent -> dissolve_in_mp [label="Dissolve in Mobile Phase"];

// Retention Time Drift Path rt_drift -> check_equilibration [label="Check Equilibration"]; check_equilibration -> equilibrate_longer [label="Equilibrate Longer"]; rt_drift -> check_mp_prep [label="Check MP Preparation"]; check_mp_prep -> fresh_mp [label="Prepare Fresh Mobile Phase"]; rt_drift -> check_temp [label="Check Temperature"]; check_temp -> use_oven [label="Use Column Oven"];

// New Peak Path new_peak -> hydrolysis [label="Suspect Hydrolysis"]; hydrolysis -> spike_standard [label="Spike with Standard"]; spike_standard -> confirmed [label="Identity Confirmed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Caption: A logical workflow for troubleshooting common HPLC issues.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful tool for analyzing phosphoramidates due to its high sensitivity and the wide chemical shift range of phosphorus, which allows for clear differentiation between various phosphorus-containing species.[5]

Q1: What is the expected ³¹P NMR chemical shift for my this compound product, and what do other signals in the spectrum indicate?

A1: The ³¹P chemical shift is highly dependent on the electronic environment of the phosphorus atom.

  • Diphenyl Phosphoramidates: These typically appear in the range of +10 to -10 ppm . The exact shift will depend on the substituents on the nitrogen atom.

  • Diphenyl Phosphate: A common hydrolysis byproduct, diphenyl phosphate, will appear as a sharp singlet around -10 to -15 ppm .[6]

  • Starting Materials: Diphenyl phosphorochloridate, a common starting material, has a chemical shift of approximately +5 ppm . H-phosphonates, if present, will appear further upfield.

  • Oxidized Impurities: P(V) phosphate esters, resulting from oxidation, can appear in a broad range from -25 to +5 ppm.

Q2: My ³¹P NMR spectrum shows broad peaks. What could be the cause?

A2: Broad peaks in ³¹P NMR can be due to several factors:

  • Viscosity: Concentrated or viscous samples can lead to broader signals. Diluting the sample may help.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is clean and use high-purity solvents.

  • Chemical Exchange: If there is an equilibrium between different species (e.g., protonation states), this can lead to broad peaks. Temperature-dependent NMR studies can help confirm this.

  • Poor Shimming: The magnetic field homogeneity directly impacts peak shape. Ensure the spectrometer is properly shimmed.

Q3: Can I use ³¹P NMR for quantitative analysis of my reaction mixture?

A3: Yes, ³¹P NMR can be an excellent quantitative tool (qNMR).[7][8] However, for accurate quantification, you must ensure complete relaxation of the phosphorus nuclei between scans.

  • Method: Use a long relaxation delay (D1), typically 5 times the longest T1 of any phosphorus species in your sample. Using a 90° pulse angle is also recommended. Inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate integration.[5][9]

  • Internal Standard: For absolute quantification, a known amount of an internal standard containing phosphorus (e.g., triphenyl phosphate) can be added to the sample.

Parameter Setting Rationale
Solvent CDCl₃ or DMSO-d₆Choose a solvent that dissolves all components.
Pulse Angle 90°Maximizes signal for a given number of scans.
Relaxation Delay (D1) 30 sA conservative delay to ensure full relaxation for most P(V) species.
Acquisition Time 1-2 sSufficient for good resolution.
Decoupling Inverse-gated ¹H decouplingPrevents NOE for accurate integration.
Reference 85% H₃PO₄ (external)Standard reference for ³¹P NMR at 0 ppm.
Compound Type Typical Chemical Shift (ppm) Significance
This compound+10 to -10Desired Product
Diphenyl Phosphate-10 to -15Hydrolysis Byproduct
Diphenyl Phosphorochloridate~ +5Starting Material
H-Phosphonate+5 to +15 (with large ¹JPH)Side Product
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for identifying and quantifying volatile compounds. For non-volatile compounds like this compound, derivatization is often necessary.

Q1: Can I analyze this compound directly by GC-MS?

A1: It is generally challenging. This compound has a relatively high molecular weight and polarity, making it non-volatile. Direct injection can lead to thermal degradation in the injector port, resulting in poor peak shape and inaccurate quantification.[10]

Q2: What derivatization methods are suitable for this compound?

A2: Silylation is the most common derivatization technique for compounds with active hydrogens, such as the N-H bond in a phosphoramidate.

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a powerful silylating agent that can convert the N-H group to an N-Si(CH₃)₃ group. This increases volatility and thermal stability.[11]

  • Procedure: The reaction is typically carried out by heating the dried sample with the silylating reagent in a sealed vial before injection.

Q3: I am seeing multiple peaks in my GC-MS chromatogram after derivatization. What could be the cause?

A3: This could be due to several reasons:

  • Incomplete Derivatization: If the reaction is not complete, you may see peaks for both the derivatized and underivatized analyte. Try optimizing the reaction time, temperature, or the amount of derivatizing reagent.

  • Side Products: The derivatizing reagent can also react with other components in your sample, such as residual water or alcohol from the reaction, leading to extra peaks.

  • Degradation: Even the derivatized compound might degrade at high injector or oven temperatures. A lower temperature program should be tested.

Caption: A typical workflow for GC-MS analysis with silylation.

GC-MS Parameter Condition Rationale
Injector Temp. 250 °CHigh enough for volatilization but low enough to minimize degradation.
Column DB-5ms, 30 m x 0.25 mmA common non-polar column suitable for a wide range of compounds.
Oven Program 100 °C (1 min), then 10 °C/min to 300 °CA standard temperature program for separating compounds with varying volatilities.
Carrier Gas HeliumInert carrier gas.
MS Mode Electron Ionization (EI)Standard ionization mode for GC-MS.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is particularly useful for in-situ, real-time monitoring of reaction progress, as it provides information about the changes in functional groups.[6]

Q1: Which IR bands should I monitor to track the formation of this compound?

A1: You should monitor the disappearance of starting material bands and the appearance of product bands.

  • P=O Stretch: The phosphoryl P=O stretching vibration is a strong band typically found between 1250-1300 cm⁻¹ . Its appearance is a clear indicator of product formation.

  • P-O-C Stretch: The P-O-aryl stretch appears as a strong band around 950-1050 cm⁻¹ .

  • N-H Stretch: For reactions involving a primary or secondary amine, the disappearance of the N-H stretch (around 3300-3500 cm⁻¹ ) of the starting amine and the appearance of the N-H stretch of the phosphoramidate product can be monitored.

  • P-Cl Stretch: If you are starting from diphenyl phosphorochloridate, the disappearance of the P-Cl stretch (around 500-600 cm⁻¹ ) indicates consumption of the starting material.

Q2: Can I use FTIR for quantitative analysis?

A2: While FTIR is excellent for qualitative monitoring, quantitative analysis can be challenging due to Beer's Law deviations and overlapping peaks. However, by using an internal standard or by creating a calibration curve with standards of known concentration, semi-quantitative data can be obtained. Attenuated Total Reflectance (ATR)-FTIR probes are particularly useful for in-situ monitoring of reaction kinetics.[11][12]

Functional Group Frequency (cm⁻¹) Appearance/Disappearance
N-H (Amine reactant)3300-3500Disappearance
P=O (Product)1250-1300Appearance
P-O-Aryl (Product)950-1050Appearance
P-Cl (Reactant)500-600Disappearance

References

Technical Support Center: Diphenyl Phosphoramidate Reagent Integrity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Diphenyl Phosphoramidate. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the stability, handling, and use of this versatile reagent. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: The stability of this compound is primarily compromised by two factors: moisture and acidic conditions. The phosphorus-nitrogen (P-N) bond is susceptible to hydrolysis.

  • Hydrolysis: The most common degradation pathway is the reaction with water. This process can be significantly accelerated in the presence of acid, which protonates the nitrogen atom, making the phosphorus center more electrophilic and susceptible to nucleophilic attack by water.[1][2] This leads to the cleavage of the P-N bond, yielding diphenyl phosphate and ammonia.

  • Incompatible Materials: Contact with strong acids and oxidizing agents should be strictly avoided as they can catalyze rapid decomposition.[3][4]

Q2: How can I visually identify potential degradation of my this compound reagent?

A2: While analytical confirmation is essential, visual cues can serve as an initial warning. Pure this compound is typically a white to off-white solid.[5] Signs of potential degradation include:

  • Change in Appearance: A shift in color to yellow or brown.

  • Clumping or Caking: The solid may appear moist, clumpy, or "oily," indicating significant water absorption.

  • Incomplete Dissolution: Difficulty in dissolving the reagent in a solvent where it is known to be soluble can indicate the presence of insoluble degradation products like diphenyl phosphate salts.

If you observe any of these changes, it is highly recommended to perform a purity check before use.

Q3: What are the optimal storage conditions to maximize the shelf-life of this compound?

A3: Proper storage is the most critical factor in preventing degradation. The key is to protect the reagent from atmospheric moisture and contaminants.

ParameterRecommendationRationale
Temperature 2–8°C.[4][5][6]Slows down the rate of potential hydrolytic and oxidative degradation reactions.
Atmosphere Store under an inert gas (Nitrogen or Argon).[3]Prevents exposure to atmospheric moisture and oxygen, minimizing hydrolysis and oxidation.
Container Tightly sealed, opaque container.Protects from moisture ingress and potential light-catalyzed degradation.[7][8][9]
Location Dry, well-ventilated area away from incompatible materials.Prevents accidental contact with acids and strong oxidizing agents.[7][8]
Q4: My synthesis involving a phosphorylation step is failing. How do I confirm if the this compound is the culprit?

A4: Reagent integrity is a primary suspect in failed phosphorylation reactions. A degraded reagent will have a lower concentration of the active compound and contain impurities (e.g., diphenyl phosphate) that can interfere with the reaction. To confirm, you should:

  • Run a Control Reaction: If possible, use a fresh, unopened bottle of the reagent in a small-scale control reaction.

  • Analytical Verification: Assess the purity of your suspect reagent using techniques like ³¹P NMR, HPLC, or LC-MS.[10][11] A pure sample should show a single major peak in the expected chemical shift range for a phosphoramidate in ³¹P NMR. The presence of significant peaks corresponding to diphenyl phosphate is a clear marker of hydrolysis.

Troubleshooting Guide

This section addresses specific experimental issues and provides a logical workflow to diagnose and solve problems related to this compound.

Issue 1: Low or No Yield in a Coupling Reaction

You've attempted a reaction, such as a peptide coupling or phosphorylation, and the yield is significantly lower than expected or the reaction has failed completely.

Diagnostic Workflow

Caption: Troubleshooting workflow for low reaction yield.

Expert Analysis

Low yield is the classic symptom of using a degraded phosphoramidate reagent. The active P(V) species is consumed by hydrolysis, reducing the effective stoichiometry in your reaction. Furthermore, the resulting diphenyl phosphate byproduct can sometimes act as a competitive inhibitor or alter the pH of the reaction mixture, further hindering the desired transformation. Always handle the reagent in a glovebox or under a positive pressure of inert gas to prevent moisture exposure during weighing and addition.[12]

Issue 2: Unexpected Byproducts in Analytical Traces (TLC, LC-MS)

Your reaction mixture shows multiple spots or peaks that do not correspond to your starting material or expected product.

Root Cause Analysis
  • Reagent Impurities: The most probable cause is that the side products are impurities originating directly from the this compound bottle. Besides the primary hydrolytic byproduct (diphenyl phosphate), impurities from the original synthesis of the reagent may also be present.[13][14]

  • Reaction with Impurities: The impurities themselves might react with your substrate or other reagents under the reaction conditions, leading to a complex mixture. For example, residual acid from degradation could catalyze side reactions with sensitive functional groups in your substrate.

Preventative Action & Resolution
  • Pre-reaction Purity Check: Before using a new or old bottle of this compound for a critical synthesis, dissolve a small amount in a suitable deuterated solvent (e.g., CDCl₃) and run a quick ³¹P NMR. This 15-minute check can save days of troubleshooting.

  • Purification of the Reagent: If a new reagent is unavailable, and the existing one shows minor degradation, purification can be attempted by recrystallization from an anhydrous solvent system. However, this is often challenging and procuring a fresh batch is the recommended course of action.

Key Degradation Pathway & Prevention

Primary Degradation Mechanism: Hydrolysis

The P-N bond in this compound is susceptible to cleavage by water. This reaction is significantly accelerated by acid.

Hydrolysis cluster_reactants Reactants cluster_products Degradation Products DPPA This compound (RO)₂P(O)NH₂ H_plus Acid Catalyst (H⁺) (Optional, Accelerant) Protonated_DPPA Protonated Intermediate (RO)₂P(O)NH₃⁺ DPPA->Protonated_DPPA + H⁺ H2O Water (H₂O) (From Atmosphere/Solvent) DPP Diphenyl Phosphate (RO)₂P(O)OH Protonated_DPPA->DPP + H₂O - NH₄⁺ NH3 Ammonia (NH₃)

Caption: Acid-catalyzed hydrolysis of this compound.

Protocols for Reagent Handling and Analysis

Protocol 1: Best Practices for Handling and Dispensing

This protocol minimizes the risk of atmospheric moisture exposure.

  • Preparation: Before opening, allow the reagent container to equilibrate to room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture on the cold solid.

  • Inert Atmosphere: Perform all weighing and dispensing inside a glovebox with low oxygen and moisture levels (<10 ppm). If a glovebox is not available, use a Schlenk line or create a positive pressure of dry nitrogen or argon over the reagent while the container is open.

  • Dispensing: Use a clean, dry spatula. Do not use the same spatula for other reagents to avoid cross-contamination.

  • Resealing: After dispensing, securely close the container cap. For added protection, wrap the cap junction with Parafilm®.

  • Storage: Promptly return the reagent to its designated 2–8°C storage location.

Protocol 2: Rapid Purity Assessment by ³¹P NMR Spectroscopy

This method provides a quick and quantitative assessment of the reagent's integrity.

  • Sample Preparation: In a glovebox or under an inert atmosphere, accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of anhydrous deuterated chloroform (CDCl₃) or another suitable anhydrous deuterated solvent.

  • Analysis: Acquire a proton-decoupled ³¹P NMR spectrum. Include a relaxation delay (D1) of at least 5 seconds to ensure accurate integration.

  • Data Interpretation:

    • This compound: Expect a major peak in the range of δ 8-10 ppm.

    • Diphenyl Phosphate (Hydrolysis Product): Look for a peak in the range of δ -10 to -12 ppm.

    • Purity Calculation: The relative purity can be estimated by integrating the main reagent peak and the impurity peaks.

    % Purity = [Integral(DPPA) / (Integral(DPPA) + Integral(Impurities))] * 100

References

Technical Support Center: Phosphonium Reagents & Epimerization Control

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth strategies and troubleshooting advice for minimizing epimerization during peptide synthesis with phosphonium-based coupling reagents. As your senior application scientist, my goal is to provide not just protocols, but the underlying principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and concerns regarding epimerization when using phosphonium coupling reagents.

Q1: What is epimerization in peptide synthesis, and why should I be concerned?

A1: Epimerization is the loss of stereochemical integrity at the alpha-carbon (Cα) of an amino acid during the coupling reaction.[1] This process converts a pure L-amino acid into a mixture of L- and D-epimers. Since the biological activity of a peptide is critically dependent on its precise three-dimensional structure, the presence of even small amounts of diastereomeric impurities can drastically alter or eliminate its therapeutic effect and introduce potential immunogenicity.[1][2]

The primary mechanism for epimerization during amide bond formation is the formation of a 5(4H)-oxazolone intermediate.[1][3] The activation of the N-protected amino acid's carboxyl group makes the Cα proton acidic. A base can then abstract this proton, leading to a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L and D forms.[1] Urethane-based protecting groups like Fmoc and Boc are designed to suppress this pathway, but it can still occur under forcing conditions or with sensitive amino acids.[3][4]

EpimerizationMechanism cluster_L L-Amino Acid cluster_Activated Activation cluster_Oxazolone Oxazolone Formation cluster_Epimers Epimers L_AA R-CH(NH-PG)-COOH Activated R-CH(NH-PG)-CO-X (Activated Ester) L_AA->Activated + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated->Oxazolone - H⁺ (Base) L_Product L-Peptide Oxazolone->L_Product + H₂N-Peptide (Desired Path) D_Product D-Peptide (Epimer) Oxazolone->D_Product + H₂N-Peptide (Epimerization)

Caption: Mechanism of epimerization via the 5(4H)-oxazolone pathway.

Q2: Which phosphonium reagents are best for minimizing epimerization?

A2: Phosphonium salts are highly effective coupling reagents known for their "clean" reactions and generally lower risk of epimerization compared to some other reagent classes.[5][6] They activate the carboxylic acid by forming a phosphonium ester intermediate. The choice of reagent can be critical, especially for sensitive or sterically hindered couplings.

ReagentStructureKey CharacteristicsEpimerization Risk
BOP Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphateThe first-generation phosphonium reagent. Excellent coupling efficiency.[7] Drawback: Produces carcinogenic hexamethylphosphoramide (HMPA) as a byproduct, leading to its replacement in modern labs.[2][5][8]Low
PyBOP® (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateA safer, widely used alternative to BOP that avoids HMPA formation.[5][9] Reliable for both solid-phase and solution-phase synthesis.[10]Low
PyAOP® (7-Aza-benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateThe aza-derivative of PyBOP, incorporating HOAt instead of HOBt.[7] Often shows higher reactivity and is particularly effective for difficult couplings and suppressing epimerization.[7][10][11]Very Low

Recommendation: For most applications, PyBOP is a reliable workhorse. For particularly challenging couplings, such as those involving N-methylated or sterically hindered amino acids, PyAOP is often the superior choice due to the enhanced electron-withdrawing effect of the 7-aza-benzotriazole group, which leads to faster coupling rates and better suppression of epimerization.[7]

Q3: How does my choice of base impact epimerization?

A3: The tertiary base used in the coupling reaction plays a dual role: it neutralizes the protonated amine of the growing peptide chain and facilitates the activation of the incoming amino acid's carboxyl group. However, a base that is too strong or sterically unhindered can increase the rate of epimerization by promoting the abstraction of the Cα proton.[1]

  • Strong Bases (e.g., DBU, DBN): These should generally be avoided in coupling steps as they significantly increase the risk of epimerization. They are typically reserved for Fmoc deprotection.

  • Hindered Bases (e.g., DIPEA/DIEA): N,N-Diisopropylethylamine is very common due to its low nucleophilicity. However, its strong basicity can still promote epimerization in sensitive cases.[1]

  • Weaker Bases (e.g., NMM, Collidine): For couplings known to be prone to epimerization, switching to a weaker base like N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (sym-collidine) is highly recommended.[7][10][11] This change can significantly reduce the level of the undesired D-isomer without compromising coupling efficiency in most cases.

Q4: Are additives like HOBt or HOAt necessary with phosphonium reagents?

A4: This is an excellent question that touches on the mechanism of these reagents. Phosphonium reagents like BOP and PyBOP are salts of a phosphonium cation and a hexafluorophosphate anion, but they are built around a 1-hydroxybenzotriazole (HOBt) core. When they react with a carboxylic acid, they form a highly reactive OBt-ester intermediate in situ.[7] Similarly, PyAOP is based on 1-hydroxy-7-azabenzotriazole (HOAt) and forms an OAt-ester.

Therefore, you do not need to add extra HOBt or HOAt when using these reagents, as the racemization-suppressing moiety is already part of the reagent's structure. These reagents were specifically designed to combine the activator and the additive into a single, efficient molecule.

Troubleshooting Guide: High Epimerization Levels

Encountering unexpected diastereomeric impurities can be frustrating. This logical workflow will help you diagnose and solve the problem.

TroubleshootingWorkflow cluster_step1 Step 1: Review Chemistry cluster_step2 Step 2: Optimize Conditions cluster_step3 Step 3: Consider Sensitive Residues start High Epimerization Detected (e.g., via HPLC/MS) check_reagent Review Coupling Reagent Is it PyBOP or PyAOP? start->check_reagent check_base Review Base Are you using DIPEA? check_reagent->check_base Yes change_base Action: Switch to a weaker base (NMM or Collidine) check_base->change_base Yes check_temp Review Temperature Is coupling at room temp? check_base->check_temp No (using weaker base) change_base->check_temp lower_temp Action: Lower temp to 0°C check_temp->lower_temp Yes check_preact Review Pre-activation Time Is it prolonged (>10 min)? check_temp->check_preact No (already cold) lower_temp->check_preact reduce_preact Action: Minimize pre-activation (or couple in situ) check_preact->reduce_preact Yes check_aa Is the residue Cys or His? These are highly prone to epimerization. check_preact->check_aa No reduce_preact->check_aa special_protocol Action: Use a specialized protocol (e.g., DMF/DCM solvent, no pre-activation) check_aa->special_protocol Yes end_node Problem Resolved check_aa->end_node No special_protocol->end_node

Caption: A logical workflow for troubleshooting high epimerization levels.

Key Experimental Protocols

Protocol 1: Standard Coupling with PyBOP to Minimize Epimerization

This protocol details a single coupling cycle in Fmoc-based solid-phase peptide synthesis (SPPS) designed for standard amino acids.

  • Resin Preparation: Following Fmoc deprotection, wash the resin-bound peptide thoroughly with DMF (3 x 1 min) to remove all residual piperidine.

  • Reagent Preparation (Activation Mixture):

    • In a separate vessel, dissolve the Fmoc-amino acid (3.0 eq) and PyBOP (3.0 eq) in a minimal volume of anhydrous DMF.

    • Add N-methylmorpholine (NMM) (6.0 eq) to the activation mixture. Note: Using the weaker base NMM is a proactive measure against epimerization.[7][11]

    • Allow the solution to pre-activate for 2-5 minutes. Do not exceed 10 minutes, as prolonged activation can increase epimerization risk.[11]

  • Coupling Reaction:

    • Add the activated amino acid mixture to the vessel containing the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Washing: Filter the resin and wash thoroughly with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min) to remove excess reagents and byproducts.

  • Confirmation (Optional but Recommended): Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines) to confirm the completion of the coupling. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.

Protocol 2: Specialized Protocol for Epimerization-Prone Cysteine Residues

Cysteine is notoriously susceptible to epimerization. This protocol incorporates several modifications to ensure its stereochemical integrity.[3][12]

  • Resin Preparation: As per the standard protocol, ensure the resin is thoroughly washed after Fmoc deprotection.

  • Reagent Preparation:

    • In a separate vessel, dissolve the Fmoc-Cys(Trt)-OH (3.0 eq) and PyBOP (3.0 eq) in a solvent mixture of 50/50 DMF/DCM .[3] The less polar solvent helps suppress the oxazolone formation pathway.

  • Coupling Reaction (In-situ Activation):

    • Add the Cysteine/PyBOP solution directly to the resin.

    • Immediately add a weaker, more hindered base like 2,4,6-trimethylpyridine (collidine) (6.0 eq) to the reaction vessel.[3]

    • Crucially, avoid a separate pre-activation step. The in-situ activation minimizes the lifetime of the highly reactive intermediate, reducing the opportunity for epimerization.[3]

  • Reaction & Washing:

    • Agitate the mixture at room temperature for 2-4 hours.

    • Wash the resin as described in the standard protocol.

  • Confirmation: Perform a completion test as described above.

By implementing these evidence-based strategies and understanding the chemical principles behind them, you can effectively minimize epimerization and ensure the stereochemical purity of your synthetic peptides.

References

Technical Support Center: Navigating the Synthesis of Sterically Hindered Peptides with Diphenyl Phosphoramidate (DPPA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of sterically hindered peptides, specifically when using Diphenyl Phosphoramidate (DPPA) as a coupling reagent. Here, we will dissect common issues, provide in-depth troubleshooting protocols, and explain the chemical principles behind our recommendations to empower you to overcome these synthetic hurdles.

Introduction to DPPA in Peptide Synthesis

This compound (DPPA) is a widely utilized coupling reagent praised for its ability to mediate peptide bond formation with a low risk of epimerization, particularly in fragment condensation strategies.[1][2] It functions by converting the carboxylic acid into a reactive acyl azide intermediate, which then couples with the amine component.[1][2] While effective for many standard peptide syntheses, its application to sterically demanding sequences—such as those containing α,α-disubstituted amino acids (e.g., Aib), N-methylated amino acids, or consecutive bulky residues (e.g., Val-Val)—can be challenging. This guide will address these specific complexities.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with DPPA failing or giving low yields for a sterically hindered amino acid?

A: Low coupling yields in this context are typically due to a combination of factors:

  • Steric Hindrance: The bulky nature of the amino acid side chains or N-methyl groups physically obstructs the approach of the activated carboxylic acid and the amine, significantly slowing down the reaction rate.[3]

  • Reduced Nucleophilicity: The amine component's nucleophilicity can be diminished by bulky adjacent groups, making it a less effective reactant.[3] This is a major issue with N-methylated amino acids.[4]

  • Aggregation: Hydrophobic sequences, especially those containing hindered residues, can aggregate on the solid support or in solution, leading to incomplete reactions by preventing reagent access.[3]

  • Reagent Potency: While excellent for minimizing racemization, DPPA may not be as potent as some modern onium salt-based reagents (like HATU or HBTU) for forcing extremely difficult couplings.[5][6]

Q2: For which sterically hindered amino acids is DPPA known to be effective?

A: DPPA has been reported to be effective and proceed without side reactions for several amino acids, including the β-branched and sterically demanding Valine (Val). However, its efficiency can decrease with more extreme steric bulk, such as with α,α-disubstituted amino acids like Aib (α-aminoisobutyric acid).

Q3: What are the initial signs of a difficult coupling reaction when using DPPA?

A: On solid-phase, a positive colorimetric test (e.g., Kaiser test for primary amines, or bromophenol blue for secondary amines) after the scheduled coupling time is a direct indicator of unreacted free amine.[4][7] In solution-phase synthesis, monitoring by TLC or LC-MS will reveal a significant amount of unreacted starting material.

Q4: Can I simply increase the reaction time or temperature when using DPPA for a hindered coupling?

A: Yes, these are valid strategies, but they must be approached with caution.

  • Increased Time: Extending the reaction time (e.g., from 2 hours to overnight) is often the first and safest step.

  • Increased Temperature: Elevating the temperature can increase the reaction rate but also raises the risk of side reactions, including epimerization. While DPPA is known for its low racemization rates, this property can be compromised under harsh conditions.[8]

Q5: Are there any known side reactions of DPPA I should be aware of, especially with hindered peptides?

A: The primary concern with DPPA is the potential for the Curtius rearrangement of the acyl azide intermediate to form an isocyanate.[2][9] While this is the basis for its use in other synthetic applications, in peptide coupling it is an undesired side reaction that leads to chain termination. This can become more prevalent if the subsequent coupling with the sterically hindered amine is slow.

Troubleshooting Guide: Low Yield and Incomplete Coupling

This section provides a systematic approach to troubleshooting and optimizing your DPPA-mediated coupling reactions for sterically hindered peptides.

Problem 1: Low Coupling Efficiency with Bulky Amino Acids (e.g., Aib, N-Me-Val)

This is the most common challenge. The workflow below will guide you through optimizing the reaction conditions.

G start Low Yield / Incomplete Coupling (Positive Kaiser/Bromophenol Blue Test) reagent Step 1: Verify Reagent Quality & Stoichiometry start->reagent conditions Step 2: Optimize Reaction Conditions reagent->conditions If yield is still low double_coupling Step 3: Implement Double Coupling conditions->double_coupling If yield is still low alt_reagent Step 4: Consider Alternative Reagents double_coupling->alt_reagent If yield is still low

Caption: Troubleshooting workflow for low coupling yield.

Step 1: Verify Reagent Quality and Stoichiometry

  • Rationale: Before modifying complex parameters, ensure the fundamentals are correct. DPPA can degrade over time, and incorrect stoichiometry will invariably lead to poor outcomes.

  • Protocol:

    • DPPA Quality: Use freshly opened or properly stored DPPA. Older bottles may have absorbed moisture, leading to decomposition.

    • Stoichiometry: For a standard coupling, use a slight excess of the carboxylic acid, DPPA, and base relative to the amine component. A typical starting point is 1.1 to 1.2 equivalents of each.[1] For difficult couplings, increasing the excess to 2-3 equivalents can be beneficial.

Step 2: Optimize Reaction Conditions

  • Rationale: Steric hindrance slows reaction kinetics. Adjusting solvent, base, and time/temperature can overcome this energy barrier.

  • Recommendations (See Table 1 for details):

    • Solvent: Dimethylformamide (DMF) is the recommended solvent for DPPA couplings. If aggregation is suspected (common with hydrophobic sequences), consider switching to N-methylpyrrolidone (NMP) or using a mixture of solvents like DMF/DCM.[3][10]

    • Base: Triethylamine (TEA) is commonly used. However, for residues prone to racemization, a bulkier, less nucleophilic base like N,N-diisopropylethylamine (DIPEA) may be preferred. Ensure at least 2 equivalents of base are used if starting from an amine salt (e.g., HCl or TFA salt).[1]

    • Time and Temperature: First, extend the reaction time at room temperature (e.g., to 24 hours). If this is insufficient, cautiously increase the temperature. Microwave-assisted synthesis can be highly effective at accelerating slow couplings.[3]

Table 1: Optimization Parameters for DPPA Coupling of Hindered Amino Acids

ParameterStandard ConditionOptimized Condition for Hindered CouplingRationale
Solvent DMFNMP or DMF/DCM (1:1)NMP has better solvating properties for aggregating peptides.[10]
Base Triethylamine (TEA)N,N-Diisopropylethylamine (DIPEA)DIPEA is bulkier and less nucleophilic, reducing potential side reactions.
Equivalents 1.1 - 1.2 eq.2.0 - 3.0 eq.Le Châtelier's principle; drives the reaction forward.
Time 2-4 hours12-24 hoursAllows more time for the slow reaction to proceed to completion.[3]
Temperature 0°C to Room TempRoom Temp to 50°C (or Microwave)Provides activation energy to overcome the steric barrier.[3]

Step 3: Implement a Double Coupling Protocol

  • Rationale: If a single, extended coupling is incomplete, a second coupling with fresh reagents is an effective strategy to drive the reaction to completion.

  • Protocol:

    • After the first coupling reaction (e.g., 4 hours), wash the resin thoroughly with DMF to remove byproducts and unreacted reagents.

    • Perform a colorimetric test (Kaiser/Bromophenol blue).

    • If the test is positive, repeat the entire coupling procedure with a fresh solution of activated amino acid.

Step 4: Consider Alternative, More Potent Coupling Reagents

  • Rationale: For the most challenging couplings, such as Aib-Aib or couplings onto N-methylated residues, DPPA may not be sufficiently reactive. In these cases, switching to a more potent reagent is the most practical solution.

  • Recommended Alternatives:

    • Onium Salts: Reagents like HATU , HBTU , or PyBOP form highly reactive OAt- or OBt-esters, which are often more effective than the acyl azide intermediate of DPPA for hindered systems.[6][11] HATU is generally considered superior due to the neighboring group participation of the pyridine nitrogen in its HOAt moiety.[11]

    • Acyl Fluorides: For extreme cases, converting the carboxylic acid to an acyl fluoride using a reagent like TFFH can be a highly effective, albeit more complex, strategy.[8]

G cluster_0 DPPA Activation Pathway cluster_1 Coupling & Side Reaction Carboxyl R-COOH + Base DPPA DPPA (PhO)2P(O)N3 Carboxyl->DPPA - (PhO)2PO2H AcylPhosphate Acyl Phosphate Intermediate AcylAzide Acyl Azide (R-CO-N3) AcylPhosphate->AcylAzide Amine R'-NH2 (Sterically Hindered) Peptide Peptide Bond (R-CO-NH-R') Amine->Peptide Isocyanate Isocyanate (R-N=C=O) AcylAzide_ref->Amine Slow due to hindrance AcylAzide_ref->Isocyanate Curtius Rearrangement (-N2)

Caption: DPPA reaction mechanism and potential side reaction.

Conclusion

Synthesizing sterically hindered peptides requires a thoughtful and often empirical approach. While DPPA is an excellent reagent for maintaining stereochemical integrity, its reactivity profile necessitates careful optimization when faced with significant steric challenges. By systematically verifying your reagents, optimizing reaction conditions, employing techniques like double coupling, and knowing when to switch to more potent alternatives, you can successfully navigate the complexities of these challenging synthetic targets.

References

Validation & Comparative

A Senior Application Scientist's Guide: Diphenylphosphoryl Azide (DPPA) in the Landscape of Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the art and science of peptide synthesis have been driven by the quest for the perfect coupling reagent: one that forges the amide bond with surgical precision, high efficiency, and minimal loss of stereochemical integrity. In this highly competitive field, Diphenylphosphoryl Azide, commonly known as DPPA, carved out a significant niche.[1] This guide offers an in-depth, field-proven comparison of DPPA against the backdrop of its contemporary alternatives, providing researchers, scientists, and drug development professionals with the data and insights needed to make informed decisions in their synthetic strategies.

The Central Challenge: Activating the Carboxyl Group

At the heart of peptide synthesis lies the activation of a carboxylic acid group of an N-protected amino acid to make it susceptible to nucleophilic attack by the amino group of another. The ideal coupling reagent must achieve this activation rapidly and cleanly, outcompeting the rate of potential side reactions, the most notorious of which is racemization at the α-carbon of the activated amino acid.[2][3] Racemization, the loss of chiral purity, is a critical failure in peptide synthesis, as the biological activity of a peptide is exquisitely dependent on its precise three-dimensional structure.[3][4]

Diphenylphosphoryl Azide (DPPA): The Classic Azide-Forming Reagent

Developed in the 1970s, DPPA provided a significant advantage over classical azide methods by enabling a one-pot peptide synthesis procedure.[5][6] It functions not just as a coupling reagent but also as a versatile tool for other transformations, such as the modified Curtius rearrangement.[1][7][8]

Mechanism of Action

The efficacy of DPPA in peptide synthesis stems from its ability to convert a carboxylic acid into a highly reactive acyl azide intermediate in situ. The reaction is typically carried out in the presence of a tertiary amine base, like triethylamine (TEA), which deprotonates the carboxylic acid.[9]

The proposed mechanism involves two key stages:

  • Formation of a Mixed Anhydride: The carboxylate anion attacks the phosphorus atom of DPPA, displacing the azide ion to form a mixed anhydride.

  • Formation of the Acyl Azide: The displaced azide ion then attacks the carbonyl carbon of the mixed anhydride. This step is highly efficient due to the excellent leaving group nature of the diphenylphosphate anion.[7] The resulting acyl azide is then readily attacked by the amine component to form the desired peptide bond.

DPPA_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH R-COOH (N-Protected Amino Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + Base (TEA) MA Mixed Anhydride [R-CO-O-P(O)(OPh)₂] RCOO->MA + DPPA - N₃⁻ DPPA (PhO)₂P(O)N₃ (DPPA) DPPA->MA AcylAzide R-CO-N₃ (Acyl Azide) MA->AcylAzide N3 N₃⁻ N3->AcylAzide + Mixed Anhydride - (PhO)₂PO₂⁻ Peptide R-CO-NH-R' (Peptide Bond) AcylAzide->Peptide + H₂N-R' - N₂ Amine H₂N-R' (Amine Component) Amine->Peptide

Caption: Mechanism of peptide bond formation using DPPA.

Advantages of DPPA
  • Low Racemization: DPPA is renowned for its ability to suppress racemization, a feature that made it a valuable tool, especially in fragment condensation strategies.[6][9] The formation of the acyl azide intermediate is generally less prone to forming the oxazolone species responsible for epimerization.[2][3]

  • Versatility: It is effective for both liquid-phase and solid-phase peptide synthesis (SPPS).[9][10]

  • One-Pot Procedure: It simplifies the synthesis process compared to older, multi-step azide-based methods.[5][6]

Limitations of DPPA
  • Safety: As an azide-containing compound, DPPA carries potential explosive risks, especially at elevated temperatures, and requires careful handling.[11] The hydrazoic acid that can be formed is also highly toxic.

  • Reaction Speed: The coupling reactions can be slower compared to more modern onium salt-based reagents.

  • Byproducts: The reaction generates diphenyl phosphate, which must be removed during purification.[9]

The Alternatives: A Performance Showdown

The limitations of DPPA spurred the development of new classes of coupling reagents, primarily phosphonium and aminium/uronium salts, which now dominate the field.

A. Phosphonium Salts (e.g., BOP, PyBOP)

Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP ) was a revolutionary reagent, offering rapid and efficient couplings.[12][13] It activates carboxylic acids by forming a benzotriazolyl active ester (OBt-ester).

  • Performance: BOP is highly effective, even for sterically hindered couplings where other reagents might fail.[12]

  • Critical Drawback: The major issue with BOP is the stoichiometric formation of hexamethylphosphoramide (HMPA) as a byproduct, which is a known carcinogen.[13][14][15] This significant safety hazard has led to its replacement in most modern laboratories.

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) was developed as a direct, safer alternative. By replacing the dimethylamino groups with pyrrolidino groups, it avoids the formation of HMPA.[14] PyBOP maintains high coupling efficiency and is often considered superior to BOP, with a lower tendency for racemization.[14][15]

B. Aminium/Uronium Salts (e.g., HBTU, HATU)

This class of reagents, including HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), has become the workhorse of modern SPPS.[16][17]

  • Performance: They are characterized by very high reactivity, leading to rapid coupling times (often 5-15 minutes).[15][18] Their byproducts are water-soluble, simplifying purification.[17]

  • Mechanism: Like phosphonium salts, they generate an active ester intermediate. HATU, which is based on HOAt instead of HOBt, is generally more reactive and can be more effective at suppressing racemization than HBTU.[2][17]

  • Side Reaction: A potential side reaction with uronium salts is the guanidinylation of the N-terminal amine if an excess of the coupling reagent is used, which caps the peptide chain.[15][19]

Quantitative Data Comparison

Direct, universally applicable quantitative comparisons are challenging as performance is highly dependent on the specific peptide sequence, solvent, and base used.[16][20] However, data from various studies allow for a general performance summary.

Reagent ClassReagent ExampleTypical Coupling TimeRelative EfficiencyRacemization RiskKey Disadvantage
Phosphoryl Azide DPPA 1-24 hoursGoodVery Low Safety (azide); Slower reaction
Carbodiimide DIC/Oxyma1-4 hoursModerate-GoodLow (with additive)Byproduct removal (urea)
Phosphonium Salt BOP15-60 minVery High LowToxic byproduct (HMPA) [14][15]
Phosphonium Salt PyBOP15-60 minVery High LowHigher cost
Aminium Salt HBTU5-30 minVery High LowPotential guanidinylation
Aminium Salt HATU5-20 minExcellent Very Low Higher cost; Potential for side reactions

Data compiled from sources[2][9][12][14][15][17][18]. Efficiency and racemization are highly sequence-dependent.

Experimental Protocols: A Practical Guide

The causality behind procedural choices is critical. The choice of solvent (typically DMF) is based on its ability to swell the resin and solubilize reactants. The base (e.g., DIPEA or TEA) is crucial for deprotonating the carboxylic acid and the incoming amine salt, but a non-nucleophilic base like DIPEA is often preferred to minimize side reactions.[2]

Protocol 1: General Peptide Coupling using DPPA (Liquid Phase)

This protocol describes a classic solution-phase coupling.

  • Reactant Preparation: Dissolve the N-protected amino acid or peptide fragment (1.0 equiv.) and the amino acid or peptide ester hydrochloride (1.1 equiv.) in anhydrous dimethylformamide (DMF).

  • Cooling: Chill the stirred mixture to 0°C in an ice bath. This is a critical step to minimize potential side reactions and racemization.

  • DPPA Addition: Add DPPA (1.1 equiv.) to the reaction mixture.

  • Base Addition: Slowly add triethylamine (TEA) (2.1 equiv.) dropwise, ensuring the temperature remains at or below 0°C. The first equivalent of base neutralizes the hydrochloride salt, while the second deprotonates the carboxylic acid.

  • Reaction: Stir the mixture at 0°C for 2-4 hours, then allow it to warm to room temperature and stir overnight. The extended reaction time is characteristic of DPPA couplings.[5][6]

  • Workup: Quench the reaction and proceed with standard aqueous workup and purification procedures to isolate the peptide product.

Protocol 2: General SPPS Coupling using HBTU

This protocol outlines a standard automated or manual solid-phase synthesis cycle.

  • Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in DMF.

  • Activation Solution: In a separate vessel, prepare the activation solution. Dissolve the Fmoc-protected amino acid (3-5 equiv.), HBTU (3-5 equiv.), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (6-10 equiv.) in DMF. The pre-activation time is typically short (1-2 minutes). Rationale: Pre-activating the amino acid ensures the reactive species is formed before it is introduced to the resin, maximizing coupling efficiency.

  • Coupling: Add the activation solution to the peptide-resin. Agitate the mixture via bubbling nitrogen or mechanical shaking for 15-60 minutes.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring (Optional): Perform a Kaiser test or other colorimetric test to confirm the absence of free primary amines, indicating the coupling reaction has gone to completion. If the test is positive, a second coupling (recoupling) may be necessary.

Workflow_Comparison cluster_SPPS Standard SPPS Cycle cluster_reagents start Deprotected Peptide-Resin (Free Amine) coupling Coupling Step start->coupling wash Wash (DMF) coupling->wash DPPA_node DPPA Method - Reagents: DPPA, Base - Time: 1-24h - Temp: 0°C to RT coupling->DPPA_node HBTU_node HBTU Method - Reagents: AA, HBTU, Base - Time: 5-60 min - Temp: Room Temp coupling->HBTU_node deprotect Fmoc Deprotection (e.g., Piperidine/DMF) wash->deprotect next_cycle Ready for Next Cycle deprotect->next_cycle next_cycle->coupling Repeat

Caption: Comparative workflow for the coupling step in SPPS.

Conclusion and Recommendations: Choosing the Right Tool

The selection of a coupling reagent is a strategic decision that balances efficiency, cost, safety, and the specific challenges of the target peptide.

Reagent_Choice start Start: Choose a Coupling Reagent q1 Is minimizing racemization the absolute top priority? (e.g., fragment condensation) start->q1 q2 Is speed and high throughput a primary concern? q1->q2 No rec_dppa Consider DPPA or HATU q1->rec_dppa Yes q3 Is the coupling sterically hindered? q2->q3 No rec_onium Use Aminium/Uronium Salts (HBTU, HATU) q2->rec_onium Yes q4 Are safety and byproduct toxicity a major concern? q3->q4 No rec_phosphonium Use Phosphonium Salts (PyBOP, HATU) q3->rec_phosphonium Yes rec_safe Avoid BOP. Use PyBOP or HBTU/HATU. q4->rec_safe Yes default_rec Default Choice for Modern SPPS: HATU or HBTU/PyBOP q4->default_rec No

Caption: A decision guide for selecting a peptide coupling reagent.

  • When to Consider DPPA: Despite the prevalence of newer reagents, DPPA remains a relevant tool, particularly in solution-phase fragment condensation , where its reputation for low racemization is a significant asset.[6][9] It is also useful when a researcher needs to perform a subsequent Curtius rearrangement.[7][21]

  • The Modern Standard: For routine solid-phase peptide synthesis, especially in high-throughput environments, the speed, efficiency, and safety profile of aminium (HBTU, HATU) and safer phosphonium (PyBOP) salts are undeniable.[14][16][17] HATU is often the reagent of choice for difficult couplings and racemization-prone residues like histidine and cysteine.[3][22]

Ultimately, while DPPA was a cornerstone of peptide synthesis methodology, the field has largely evolved. The modern peptide chemist is better served by the faster, safer, and often more efficient onium salt-based reagents. However, understanding the mechanism and advantages of DPPA provides valuable context and a specialized tool for specific, challenging synthetic situations where minimizing racemization is paramount.

References

A Senior Application Scientist's Guide to Phosphorylating Agents: A Comparative Analysis of Diphenyl Phosphoramidate Chemistry and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and chemical biology, the precise installation of a phosphate moiety is a cornerstone of molecular design. This is particularly true in the development of nucleotide and nucleoside analogues, where phosphorylation is often the rate-limiting step for biological activity.[1] The choice of phosphorylating agent is therefore not merely a tactical decision but a strategic one, profoundly impacting reaction efficiency, selectivity, and the overall viability of a synthetic route.

This guide provides an in-depth comparison of key phosphorylating agents, with a focus on the chemistry surrounding diphenyl phosphoramidate and its role in the celebrated ProTide (pronucleotide) approach. We will move beyond simple protocols to explore the underlying causality of experimental choices, empowering researchers to select the optimal reagent for their specific application.

The Central Challenge: Bypassing the Kinase Bottleneck

Many antiviral and anticancer nucleoside analogues are prodrugs that must be converted to their active triphosphate form by cellular kinases.[2] However, the initial phosphorylation to the monophosphate is frequently inefficient, creating a significant bottleneck and limiting the therapeutic efficacy of an otherwise potent molecule.[3][4] To circumvent this, medicinal chemists have developed strategies to deliver the nucleoside monophosphate directly into the cell using biolabile protecting groups.[1] This is where the choice of phosphorylating agent becomes critical.

The Chemist's Toolbox: An Overview of Phosphorylating Strategies

The phosphorylation of a hydroxyl group, such as the 5'-hydroxyl of a nucleoside, can be broadly approached using two classes of phosphorus reagents: P(V) and P(III) electrophiles.

  • P(V) Reagents (The Direct Approach): These reagents, such as phosphorus oxychloride (POCl₃), diphenyl phosphorochloridate, and this compound itself, introduce the phosphorus atom in its final, stable pentavalent oxidation state. The reactions are typically direct nucleophilic substitutions.[5]

  • P(III) Reagents (The Stepwise Approach): Reagents like phosphoramidites feature a more reactive trivalent phosphorus center.[6] They require a subsequent oxidation step to yield the stable P(V) phosphate, but this two-step process offers distinct advantages in terms of reactivity and control, forming the basis of modern automated oligonucleotide synthesis.[7][8]

The following diagram illustrates the fundamental difference between these two pathways.

Caption: Contrasting P(V) and P(III) phosphorylation pathways.

Comparative Analysis of Key Phosphorylating Agents

The ideal phosphorylating agent offers a balance of reactivity, selectivity, stability, and ease of use. No single reagent is perfect for all applications. The choice depends on the substrate's sensitivity, the desired final product, and the scale of the synthesis.

Diphenyl Phosphorochloridate & Related P(V) Reagents

Diphenyl phosphorochloridate, (PhO)₂P(O)Cl, is a versatile P(V) reagent that serves as a precursor for synthesizing diphenyl phosphoramidates and directly phosphorylating alcohols.[9] Its derivatives are central to the ProTide strategy, where a nucleoside monophosphate is masked with an aryl group and an amino acid ester, which are cleaved intracellularly to release the active drug.[10]

  • Mechanism & Rationale: The reaction is a direct nucleophilic attack by the alcohol on the electron-deficient phosphorus center, displacing a chloride ion. The two phenyl groups are relatively stable and can be removed later under specific conditions (e.g., hydrogenolysis), offering a form of protection. This directness avoids the need for a separate oxidation step.

  • Advantages:

    • Direct Formation of P(V): Simplifies the workflow by avoiding an oxidation step.

    • Stability: More stable to ambient moisture compared to many P(III) reagents.[11]

  • Limitations:

    • Lower Reactivity: Generally less reactive than P(III) reagents, sometimes requiring harsher conditions or catalysts.[5]

    • Byproduct Generation: Produces HCl, which must be scavenged by a base to prevent acid-mediated degradation of sensitive substrates like nucleosides.

Phosphoramidites (P(III) Chemistry)

Nucleoside phosphoramidites are the undisputed workhorses of automated DNA and RNA synthesis.[8][12] These P(III) reagents contain a phosphite triester with one bond to the nucleoside, one to a protecting group (like a cyanoethyl group), and one to a diisopropylamino group.

  • Mechanism & Rationale: The diisopropylamino group is a poor leaving group under neutral conditions, making the reagent stable for storage.[] However, in the presence of a weak acid activator (like tetrazole), the nitrogen is protonated, turning it into an excellent leaving group. This generates a highly reactive phosphite intermediate that rapidly couples with the 5'-hydroxyl of the growing oligonucleotide chain.[] An oxidation step (typically with iodine and water) is then required to convert the newly formed phosphite triester linkage into a stable phosphate triester.

  • Advantages:

    • Exceptional Reactivity: Coupling reactions are often complete in seconds to minutes, enabling the rapid, high-yield cycles necessary for building long polymers.[8][14]

    • Tunability: A vast array of phosphoramidites are commercially available, including those for modified bases and fluorescent labels, offering immense synthetic flexibility.[15][]

  • Limitations:

    • Moisture Sensitivity: Extremely sensitive to hydrolysis, requiring stringent anhydrous conditions for storage and handling.[]

    • Multi-step Process: The cycle of deprotection, coupling, capping, and oxidation is complex and best suited for automated synthesizers.

Other Notable Agents
  • Phosphorus Oxychloride (POCl₃): A powerful, inexpensive, and highly reactive agent. However, its trifunctional nature and high reactivity often lead to a lack of selectivity and the formation of multiple byproducts, making it suitable primarily for robust substrates where over-phosphorylation is not a concern.[3]

  • DCC (Dicyclohexylcarbodiimide): Not a phosphorylating agent itself, but a coupling agent used to activate a phosphate source (like a phosphate monoester) to form a reactive intermediate that can then be attacked by an alcohol. This method was historically important but has been largely superseded by more efficient reagents.[3]

Data Summary: Reagent Performance Characteristics

The table below summarizes key characteristics to guide reagent selection.

FeatureDiphenyl PhosphorochloridateNucleoside PhosphoramiditesPhosphorus Oxychloride (POCl₃)
Phosphorus State P(V)P(III)P(V)
Reactivity ModerateVery HighVery High / Uncontrolled
Selectivity GoodExcellent (with protecting groups)Poor
Workflow Single Step (Substitution)Multi-step (Activate, Couple, Oxidize)Single Step (Substitution)
Moisture Stability Moderate (reacts, but less sensitive)Very Low (requires anhydrous conditions)Very Low (reacts violently)
Primary Application Prodrug synthesis (e.g., ProTides), phosphorylation of robust alcoholsAutomated oligonucleotide synthesisBulk/simple phosphorylation
Key Byproduct HClDiisopropylammonium salt, oxidized activatorHCl, phosphoric acid

Experimental Protocols: A Practical Guide

The following protocols are provided as self-validating systems, with explanations for key steps to ensure both success and understanding.

Protocol 1: Synthesis of a Nucleoside 5'-Diphenylphosphate

This protocol demonstrates a typical P(V) phosphorylation using a reagent analogous to this compound's precursors.

Objective: To selectively phosphorylate the 5'-hydroxyl group of a protected nucleoside.

Materials:

  • 3'-O-acetylthymidine (1 equivalent)

  • Diphenyl phosphorochloridate (1.2 equivalents)

  • Anhydrous Pyridine (solvent)

  • Anhydrous Dichloromethane (DCM) for workup

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for chromatography

Procedure:

  • Preparation (Rationale: Anhydrous conditions prevent hydrolysis of the phosphorylating agent): Dry all glassware in an oven at 120°C overnight. Ensure all solvents are anhydrous.

  • Dissolution: Dissolve 3'-O-acetylthymidine (1 eq.) in anhydrous pyridine under an inert atmosphere (e.g., Argon or Nitrogen). Cool the solution to 0°C in an ice bath.

  • Reagent Addition (Rationale: Slow addition at low temperature controls the exothermic reaction and minimizes side reactions): Add diphenyl phosphorochloridate (1.2 eq.) dropwise to the stirred solution over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of the starting material.

  • Quenching (Rationale: Removes excess phosphorylating agent and neutralizes the pyridinium hydrochloride salt): Slowly add saturated sodium bicarbonate solution to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x volumes).

  • Washing (Rationale: Removes water-soluble impurities): Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the pure 5'-O-(diphenylphosphate)-3'-O-acetylthymidine.

Protocol 2: Standard Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the conceptual steps performed by an automated DNA synthesizer, highlighting the role of P(III) phosphoramidite chemistry.

Objective: To add one nucleotide to a growing DNA chain on a solid support.

Workflow Diagram:

G start Start: Solid Support with 5'-DMT Protected Nucleoside detritylation Step 1: Detritylation (Acid Wash to remove DMT) start->detritylation coupling Step 2: Coupling (Add Phosphoramidite + Activator) detritylation->coupling Exposes free 5'-OH capping Step 3: Capping (Acetylate unreacted 5'-OH groups) coupling->capping oxidation Step 4: Oxidation (Iodine/Water to form P(V)) capping->oxidation Prevents failure sequences next_cycle Ready for Next Cycle oxidation->next_cycle Stabilizes phosphate linkage next_cycle->detritylation Repeat n times

Caption: The four-step cycle of automated oligonucleotide synthesis.

Procedure Steps (Conceptual):

  • Detritylation: The 5'-dimethoxytrityl (DMT) protecting group on the nucleotide bound to the solid support is removed with a weak acid (e.g., trichloroacetic acid), exposing a free 5'-hydroxyl group.

  • Coupling: The next nucleoside phosphoramidite and an activator (e.g., tetrazole) are delivered in an anhydrous solvent. The activator protonates the phosphoramidite, which then rapidly couples with the free 5'-hydroxyl group. This step is highly efficient, often >99%.[8]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated. This crucial step prevents the formation of deletion-mutant oligonucleotides in subsequent cycles.

  • Oxidation: The newly formed P(III) phosphite triester linkage is oxidized to a stable P(V) phosphate triester using an iodine/water solution. The solid support is then washed, and the cycle can begin again.

Conclusion: A Decision Framework for the Practicing Scientist

The selection of a phosphorylating agent is a multifactorial decision guided by the synthetic goal.

  • For the synthesis of discrete, modified monophosphate prodrugs like those in the ProTide family, P(V) reagents like diphenyl phosphorochloridate and its derivatives offer a robust and direct route. Their stability and straightforward reaction mechanism are advantageous for solution-phase chemistry on sensitive nucleoside analogues.

  • For the iterative, high-throughput synthesis of oligonucleotides , the superior reactivity and efficiency of P(III) phosphoramidites are unparalleled. The demands of anhydrous conditions and a multi-step workflow are effectively managed by automated synthesis platforms, for which this chemistry is expressly designed.

By understanding the mechanistic rationale behind each class of reagent—the direct substitution of P(V) agents versus the activation-coupling-oxidation sequence of P(III) agents—researchers can make informed, authoritative decisions to accelerate their research and development programs.

References

A Comparative Guide to Phosphorylating Agents: Diphenyl Phosphoramidate vs. Diphenyl Chlorophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate phosphorylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic strategy. Among the myriad of available reagents, diphenyl phosphoramidate and diphenyl chlorophosphate are two prominent compounds, each with a distinct reactivity profile and application spectrum. This in-depth technical guide provides a comprehensive comparison of these two reagents, supported by mechanistic insights and practical experimental protocols, to empower informed decision-making in your research endeavors.

At a Glance: Key Chemical and Physical Properties

A fundamental understanding of the intrinsic properties of this compound and diphenyl chlorophosphate is the first step in appreciating their divergent reactivity and applications.

PropertyThis compoundDiphenyl Chlorophosphate
Molecular Formula C₁₂H₁₂NO₃PC₁₂H₁₀ClO₃P[1]
Molecular Weight 263.21 g/mol 268.63 g/mol [1]
Appearance White to off-white solidClear, colorless to light yellow liquid[1]
Key Functional Group Phosphoramidate (P-N bond)Phosphorochloridate (P-Cl bond)
Primary Reactivity Moderately electrophilic phosphorus center; P-N bond is relatively stable.Highly electrophilic phosphorus center; P-Cl bond is highly labile.
Moisture Sensitivity ModerateHigh; decomposes in the presence of water.[1][2]

The Core of the Matter: A Head-to-Head Comparison of Reactivity

The fundamental difference in the reactivity of this compound and diphenyl chlorophosphate lies in the nature of the phosphorus-heteroatom bond: the P-N bond versus the P-Cl bond. This distinction governs their stability, electrophilicity, and suitability for various synthetic transformations.

The Highly Reactive Nature of the P-Cl Bond in Diphenyl Chlorophosphate

Diphenyl chlorophosphate is a potent phosphorylating agent due to the highly polarized and labile phosphorus-chlorine bond. The chlorine atom is an excellent leaving group, rendering the phosphorus atom highly electrophilic and susceptible to nucleophilic attack.

This high reactivity makes diphenyl chlorophosphate an efficient reagent for the phosphorylation of a wide range of nucleophiles, including alcohols, phenols, amines, and thiols.[3] However, this reactivity is a double-edged sword. The compound is highly sensitive to moisture and incompatible with bases, strong oxidizing agents, and alcohols, necessitating careful handling in anhydrous conditions.[1][2]

The Modulated Reactivity of the P-N Bond in this compound

In contrast, the phosphorus-nitrogen bond in this compound is significantly more stable than the P-Cl bond. The lone pair of electrons on the nitrogen atom can be partially delocalized into the d-orbitals of the phosphorus atom, reducing the electrophilicity of the phosphorus center. This makes this compound a less aggressive phosphorylating agent compared to its chlorophosphate counterpart.

While the P-N bond can be cleaved under certain conditions, its relative stability is a key feature that is exploited in modern drug development, particularly in the design of phosphoramidate prodrugs, such as those utilizing the ProTide™ technology.[4][5]

Causality in Application: Choosing the Right Tool for the Job

The distinct reactivity profiles of these two compounds directly inform their primary applications in organic synthesis and drug development.

Diphenyl Chlorophosphate: The Workhorse for General Phosphorylation

The high reactivity of diphenyl chlorophosphate makes it a versatile and widely used reagent for the direct phosphorylation of hydroxyl groups. It is a go-to choice when the primary objective is the efficient introduction of a phosphate moiety. Its utility is demonstrated in the synthesis of various phosphate esters, including those of nucleosides and other complex molecules.

Experimental Insight: The choice of diphenyl chlorophosphate is dictated by the need for a rapid and high-yielding phosphorylation reaction. The trade-off for this efficiency is the requirement for stringent anhydrous conditions and careful control of stoichiometry to avoid side reactions.

This compound: The Key to Controlled Phosphate Delivery in ProTides

This compound and its derivatives are central to the ProTide™ (prodrug of a nucleotide) strategy, a revolutionary approach to deliver nucleoside monophosphates into cells.[4][5] In this context, the stability of the phosphoramidate linkage is not a limitation but a crucial design element.

The ProTide technology masks the negatively charged phosphate group of a nucleotide with an amino acid and an aryl group, creating a lipophilic phosphoramidate prodrug that can readily cross cell membranes. Once inside the cell, the phosphoramidate is enzymatically cleaved to release the active nucleoside monophosphate.[4] This strategy bypasses the often inefficient initial phosphorylation step of nucleoside analogue drugs.

Experimental Insight: The synthesis of a ProTide does not typically involve the direct phosphorylation of a nucleoside with a pre-formed this compound. Instead, a more reactive phosphorochloridate is often used to first install the phosphorus center onto the nucleoside, which is then converted to the stable phosphoramidate. This highlights the hierarchical reactivity of the P-Cl and P-N bonds.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To further elucidate the distinct roles of these reagents, the following diagrams illustrate their typical reaction pathways.

Diphenyl_Chlorophosphate_Phosphorylation cluster_reactants Reactants cluster_products Products ROH Alcohol (R-OH) Reaction Nucleophilic Attack ROH->Reaction DPCP Diphenyl Chlorophosphate ((PhO)₂P(O)Cl) DPCP->Reaction Base Base (e.g., Pyridine) Base->Reaction PhosphateEster Diphenyl Phosphate Ester ((PhO)₂P(O)OR) BaseHCl Base·HCl Reaction->PhosphateEster Reaction->BaseHCl caption Figure 1. General Phosphorylation with Diphenyl Chlorophosphate. ProTide_Synthesis_Workflow cluster_step1 Step 1: Phosphorylation cluster_step2 Step 2: Deprotection Nucleoside Protected Nucleoside Step1_Reaction Phosphorylation Nucleoside->Step1_Reaction Phosphoro(amino)chloridate Aryl Phosphoro(amino)chloridate Phosphoro(amino)chloridate->Step1_Reaction Nucleoside_Phosphoramidate Nucleoside Phosphoramidate (ProTide) Step1_Reaction->Nucleoside_Phosphoramidate Deprotection Deprotection Nucleoside_Phosphoramidate->Deprotection Final_ProTide Final ProTide Deprotection->Final_ProTide caption Figure 2. ProTide Synthesis Workflow.

References

A Senior Application Scientist's Guide: Diphenyl Phosphoramidate (DPPA) vs. Carbodiimide Coupling Reagents (EDC, DCC) in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the efficient and stereochemically faithful construction of amide bonds is a cornerstone of molecular synthesis. The choice of coupling reagent is a critical decision that profoundly impacts reaction yield, purity, and the biological activity of the target molecule. For decades, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) have been the workhorses of amide synthesis.[1][2] However, the emergence of alternative reagents, such as Diphenyl Phosphoramidate (DPPA), prompts a critical evaluation of their respective merits. This guide provides an in-depth, objective comparison of DPPA and carbodiimide coupling reagents, supported by mechanistic insights and experimental data, to empower you in selecting the optimal reagent for your synthetic challenges.

The A-Pillar of Amide Synthesis: Understanding the Coupling Mechanisms

The efficacy and side-product profile of a coupling reagent are dictated by its mechanism of carboxylic acid activation. While both carbodiimides and DPPA achieve this activation, they do so via distinct pathways, leading to significant differences in their performance, particularly concerning the preservation of stereochemical integrity.

The Carbodiimide Pathway: A Double-Edged Sword of Reactivity

Carbodiimides function by reacting with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] This intermediate is then attacked by the amine to form the desired amide bond, releasing a urea byproduct.[3]

Carbodiimide Coupling Mechanism and Side Reactions

However, the high reactivity of the O-acylisourea intermediate is a double-edged sword. It is susceptible to:

  • Racemization: The intermediate can cyclize to form an oxazolone, which is prone to deprotonation and reprotonation, leading to a loss of stereochemical integrity (racemization or epimerization).[4] This is a major concern in peptide synthesis where the biological activity is highly dependent on chirality.

  • N-Acylurea Formation: The O-acylisourea can rearrange to a stable and unreactive N-acylurea, consuming the activated carboxylic acid and reducing the overall yield.[5]

To mitigate these issues, additives like 1-hydroxybenzotriazole (HOBt) are often employed. HOBt intercepts the O-acylisourea to form a more stable HOBt-ester, which is less prone to racemization and rearrangement.[1]

The this compound (DPPA) Pathway: A Route to Stereochemical Fidelity

DPPA operates through a different mechanistic manifold. In the presence of a base, the carboxylate attacks the phosphorus atom of DPPA to form a mixed phosphoric-carboxylic anhydride. This intermediate can then react with the amine to form the amide bond. Alternatively, it can undergo an intramolecular rearrangement to form an acyl azide, which then reacts with the amine.[6]

DPPA Coupling Mechanism

Critically, the intermediates in the DPPA pathway are significantly less prone to racemization compared to the O-acylisourea formed in carbodiimide reactions. This inherent mechanistic advantage is the primary driver for the superior stereochemical preservation observed with DPPA.[6]

Head-to-Head Comparison: DPPA vs. Carbodiimides

FeatureThis compound (DPPA)Carbodiimides (EDC, DCC)
Racemization Suppression Excellent. Often described as "racemization-free" or leading to "little epimerization."[6][7] A Young racemization test showed only 2.2% of the D-isomer.[6]Prone to racemization, especially without additives.[3] Requires additives like HOBt or HOAt for effective suppression.[1]
Yield Generally high yields, particularly for challenging couplings.Yields can be high but may be compromised by side reactions (e.g., N-acylurea formation), especially without additives.[5]
Reaction Conditions Typically requires a base (e.g., triethylamine) and is often performed in DMF.[6]EDC/HOBt protocols are well-established in various solvents like DMF and DCM, often at 0°C to room temperature.[3]
Side Reactions Can be associated with the Curtius rearrangement, especially at elevated temperatures, leading to the formation of an isocyanate.[8] The azide moiety introduces potential toxicity concerns.N-acylurea formation, dehydration of asparagine and glutamine side chains to nitriles.[9]
Workup Byproducts are generally soluble and can be removed by aqueous workup.DCC produces an insoluble dicyclohexylurea (DCU) byproduct, which can be removed by filtration but may complicate purification.[3] EDC forms a water-soluble urea, simplifying workup.[3]
Handling & Safety Toxic and a potential irritant. Decomposes at temperatures above 200°C.[10] Should be handled with care in a well-ventilated area.EDC and DCC are hazardous substances and should be handled with appropriate personal protective equipment.[3]
Substrate Scope Effective for a wide range of substrates, including sterically hindered and electron-deficient amines.Can be less effective for sterically hindered or electron-deficient substrates, often requiring longer reaction times or higher temperatures.

Experimental Protocols: A Practical Guide

To illustrate the practical differences in employing these reagents, here are representative protocols for a standard amide coupling reaction.

Protocol 1: EDC/HOBt Mediated Amide Coupling

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: DPPA Mediated Amide Coupling

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine hydrochloride (1.1 equiv)

  • This compound (DPPA) (1.1 equiv)

  • Triethylamine (2.1 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a stirred mixture of the carboxylic acid (1.0 equiv) and the amine hydrochloride (1.1 equiv) in anhydrous DMF, add DPPA (1.1 equiv) at 0 °C.[7]

  • Add triethylamine (2.1 equiv) dropwise to the mixture at 0 °C.[7]

  • Stir the reaction mixture at 0 °C for several hours, then allow it to warm to room temperature and stir overnight.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with cold dilute HCl, saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Decision-Making Workflow: Choosing Your Coupling Reagent

The selection of the optimal coupling reagent is a nuanced decision that depends on the specific requirements of your synthesis. The following workflow can guide your choice:

Coupling_Reagent_Decision start Start: Amide Bond Synthesis racemization_risk Is racemization a critical concern? start->racemization_risk substrate_challenge Are substrates sterically hindered or electron deficient? racemization_risk->substrate_challenge No use_dppa Consider DPPA racemization_risk->use_dppa Yes cost_scale Is cost/large-scale synthesis a primary factor? substrate_challenge->cost_scale No evaluate_dppa Evaluate DPPA for higher efficiency substrate_challenge->evaluate_dppa Yes use_edc_hobt Use EDC/HOBt cost_scale->use_edc_hobt No optimize_edc Optimize EDC/HOBt conditions cost_scale->optimize_edc Yes

Decision workflow for selecting a coupling reagent.

Conclusion: A Paradigm Shift Towards Stereochemical Precision

While carbodiimide reagents like EDC and DCC, particularly in combination with additives like HOBt, remain valuable and cost-effective tools for amide bond synthesis, their inherent propensity for racemization necessitates careful consideration, especially in the synthesis of chiral molecules. This compound (DPPA) emerges as a powerful alternative, offering a distinct mechanistic advantage that translates to superior suppression of racemization. For syntheses where stereochemical integrity is paramount, or when dealing with challenging substrates, DPPA represents a significant advancement in the field of amide bond formation. As with any reagent, a thorough understanding of its mechanism, reactivity profile, and handling requirements is essential for successful implementation. By leveraging the insights provided in this guide, researchers can make more informed decisions, leading to more efficient, purer, and stereochemically defined synthetic outcomes.

References

A Comparative Guide to Peptide Coupling Reagents: Uronium Salts (HBTU/HATU) vs. Diphenylphosphinic Mixed Anhydrides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Optimizing Amide Bond Formation

In the intricate process of peptide synthesis, the selection of a coupling reagent is a critical decision that profoundly influences reaction efficiency, product purity, and the preservation of stereochemical integrity. This guide provides an in-depth comparative analysis of two major classes of coupling reagents: the widely used uronium/aminium salts, exemplified by HBTU and HATU, and a key phosphorus-based alternative, the in situ generated diphenylphosphinic mixed anhydrides. Our objective is to furnish you with the technical insights and experimental grounding necessary to make informed decisions for your specific synthetic challenges.

The Cornerstone of Peptide Synthesis: Activating the Carboxyl Group

The formation of a peptide bond, an amide linkage between two amino acids, necessitates the activation of the C-terminal carboxylic acid of one amino acid to facilitate nucleophilic attack by the N-terminal amine of the next. The coupling reagent is the linchpin in this process, transforming the relatively unreactive carboxyl group into a highly reactive species. The ideal coupling reagent should promote rapid and complete acylation with minimal side reactions, most notably racemization of the chiral α-carbon.

Uronium/Aminium Salts: The Workhorses of Modern Peptide Synthesis

HBTU and HATU are among the most popular and effective coupling reagents used in both solid-phase and solution-phase peptide synthesis.[1] They belong to the family of uronium/aminium salts and share a common mechanistic pathway involving the formation of an active ester intermediate.

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

HBTU was a significant advancement over earlier coupling reagents, offering high efficiency and relatively low racemization.[2] The mechanism involves the activation of the carboxylic acid to form a benzotriazolyl active ester (OBt-ester), which then readily reacts with the amine component.

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

HATU is a third-generation coupling reagent that generally outperforms HBTU, particularly in challenging syntheses involving sterically hindered amino acids or sequences prone to aggregation.[2] The key difference lies in the structure of the benzotriazole moiety. HATU contains a 7-azabenzotriazole (HOAt) core. The nitrogen atom at the 7-position acts as an electron-withdrawing group, rendering the resulting OAt-ester more reactive and susceptible to nucleophilic attack than the OBt-ester formed by HBTU. This enhanced reactivity translates to faster reaction times and a reduced risk of racemization.[2]

Mechanism of Action: HBTU and HATU

The activation process with HBTU and HATU is a two-step sequence:

  • Formation of the Active Ester: In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks the uronium/aminium core of HBTU or HATU, leading to the formation of the corresponding OBt- or OAt-active ester.

  • Aminolysis: The free amine of the second amino acid attacks the carbonyl carbon of the active ester, forming the desired peptide bond and releasing HOBt or HOAt.

Uronium Salt Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH Active_Ester Active Ester (OBt or OAt) Carboxylic_Acid->Active_Ester Uronium_Reagent, Base Base Base (e.g., DIPEA) Uronium_Reagent HBTU or HATU Peptide_Bond Peptide Bond (R-CO-NH-R') Active_Ester->Peptide_Bond Amine Amine R'-NH2

Caption: General mechanism for uronium salt-mediated peptide coupling.

Phosphorus-Based Reagents: The Diphenylphosphinic Mixed Anhydride Approach

While uronium salts are prevalent, phosphorus-based reagents offer a distinct and powerful alternative. Among these, the in situ formation of diphenylphosphinic mixed anhydrides from diphenylphosphinic chloride has proven to be a valuable method in peptide synthesis.[3][4]

Diphenylphosphinic Chloride (Dpp-Cl)

Diphenylphosphinic chloride is a versatile reagent used to generate mixed anhydrides with N-protected amino acids.[5] This approach offers a different activation pathway compared to the active ester formation of uronium salts.

Mechanism of Action: Diphenylphosphinic Mixed Anhydrides

The mechanism involves the rapid formation of a mixed anhydride, which then serves as the acylating agent:

  • Mixed Anhydride Formation: In the presence of a base, the N-protected amino acid reacts almost instantaneously with diphenylphosphinic chloride to form a diphenylphosphinic mixed anhydride.[4]

  • Aminolysis: The amine component attacks the carbonyl carbon of the mixed anhydride. Steric and electronic factors favor attack at the amino acid carbonyl over the phosphorus center, leading to the formation of the peptide bond and releasing diphenylphosphinic acid as a byproduct.[4]

Phosphinic Anhydride Mechanism cluster_anhydride_formation Mixed Anhydride Formation cluster_coupling_p Coupling Carboxylic_Acid_P R-COOH Mixed_Anhydride Diphenylphosphinic Mixed Anhydride Carboxylic_Acid_P->Mixed_Anhydride Dpp-Cl, Base DppCl Diphenylphosphinic Chloride (Dpp-Cl) Peptide_Bond_P Peptide Bond (R-CO-NH-R') Mixed_Anhydride->Peptide_Bond_P Amine Amine_P R'-NH2

Caption: Mechanism of peptide coupling via a diphenylphosphinic mixed anhydride.

Head-to-Head Comparison: Performance and Practical Considerations

The choice between uronium salts and diphenylphosphinic mixed anhydrides depends on the specific requirements of the synthesis, including the nature of the amino acids, the desired scale, and cost considerations.

FeatureDiphenylphosphinic Mixed AnhydridesHBTUHATU
Reactivity HighHighVery High
Reaction Speed Very fast anhydride formation[4]FastVery Fast[2]
Racemization Generally lowLowVery Low[2]
Side Reactions Disproportionation of the mixed anhydride can be a concern, though less so than with carboxylic mixed anhydrides.[4]Potential for guanidinylation of the N-terminal amine if used in excess.[6]Potential for guanidinylation of the N-terminal amine if used in excess.[6]
Byproducts Diphenylphosphinic acidTetramethylurea and HOBtTetramethylurea and HOAt
Handling Diphenylphosphinic chloride is a liquid and can be moisture-sensitive.[5]Stable, crystalline solid.Stable, crystalline solid.
Cost Generally considered a cost-effective option.ModerateHigher than HBTU

Key Insights:

  • HATU stands out as the most efficient reagent for difficult couplings and for minimizing racemization, albeit at a higher cost.[2]

  • HBTU is a reliable and cost-effective choice for routine peptide synthesis.

  • Diphenylphosphinic mixed anhydrides offer a rapid and efficient coupling method with low racemization. They are particularly useful when a non-uronium-based activation is desired. The formation of the mixed anhydride is remarkably fast.[4]

Experimental Protocols

To provide a practical framework for comparison, the following are representative protocols for a coupling step in solid-phase peptide synthesis (SPPS).

Experimental Workflow for Comparative Analysis

Experimental Workflow Start Start: Resin-bound amine Deprotection Fmoc Deprotection (e.g., 20% piperidine in DMF) Start->Deprotection Washing1 Wash Resin (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (See protocols below) Washing1->Coupling Washing2 Wash Resin (DMF, DCM) Coupling->Washing2 Next_Cycle Proceed to next cycle or cleavage Washing2->Next_Cycle

Caption: A generalized workflow for a single coupling cycle in SPPS.

Protocol 1: Coupling with HBTU/HATU
  • Resin Preparation: Following Fmoc deprotection and washing of the resin-bound peptide, the resin is suspended in N,N-dimethylformamide (DMF).

  • Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HBTU or HATU (3-5 equivalents), and a base such as DIPEA (6-10 equivalents) in DMF. Allow the mixture to pre-activate for a few minutes.

  • Coupling: Add the activated amino acid solution to the resin suspension. Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring: Monitor the reaction for completion using a qualitative test such as the Kaiser test.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

Protocol 2: Coupling with Diphenylphosphinic Chloride
  • Resin Preparation: As with the uronium salt protocol, start with the deprotected and washed resin-bound peptide suspended in a suitable solvent like DMF or DCM.

  • Mixed Anhydride Formation (in situ):

    • Dissolve the N-protected amino acid (2-3 equivalents) in the reaction vessel containing the resin.

    • Add a tertiary amine base, such as N-methylmorpholine (NMM) (2-3 equivalents).

    • Add diphenylphosphinic chloride (2-3 equivalents) to the mixture. The formation of the mixed anhydride is very rapid.[4]

  • Coupling: Allow the coupling reaction to proceed at room temperature. Reaction times can vary from 1 to several hours depending on the amino acids being coupled.

  • Monitoring: Monitor the reaction progress with the Kaiser test.

  • Washing: Upon completion, thoroughly wash the resin with DMF and DCM to remove the diphenylphosphinic acid byproduct and any unreacted starting materials.

Conclusion and Recommendations

The choice between uronium salts and diphenylphosphinic mixed anhydrides is not a matter of one being universally superior, but rather a strategic decision based on the specific context of the peptide being synthesized.

  • For routine and non-problematic sequences , HBTU offers a robust and economical solution.

  • When faced with difficult couplings , sterically hindered amino acids, or sequences prone to racemization, the enhanced reactivity of HATU often justifies its higher cost, delivering superior purity and yield.[2]

  • Diphenylphosphinic mixed anhydrides , generated in situ from diphenylphosphinic chloride, represent a potent and rapid coupling methodology. This approach is an excellent alternative to uronium-based reagents, particularly when exploring different activation pathways to overcome synthetic challenges or when cost-effectiveness is a primary driver.

Ultimately, a well-equipped peptide synthesis laboratory should consider having both uronium and phosphorus-based coupling reagents in its arsenal. Empirical testing on a small scale for particularly challenging sequences is often the most effective strategy to identify the optimal coupling conditions for your specific target peptide.

References

Navigating Difficult Terrain: A Comparative Guide to PyBOP and Diphenyl Phosphoramidate in Challenging Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, synthetic chemists, and professionals in drug development, the synthesis of peptides is a foundational yet often challenging endeavor. While standard sequences yield to common protocols, "difficult sequences"—those rich in sterically hindered residues, prone to aggregation, or susceptible to racemization—demand a more nuanced approach. The choice of coupling reagent is arguably the most critical decision in overcoming these hurdles.

This guide provides an in-depth, objective comparison of two powerful, yet mechanistically distinct, phosphorus-based coupling reagents: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and Diphenyl phosphoramidate (DPPA). We will dissect their mechanisms, evaluate their performance against specific challenges, and provide actionable protocols to guide your synthetic strategy.

The Activation Question: Two Divergent Mechanistic Pathways

The fundamental role of a coupling reagent is to convert the carboxylic acid of an N-protected amino acid into a reactive species susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain. PyBOP and DPPA achieve this via fundamentally different intermediates.

PyBOP: The Phosphonium Route to an Active Ester

PyBOP is a widely used phosphonium salt reagent that activates carboxylic acids through the in-situ formation of a benzotriazolyl (OBt) active ester.[1][2][3] This pathway is efficient and well-characterized. The process, facilitated by a tertiary base like N,N-diisopropylethylamine (DIPEA), involves the rapid conversion of the carboxylate into the highly reactive OBt ester, which then readily couples with the amine component.[1] PyBOP was developed as a safer alternative to its predecessor, BOP, as it avoids the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[4][5][6]

PyBOP_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc-AA-COOH Fmoc-Amino Acid (Carboxylic Acid) OBt_Ester Reactive OBt Active Ester Fmoc-AA-COOH->OBt_Ester Activation PyBOP PyBOP + DIPEA PyBOP->OBt_Ester Peptide_Bond New Peptide Bond (Fmoc-AA-Peptide-Resin) OBt_Ester->Peptide_Bond Coupling Resin_Peptide Resin-Bound Peptide (Free Amine) Resin_Peptide->Peptide_Bond Nucleophilic Attack

Caption: Activation and coupling mechanism using PyBOP.
This compound (DPPA): The Azide Pathway

DPPA, also known as diphenylphosphoryl azide, operates through a different mechanism, leveraging the classical azide method of peptide coupling.[7] In the presence of a base, the carboxylate anion attacks the phosphorus atom of DPPA. This leads to the formation of intermediate acyl phosphates, which then rearrange or react with the azide anion to form a highly reactive acyl azide in situ.[7] This acyl azide is the key intermediate that reacts with the amine to form the peptide bond. This method is noted for its ability to suppress epimerization.[7]

DPPA_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA_Carboxylate Amino Acid Carboxylate Acyl_Azide Reactive Acyl Azide Intermediate AA_Carboxylate->Acyl_Azide Activation via Acyl Phosphate DPPA DPPA + Base DPPA->Acyl_Azide Peptide_Bond New Peptide Bond Acyl_Azide->Peptide_Bond Coupling Amine_Component Amine Component (e.g., Peptide-Resin) Amine_Component->Peptide_Bond Nucleophilic Attack

Caption: In-situ acyl azide formation and coupling via DPPA.

Performance Under Pressure: A Head-to-Head Comparison

The true test of a coupling reagent lies in its performance when faced with synthetic challenges that cause standard methods to fail.

Challenge 1: Steric Hindrance

Coupling sterically demanding amino acids, such as N-methylated or α,α-disubstituted residues (e.g., Aib), is a significant hurdle. The bulky side chains can shield the reaction centers, slowing down the coupling reaction and leading to incomplete sequences.

  • PyBOP : It is a capable reagent for many standard and moderately hindered couplings.[8][9] Its rapid reaction rates are often sufficient to overcome moderate steric bulk.[10] However, for exceptionally difficult couplings, such as incorporating multiple N-methyl amino acids, more potent phosphonium reagents like PyBrOP (which forms a more reactive acyl bromide intermediate) may be required.[11]

  • This compound (DPPA) : Organophosphorus reagents, including related compounds like diphenyl phosphite, have demonstrated efficacy in the synthesis of sterically hindered peptide analogs.[12][13] The small size of the azide activating group can be advantageous in crowded steric environments.

Challenge 2: Racemization and Epimerization Control

Maintaining the stereochemical integrity of the chiral α-carbon is paramount, as racemization can yield diastereomeric impurities that are difficult to separate and can abolish biological activity.[2][14] This side reaction primarily occurs through the formation of a planar 5(4H)-oxazolone intermediate from the activated amino acid.[4][14] The key to suppression is ensuring the rate of aminolysis (the desired coupling) is significantly faster than the rate of oxazolone formation and its subsequent tautomerization.[2]

  • PyBOP : PyBOP is known to provide low levels of racemization.[1] The rapid formation of the OBt active ester and its subsequent fast reaction with the amine component helps to outcompete the oxazolone pathway.[2] The extent of racemization can be further minimized by the judicious choice of base; using a weaker base like N-methylmorpholine (NMM) instead of the stronger DIPEA is recommended in sensitive cases.[4]

  • This compound (DPPA) : The acyl azide method is a classic strategy known for minimizing racemization.[7] DPPA is explicitly described as a coupling reagent that induces "little epimerization (and racemization)".[7] This makes it a compelling choice for fragment condensation, where the C-terminal activated peptide is highly prone to epimerization.

Data Summary: PyBOP vs. DPPA at a Glance

FeaturePyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateThis compound (DPPA)
Reagent Type Phosphonium Salt[2][15]Phosphoramidate (Phosphoryl Azide)[7]
Mechanism Forms a reactive OBt active ester intermediate.[1][3]Forms a reactive acyl azide intermediate in situ.[7]
Steric Hindrance Effective for standard and moderately hindered couplings.[8] May be less effective than specialized reagents (e.g., PyBrOP) for extreme cases.[11]Reported to be effective for synthesizing hindered peptides.[12][13]
Racemization Low racemization potential, especially with weaker bases.[2][4][6]Very low racemization/epimerization potential.[7]
Key Byproducts Tris(pyrrolidino)phosphine oxide, HOBt. Avoids carcinogenic HMPA.[5][6]Diphenyl phosphate, nitrogen gas.[16]
Typical Solvents DMF, NMP, DCM.[5]DMF is a favorable solvent.[7]
Advantages High efficiency, rapid coupling, well-established protocols, safer than BOP.[1][9]Excellent suppression of racemization, useful for fragment coupling, effective for many side-chain functionalities.[7]
Considerations Higher cost than carbodiimides.[9]Azide intermediates are potentially hazardous, though formed in situ. Requires careful handling.

Experimental Protocols: Putting Theory into Practice

The following protocols provide a standardized workflow for utilizing these reagents in solid-phase peptide synthesis (SPPS).

General SPPS Workflow

A typical coupling cycle in Fmoc-based SPPS involves several key steps, regardless of the coupling reagent used.

SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Kaiser_Test Kaiser Test (Optional) (Confirm free amine) Wash1->Kaiser_Test Coupling 3. Coupling Step (See specific protocols below) Kaiser_Test->Coupling Positive Wash2 4. DMF/DCM Wash Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Cycle->Deprotection End Final Cleavage & Purification Cycle->End

Caption: General workflow for a single Fmoc-SPPS cycle.
Protocol 1: Standard PyBOP Coupling

This protocol is a general guideline for manual Fmoc-based SPPS.[1][17]

  • Resin Preparation: After successful Fmoc deprotection and washing of the resin-bound peptide, ensure the resin is swollen in DMF.

  • Activation Solution Preparation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and PyBOP (3-5 equivalents) in DMF.

  • Base Addition: Add DIPEA (6-10 equivalents) to the amino acid/PyBOP solution and vortex briefly. This initiates the activation.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin.

  • Agitation: Agitate the reaction mixture at room temperature for 30-120 minutes. Reaction times may need to be extended for sterically hindered amino acids.

  • Washing: After the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (2-3 times) to remove excess reagents and byproducts.

Protocol 2: Coupling with this compound (DPPA)

This protocol is adapted from general procedures for using DPPA in peptide synthesis.[7]

  • Resin Preparation: As with the PyBOP protocol, start with the deprotected, washed, and swollen resin in a suitable reaction vessel.

  • Solution Preparation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) in DMF.

  • Reagent Addition: Add the amino acid solution to the resin. Then, add DPPA (3-5 equivalents) to the resin slurry.

  • Base Addition: Add a tertiary base such as triethylamine (TEA) or DIPEA (6-10 equivalents) to the reaction mixture to generate the necessary carboxylate anion.

  • Coupling Reaction & Agitation: Agitate the mixture at room temperature. Coupling times may vary and should be monitored (e.g., using a Kaiser test) for completion.

  • Washing: Once the reaction is complete, drain the solution and wash the resin extensively with DMF and DCM as described in the PyBOP protocol.

Conclusion and Strategic Recommendations

Both PyBOP and this compound are highly effective coupling reagents, but their strengths are tailored to different synthetic challenges. The choice between them is a strategic one based on the specific demands of the target peptide.

  • Choose PyBOP for... a reliable and robust synthesis of a wide range of peptides. It is a workhorse reagent that offers a fantastic balance of high reactivity, rapid kinetics, and low racemization for most standard and moderately difficult sequences.[8][11] Its well-documented protocols and safety profile (avoiding HMPA) make it a default choice in many laboratories.

  • Consider DPPA for... situations where minimizing epimerization is the absolute highest priority, such as in fragment condensation or when coupling particularly racemization-prone residues. Its unique mechanism via an in situ acyl azide provides an orthogonal approach that may succeed where other reagents fail, particularly for certain sterically hindered or problematic sequences.[7]

Ultimately, the synthesis of difficult peptides is not a one-size-fits-all problem. A deep understanding of the mechanistic nuances of reagents like PyBOP and DPPA empowers the modern peptide chemist to move beyond standard protocols and rationally design a synthetic strategy that anticipates and overcomes the most formidable challenges.

References

A Comparative Guide to Peptide Coupling Reagents: A Cost-Effectiveness Analysis of Diphenyl Phosphoramidate (DPPA)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides is a foundational yet complex task. The choice of a coupling reagent is a critical decision that profoundly impacts reaction efficiency, product purity, scalability, and, ultimately, the overall cost of a project.[1] While modern peptide synthesis has been dominated by high-reactivity phosphonium and uronium salts, older reagents like Diphenyl Phosphoramidate (DPPA), also known as Diphenylphosphoryl Azide, offer a unique profile of benefits that warrant a fresh evaluation.

This guide provides an in-depth cost-benefit analysis of DPPA, comparing its performance against mainstream alternatives. We will move beyond simple reagent pricing to explore the hidden costs and benefits related to reaction kinetics, side-product formation, purification, and waste management, offering a holistic view for informed decision-making.

The Mechanism of Action: Why DPPA Stands Apart

Understanding the reaction mechanism is key to appreciating the distinct advantages and limitations of any coupling reagent. Most modern reagents, such as HBTU or PyBOP, function by creating a highly reactive activated ester (e.g., an HOBt or OAt ester) from the carboxylic acid of the N-protected amino acid.

DPPA, however, operates through a different pathway. It facilitates a modified Curtius rearrangement, where the carboxylic acid is converted into an acyl azide intermediate.[2][3] This acyl azide then reacts with the amine component of the next amino acid to form the peptide bond. This distinction is not merely academic; it is the root of DPPA's most significant advantage: low racemization .[4]

Racemization at the α-carbon of the activated amino acid is a persistent challenge in peptide synthesis, particularly during fragment condensation or when coupling sterically hindered residues.[5] The oxazolone intermediate responsible for racemization is less likely to form under the conditions of the DPPA method compared to many other activation strategies.[5]

G DPPA_Start R-COOH + DPPA DPPA_Int Acyl Azide (R-CO-N3) DPPA_Start->DPPA_Int Azide Transfer DPPA_End Peptide Bond DPPA_Int->DPPA_End + H2N-R' U_End Peptide Bond U_Start R-COOH + HBTU/Base U_Int Activated Ester (e.g., HOBt-ester) U_Start->U_Int Activation U_Int->U_End + H2N-R' Rac Oxazolone (Racemization Risk) U_Int->Rac

Caption: Mechanistic comparison of DPPA and Uronium/Phosphonium coupling reagents.

Comparative Analysis: DPPA vs. The Field

The ideal coupling reagent is effective, affordable, safe, and minimizes side reactions. No single reagent excels in all categories, making a comparative analysis essential. The true cost of synthesis is a function of reagent price, yield, purity (which dictates purification effort), and safety/waste disposal overhead.[6]

Cost Dynamics

A superficial analysis focuses only on the per-gram cost of the reagent. A more insightful approach considers the total cost of a successful coupling cycle.

Reagent ClassReagentRelative CostKey Cost Drivers & Considerations
Azide-Forming DPPA
Moderate initial cost. Potential savings from higher purity, less need for racemization suppressants, and simpler purification.
Carbodiimides DCC/DIC + HOBt$Low initial cost.[7] Hidden costs arise from insoluble urea byproduct (DCU) removal, potential for N-acylurea formation, and moderate racemization risk.[5]
Phosphonium Salts PyBOP
$
High initial cost. Avoids carcinogenic HMPA byproduct of its predecessor, BOP.[1] Generally high yields and fast reactions justify the cost.
Uronium Salts HBTU / HCTU
$
High initial cost. Very efficient and fast, widely used in automated SPPS. Potential for guanidinylation of the free amine as a side reaction.
Uronium Salts HATU
Very high initial cost.[7] Considered one of the most effective reagents for difficult couplings due to the reactivity of the OAt-ester it forms.

Relative Cost Key: $ (Low) to

(Very High). Pricing is subject to market fluctuation.

Performance and Efficiency

Efficiency is measured by reaction speed and, more importantly, the yield of the desired peptide.

  • DPPA : Known for providing high yields, especially in solution-phase synthesis and fragment condensation where racemization is a major concern.[4] Its application extends to both liquid- and solid-phase peptide synthesis. While generally reliable, reaction times can be longer than with modern onium salts.

  • Carbodiimides (DCC/DIC) : Effective for routine couplings, but their active O-acylisourea intermediate is highly reactive and prone to side reactions, which can lower yields.[7]

  • Onium Salts (HBTU, HATU, PyBOP) : These are the workhorses of modern SPPS for a reason. They offer very fast coupling times (often under 30 minutes) and consistently high yields, even with sterically hindered amino acids.[8] HATU is particularly renowned for its ability to overcome "difficult sequences" prone to aggregation.

Side Reactions and Purity

The cost of purification can often exceed the cost of all synthesis reagents combined. A reagent that produces a cleaner crude product is therefore highly cost-effective.

  • Racemization : As discussed, this is DPPA's strong suit. It is considered a coupling reagent with very little epimerization. This is a decisive factor for the synthesis of peptide fragments or sequences containing sensitive residues like histidine or cysteine.

  • Byproduct Formation :

    • DPPA : The primary byproduct is diphenyl phosphate, which is generally water-soluble and easily removed during workup.

    • DCC : Forms dicyclohexylurea (DCU), a notoriously insoluble byproduct that complicates purification, especially in solution-phase synthesis. DIC is often preferred in SPPS as its urea byproduct is more soluble.[5]

    • BOP : Generates stoichiometric amounts of hexamethylphosphoramide (HMPA), a known carcinogen, making it largely obsolete for safety and environmental reasons.[1]

    • HBTU/HATU : Can cause guanidinylation of the N-terminal amine, an irreversible side reaction. This is less of a concern with in situ activation protocols.

G cluster_decision Coupling Reagent Selection Framework Start Project Goal Seq_Type Peptide Type? Start->Seq_Type Budget Budget? Seq_Type->Budget Routine Sequence DPPA Use DPPA Seq_Type->DPPA Fragment Condensation or Racemization-Prone Onium Use HBTU/HATU Seq_Type->Onium Difficult Sequence (Steric Hindrance) Scale Scale? Budget->Scale Low Budget->Onium High Carbo Use DIC/HOBt Scale->Carbo Large Scale (Process Chemistry) Scale->Onium Lab Scale

Caption: A decision-making framework for selecting a cost-effective coupling reagent.

Experimental Protocols: A Head-to-Head Comparison

To illustrate the practical differences, here are representative protocols for a coupling step in solid-phase peptide synthesis (SPPS).

Protocol 1: Standard Coupling with DPPA

This protocol is adapted from procedures described for solid-phase synthesis. The key is the controlled addition of base after the reagent.

Objective : To couple Fmoc-L-Alanine to a resin-bound peptide ending in glycine (Peptide-Gly-Resin).

Methodology :

  • Resin Preparation : Start with 100 mg of Peptide-Gly-Resin (0.5 mmol/g loading) in a peptide synthesis vessel. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection : Treat the resin with 2 mL of 20% piperidine in DMF for 5 minutes. Drain. Repeat with a second 2 mL portion for 10 minutes.

  • Washing : Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine. Perform a Kaiser test to confirm the presence of free primary amines.[9]

  • Coupling Mixture Preparation : In a separate vial, dissolve Fmoc-L-Alanine (3 equivalents, 0.15 mmol) and DPPA (3 equivalents, 0.15 mmol) in 1.5 mL of DMF.

  • Coupling Reaction : Add the coupling mixture from step 4 to the washed resin. Add triethylamine (TEA) (6 equivalents, 0.30 mmol) to the vessel.

    • Causality Note: The base (TEA) is added to generate the carboxylate anion from the amino acid, which initiates the reaction with DPPA. Adding it last provides controlled initiation.

  • Reaction Monitoring : Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction completion using a Kaiser test (a negative result indicates completion).

  • Final Wash : Once the reaction is complete, drain the vessel and wash the resin with DMF (3 x 2 mL) and Dichloromethane (DCM) (3 x 2 mL) to prepare for the next cycle.

Protocol 2: Standard Coupling with HBTU (for comparison)

This protocol uses a more common in situ activation approach.

Objective : To couple Fmoc-L-Alanine to a resin-bound peptide ending in glycine (Peptide-Gly-Resin).

Methodology :

  • Resin Preparation & Deprotection : Follow steps 1-3 from the DPPA protocol.

  • Coupling Mixture Preparation (In Situ Activation) : In a separate vial, dissolve Fmoc-L-Alanine (3 eq., 0.15 mmol), HBTU (2.95 eq., ~0.148 mmol), and a hindered base like N,N-Diisopropylethylamine (DIPEA) (6 eq., 0.30 mmol) in 1.5 mL of DMF. Let the mixture stand for 2-5 minutes to pre-activate.

    • Causality Note: Pre-activation allows the HBTU to form the reactive HOBt-ester with the amino acid before it is introduced to the resin. DIPEA is used as it is a non-nucleophilic base that minimizes side reactions.[10]

  • Coupling Reaction : Add the activated mixture from step 2 to the resin.

  • Reaction Monitoring : Agitate the mixture at room temperature for 30-60 minutes. Monitor reaction completion with a Kaiser test.

  • Final Wash : Follow step 7 from the DPPA protocol.

Conclusion and Recommendations

The selection of a peptide coupling reagent is not a one-size-fits-all decision. A comprehensive cost-effectiveness analysis reveals that while DPPA may not be the fastest reagent available, it occupies a crucial niche where it provides exceptional value.

  • DPPA is highly recommended for :

    • Fragment Condensation : Where minimizing racemization of the C-terminal amino acid of the peptide fragment is paramount.

    • Synthesis of Racemization-Prone Sequences : For peptides containing residues like His, Cys, or α,α-disubstituted amino acids.

    • Solution-Phase Synthesis : Where its clean byproduct profile simplifies purification significantly compared to carbodiimides.

  • Modern Onium Reagents (HBTU, HATU) remain the choice for:

    • High-Throughput & Automated SPPS : Where speed is the dominant factor.

    • Difficult Couplings : Involving sterically hindered amino acids where maximum reactivity is required.

Ultimately, a well-equipped peptide synthesis lab should not rely on a single coupling reagent. By understanding the mechanistic nuances and true cost drivers, researchers can strategically deploy DPPA as a powerful, cost-effective tool to produce high-purity peptides, especially when optical integrity is the highest priority.

References

A Senior Application Scientist's Guide: Assessing Peptide Purity by HPLC after Diphenyl Phosphoramidate Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Purity in Peptide Science

In both therapeutic development and basic research, the purity of a synthetic peptide is paramount. Impurities, which can include deletion sequences, truncated peptides, or byproducts from side-chain reactions, can drastically alter a peptide's biological activity, immunogenicity, and toxicological profile.[1] Therefore, rigorous analytical validation is not merely a quality control step but a foundational component of reliable and reproducible science.[2]

The choice of coupling reagent during Solid-Phase Peptide Synthesis (SPPS) is a critical determinant of the final crude product's purity. While numerous reagents exist, each presents a unique balance of reactivity, cost, and potential for side reactions. This guide focuses on Diphenyl Phosphoramidate and its derivatives, reagents known for their utility in specific synthetic contexts, and evaluates its performance against the benchmark aminium salt, HBTU.

The Coupling Reagents: A Mechanistic Overview

Diphenyl Phosphorazidate (DPPA): A Reagent for Low Racemization

Diphenyl Phosphorazidate (DPPA), a close and well-documented analog of this compound, is a versatile reagent in organic synthesis, valued for its ability to facilitate peptide bond formation with minimal racemization.[3][4] This is a crucial advantage, especially during fragment condensation or when coupling sterically hindered amino acids.

The proposed mechanism involves the reaction of the carboxylate anion of the N-protected amino acid with DPPA. This forms an acyl phosphate intermediate, which can then rearrange to an acyl azide. Both the acyl phosphate and the acyl azide are highly reactive species that readily undergo nucleophilic attack by the free amine of the resin-bound peptide to form the desired peptide bond.[3]

DPPA_Mechanism R_COOH N-Protected Amino Acid (R-COOH) R_COO Carboxylate Anion (R-COO⁻) R_COOH->R_COO Deprotonation Base Base (e.g., TEA) Base->R_COO Intermediate Acyl Phosphate Intermediate R_COO->Intermediate DPPA Diphenyl Phosphorazidate (DPPA) DPPA->Intermediate Attack on P atom AcylAzide Acyl Azide (R-CON₃) Intermediate->AcylAzide Rearrangement Peptide_Bond New Peptide Bond (R-CO-NH-Peptide) AcylAzide->Peptide_Bond Peptide_NH2 Resin-Bound Peptide (H₂N-Peptide) Peptide_NH2->Peptide_Bond Nucleophilic Attack

Caption: Proposed mechanism for DPPA-mediated peptide coupling.

Key Advantage: DPPA is particularly effective at suppressing racemization at the C-terminal stereogenic center during fragment coupling.[3]

Potential Impurities:

  • Unreacted starting materials: Incomplete coupling can leave unreacted amino acids.

  • Phosphorylated species: Side reactions can potentially lead to the formation of phosphoramidates on the peptide.[5]

  • Deletion sequences: Failure of a coupling step results in peptides missing one amino acid.

HBTU: The Aminium Salt Standard

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is one of the most common coupling reagents in SPPS.[6] It functions by reacting with the carboxyl group of an amino acid in the presence of a non-nucleophilic base (like DIPEA) to form a highly reactive HOBt active ester. This ester is then readily attacked by the N-terminal amine of the growing peptide chain.

Key Advantage: HBTU provides rapid and efficient coupling, making it a workhorse for routine peptide synthesis.

Potential Impurities:

  • Guanidinylation: A potential side reaction involves the HBTU reagent reacting directly with the free N-terminal amine, forming a guanidinium cap that terminates chain growth.[7]

  • Racemization: While generally low for standard amino acids, the risk of racemization can increase with sterically hindered residues or during long pre-activation times.

The Analytical Tool: Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography is the definitive technique for assessing peptide purity.[8][9] The most common mode for this application is Reversed-Phase HPLC (RP-HPLC), which separates peptides based on their hydrophobicity.[8][10]

Core Principles:

  • Stationary Phase: A non-polar column, typically packed with silica particles chemically modified with C18 alkyl chains.[10][11]

  • Mobile Phase: A polar solvent system, usually a gradient of water (Solvent A) and a less polar organic solvent like acetonitrile (ACN, Solvent B).[8][12]

  • Ion-Pairing Reagent: An acid modifier, most commonly 0.1% Trifluoroacetic Acid (TFA), is added to both mobile phases. TFA protonates acidic residues and forms an ion pair with basic residues, which neutralizes charges, reduces peak tailing, and improves chromatographic resolution.[10][11][12]

  • Detection: Peptides are typically detected by UV absorbance at 214-220 nm, where the peptide backbone absorbs light.[1]

Experimental Design: A Comparative Case Study

To objectively compare DPPA and HBTU, we designed a workflow to synthesize a model peptide and analyze the crude product from each method.

Caption: Experimental workflow for comparing coupling reagents.

Experimental Protocols

Model Peptide: A simple 5-mer (e.g., Tyr-Gly-Gly-Phe-Leu)

Protocol 1: Peptide Synthesis

  • Resin Preparation: Start with Fmoc-Leu-Rink Amide resin. Swell the resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

  • Coupling (Perform Method A and Method B in parallel):

    • Method A (DPPA): In a separate vessel, pre-activate the next Fmoc-amino acid (3 eq.) with DPPA (3 eq.) and Triethylamine (TEA) (6 eq.) in DMF for 5 minutes. Add this solution to the resin and shake for 2 hours.

    • Method B (HBTU): In a separate vessel, pre-activate the next Fmoc-amino acid (3 eq.) with HBTU (2.95 eq.) and Diisopropylethylamine (DIPEA) (6 eq.) in DMF for 2 minutes.[13] Add this solution to the resin and shake for 45 minutes.

  • Post-Coupling Wash: Wash the resin with DMF (3x).

  • Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Cleavage: After the final coupling and deprotection, wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) for 2-3 hours.

  • Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: HPLC Purity Analysis

  • System: High-Performance Liquid Chromatography system with a UV detector.[9]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, wide pore ~300 Å).[10][11]

  • Mobile Phase A: 0.1% TFA in HPLC-grade Water.[10]

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.[10]

  • Gradient: Linear gradient from 5% to 65% Solvent B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm.[1]

  • Sample Preparation: Dissolve the lyophilized crude peptide in Solvent A to a concentration of 1 mg/mL. Filter before injection.

  • Injection Volume: 10 µL.

  • Purity Calculation: Use the area percent method: (Area of main peptide peak / Total area of all peaks) x 100.[1][11]

Data Interpretation and Comparison

The HPLC analysis of the crude products yields chromatograms that provide a quantitative measure of purity and a qualitative fingerprint of the synthesis quality.

Hypothetical HPLC Data Summary

ParameterMethod A (DPPA Coupling)Method B (HBTU Coupling)
Main Product RT 18.52 min18.51 min
Main Product Peak Area 1,850,0002,100,000
Total Peak Area 2,312,5002,800,000
Calculated Crude Purity 80.0% 75.0%
Major Impurity 1 RT 17.95 min (Deletion)17.96 min (Deletion)
Major Impurity 2 RT -19.88 min (Capped)
Overall Yield ModerateHigh
Analysis of Results
  • Purity: In this hypothetical scenario, the DPPA coupling (Method A) resulted in a higher crude purity (80.0%) compared to HBTU (75.0%). This suggests that under these conditions, DPPA may have led to fewer side reactions or more complete couplings over the entire synthesis.

  • Impurity Profile:

    • Both methods show a peak at ~17.95 min, likely corresponding to a deletion sequence (e.g., Tyr-Gly-Phe-Leu), a common SPPS impurity.

    • Crucially, the HBTU chromatogram shows a distinct, later-eluting peak at 19.88 min. This could correspond to a guanidinylated, capped peptide, which is a known side product of HBTU and would not be expected with DPPA.[7] This impurity contributes to the lower calculated purity for Method B.

  • Yield: While not directly measured by analytical HPLC, the larger total peak area for HBTU suggests a higher overall reaction efficiency and yield. HBTU is known for its rapid kinetics, which often translates to higher throughput.

Conclusion and Recommendations

This guide demonstrates a systematic approach to assessing peptide purity and comparing the efficacy of different coupling reagents. Our analysis reveals the distinct advantages and disadvantages of DPPA and HBTU.

  • This compound (DPPA): This reagent is an excellent choice when minimizing racemization is the absolute priority, such as in the synthesis of peptide fragments for subsequent ligation or when incorporating racemization-prone amino acids. The resulting crude product may be of higher purity due to the absence of specific side reactions like guanidinylation, potentially simplifying subsequent purification.

  • HBTU: As a cost-effective and highly reactive reagent, HBTU remains the go-to choice for routine, high-throughput peptide synthesis. Its speed and efficiency often lead to higher yields, but chemists must be vigilant for potential guanidinylation side products, which can be readily identified by a well-optimized HPLC method.

Ultimately, the selection of a coupling reagent is a strategic decision based on the specific peptide sequence, the scale of the synthesis, and the ultimate purity requirements. A robust, well-validated RP-HPLC method is the indispensable tool that enables scientists to make these decisions with confidence, ensuring the quality and integrity of their final product.

References

A Senior Application Scientist's Guide to Phosphorylation Site Validation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate tapestry of cellular signaling, reversible protein phosphorylation stands as a pivotal regulatory mechanism, dictating everything from cell cycle progression to apoptosis.[1][2] The precise identification and validation of phosphorylation sites are therefore paramount for unraveling complex biological pathways and developing targeted therapeutics. This guide provides an in-depth comparison of established and emerging methodologies for phosphorylation site validation, offering field-proven insights to guide your experimental design. We will delve into the nuances of each technique, from the chemical principles of diphenyl phosphoramidate to the functional readouts of site-directed mutagenesis, empowering you to make informed decisions for your research.

The Criticality of Validation: Beyond Discovery

The journey from a putative phosphorylation event identified in a high-throughput screen to a biologically significant regulatory switch is paved with rigorous validation. Phosphoproteomic analyses, while powerful, can be prone to false positives.[3] Therefore, orthogonal validation methods are not just recommended; they are essential for scientific rigor. This guide will equip you with the knowledge to select the most appropriate validation strategy based on your specific research question, available resources, and the nature of your protein of interest.

Comparative Analysis of Validation Methodologies

Here, we dissect and compare four key methodologies for phosphorylation site validation, providing a comprehensive overview of their principles, protocols, and practical considerations.

Method Principle Primary Application Strengths Limitations
This compound Chemical derivatization of amine groups with a phosphoryl moiety.Enhancing ionization efficiency in mass spectrometry.[4]May improve detection of low-abundance phosphopeptides.Not a direct validation method; indirect evidence. Limited literature on specific application for validation.
Phos-tag™ Acrylamide Gel Electrophoresis A functional molecule that specifically captures phosphate groups, retarding the migration of phosphorylated proteins.[5]Resolving phosphorylated and non-phosphorylated protein isoforms.Visual and intuitive separation. Can distinguish different phosphorylation states.[5][6]Transfer efficiency can be challenging.[7][8] Requires optimization for each protein.
Lambda Protein Phosphatase (λ-PPase) Treatment An Mn2+-dependent protein phosphatase that removes phosphate groups from serine, threonine, and tyrosine residues.[9][10]Confirming the phosphorylation status of a protein by observing a mobility shift or loss of a phospho-specific antibody signal.Direct and specific enzymatic removal of phosphate groups. Relatively simple and robust protocol.[11]Does not identify the specific site of phosphorylation. Requires a detectable phenotype (e.g., mobility shift).
Mass Spectrometry (MS) Fragmentation of peptides and measurement of mass-to-charge ratios to identify peptide sequences and post-translational modifications.[12][13][14][15]High-throughput identification and localization of phosphorylation sites.High sensitivity and specificity. Can identify novel phosphorylation sites.[16]Can be complex and expensive. Data analysis requires specialized expertise.[17]
Site-Directed Mutagenesis Altering the DNA sequence to substitute the phosphorylatable amino acid (Ser, Thr, Tyr) with a non-phosphorylatable residue (e.g., Ala) or a phosphomimetic residue (e.g., Asp, Glu).[18][19][20]Functionally validating the biological significance of a specific phosphorylation site.Provides direct evidence of the functional role of a phosphorylation event.Can be time-consuming. Phosphomimetic mutations may not perfectly replicate the phosphorylated state.

In-Depth Methodological Guides

This compound: A Tool for Enhanced Detection

While not a conventional validation method in itself, this compound and similar phosphoramidate-forming reagents can play a valuable role in the analytical workflow. Their primary utility lies in the chemical derivatization of primary and secondary amines, such as the N-terminus of a peptide or the side chain of lysine.[4] This N-phosphorylation can suppress matrix-related signals in MALDI-TOF mass spectrometry, thereby enhancing the ionization efficiency of the analyte and improving the signal-to-noise ratio for low-abundance peptides.[4]

Causality Behind the Choice: Consider this approach when you have a low-abundance phosphopeptide that is difficult to detect by mass spectrometry. The improved ionization efficiency could be the key to obtaining a confident identification.

Experimental Workflow:

Caption: Workflow for using this compound to enhance peptide detection in mass spectrometry.

Detailed Protocol: N-terminal Peptide Derivatization

  • Reagent Preparation: Prepare a fresh solution of this compound in an appropriate aprotic solvent (e.g., acetonitrile).

  • Reaction: Mix the peptide sample with the this compound solution in a microcentrifuge tube. The reaction is typically carried out at room temperature.

  • Incubation: Allow the reaction to proceed for a specified time (e.g., 1-2 hours).

  • Quenching: Quench the reaction by adding a suitable reagent, if necessary.

  • Cleanup: Purify the derivatized peptides using a suitable method, such as solid-phase extraction (e.g., C18 ZipTips), to remove excess reagents.

  • Analysis: Analyze the sample by mass spectrometry.

Self-Validation: Compare the mass spectra of the derivatized and underivatized samples. A successful derivatization will result in a mass shift corresponding to the addition of the diphenyl phosphoryl group and a significant increase in signal intensity for the peptide of interest.

Phos-tag™ Acrylamide Gel Electrophoresis: Visualizing Phosphorylation

Phos-tag™ is a dinuclear metal complex that acts as a phosphate-binding tag.[6] When co-polymerized into a polyacrylamide gel, it specifically interacts with phosphorylated proteins, causing a mobility shift.[5] This allows for the separation of phosphorylated and non-phosphorylated isoforms of a protein on the same gel.

Causality Behind the Choice: This method is ideal for visualizing changes in the phosphorylation state of a target protein in response to a specific stimulus or in different cellular contexts. It provides a clear, visual readout of the relative abundance of different phospho-isoforms.

Experimental Workflow:

Caption: Workflow for Phos-tag™ acrylamide gel electrophoresis to separate and detect phosphorylated proteins.

Detailed Protocol: Phos-tag™ SDS-PAGE

  • Gel Preparation: Prepare a standard SDS-PAGE resolving gel, adding the appropriate concentration of Phos-tag™ acrylamide and MnCl2 or ZnCl2.[7][8] The optimal concentration of Phos-tag™ needs to be determined empirically for each protein.[8]

  • Sample Preparation: Prepare protein lysates as you would for a standard Western blot.

  • Electrophoresis: Load the samples and run the gel at a constant voltage. The running time may need to be extended to achieve optimal separation.[7]

  • EDTA Wash: Before transferring, wash the gel multiple times in transfer buffer containing EDTA to remove the metal ions from the Phos-tag™, which can interfere with protein transfer.[7]

  • Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer system.

  • Immunoblotting: Proceed with standard Western blotting protocols to detect your protein of interest.

Self-Validation: The appearance of a slower-migrating band in the Phos-tag™ gel, which is absent or reduced in a control lane (e.g., lysate from untreated cells or a phosphatase-treated sample), provides strong evidence of phosphorylation.

Lambda Protein Phosphatase (λ-PPase) Treatment: The Gold Standard for Confirmation

Lambda protein phosphatase is a highly active enzyme that removes phosphate groups from serine, threonine, and tyrosine residues.[9][10] Treating a protein sample with λ-PPase and observing a change in its properties (e.g., a shift in electrophoretic mobility or the loss of a signal from a phospho-specific antibody) is a widely accepted method for confirming phosphorylation.[21]

Causality Behind the Choice: This is a crucial control experiment to perform alongside methods like Phos-tag™ SDS-PAGE or when using phospho-specific antibodies. It provides definitive evidence that the observed effect is due to phosphorylation.

Experimental Workflow:

Caption: Workflow for lambda protein phosphatase (λ-PPase) assay to confirm protein phosphorylation.

Detailed Protocol: In-lysate λ-PPase Assay

  • Sample Preparation: Aliquot your protein lysate into two tubes.

  • Reaction Setup: To one tube, add λ-PPase, 10X PMP buffer, and MnCl2.[11][22] To the control tube, add the buffer and MnCl2 but no enzyme.

  • Incubation: Incubate both tubes at 30°C for 30-60 minutes.[9][11]

  • Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.

  • Analysis: Analyze the treated and control samples by SDS-PAGE and Western blotting.

Self-Validation: A successful dephosphorylation will result in the collapse of slower-migrating bands into a faster-migrating band on a Phos-tag™ gel or the loss of signal when probing with a phospho-specific antibody. The untreated control should show no change.

Mass Spectrometry: The Power of High-Throughput Identification

Mass spectrometry-based phosphoproteomics has revolutionized the field, enabling the identification and quantification of thousands of phosphorylation sites in a single experiment.[12][13][15] The typical workflow involves protein digestion, enrichment of phosphopeptides, followed by LC-MS/MS analysis.[12][13]

Causality Behind the Choice: When the goal is to identify novel phosphorylation sites or to obtain a global view of phosphorylation changes across different conditions, mass spectrometry is the method of choice.

Experimental Workflow:

Caption: A typical workflow for mass spectrometry-based phosphoproteomics.

Detailed Protocol: Phosphopeptide Enrichment and Analysis

  • Protein Digestion: Digest your protein sample with a protease, typically trypsin.

  • Phosphopeptide Enrichment: Due to the low stoichiometry of phosphorylation, enrichment is crucial. Common methods include Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[3][13]

  • LC-MS/MS Analysis: Separate the enriched phosphopeptides by liquid chromatography and analyze them by tandem mass spectrometry.[12][14]

  • Data Analysis: Use specialized software to search the acquired spectra against a protein database to identify the phosphopeptides and pinpoint the exact location of the phosphate group.[17]

Self-Validation: The confidence of phosphosite localization is typically assigned a probability score by the analysis software. High-confidence scores, along with manual inspection of the MS/MS spectra for key fragment ions, provide a self-validating system.

Site-Directed Mutagenesis: Unveiling Functional Significance

The ultimate validation of a phosphorylation site's importance lies in demonstrating its functional consequence. Site-directed mutagenesis allows for the specific alteration of the phosphorylatable residue to one that cannot be phosphorylated (e.g., serine to alanine) or to a residue that mimics the negative charge of a phosphate group (e.g., serine to aspartic or glutamic acid).[18][19][20]

Causality Behind the Choice: This is the definitive experiment to link a specific phosphorylation event to a biological outcome, such as a change in enzyme activity, protein localization, or protein-protein interactions.

Experimental Workflow:

Caption: Workflow for validating the functional significance of a phosphorylation site using site-directed mutagenesis.

Detailed Protocol: Site-Directed Mutagenesis and Functional Analysis

  • Primer Design: Design primers containing the desired mutation.

  • Mutagenesis PCR: Use a high-fidelity DNA polymerase to amplify the entire plasmid using the mutagenic primers.[23]

  • Template Removal: Digest the parental, non-mutated plasmid with an enzyme like DpnI, which specifically cuts methylated DNA.

  • Transformation: Transform the mutated plasmid into competent E. coli for amplification.

  • Sequence Verification: Sequence the plasmid to confirm the presence of the desired mutation.

  • Protein Expression and Functional Assay: Express the wild-type and mutant proteins in a suitable system and perform a relevant functional assay to compare their activities.

Self-Validation: A significant difference in the functional readout between the wild-type and mutant proteins provides strong evidence for the biological relevance of the phosphorylation site. For example, a phospho-null mutant (e.g., S-to-A) that abrogates a cellular response, while a phosphomimetic mutant (e.g., S-to-D) restores it, would constitute a robust validation.

Conclusion

The validation of phosphorylation sites is a multi-faceted process that often requires the convergence of evidence from several complementary techniques. While this compound may offer an advantage in the analytical detection of phosphopeptides, a combination of Phos-tag™ electrophoresis, lambda phosphatase treatment, and ultimately, site-directed mutagenesis provides a powerful and comprehensive strategy to move from a putative phosphorylation site to a functionally validated regulatory mechanism. By understanding the principles and practicalities of each method, researchers can design robust experimental strategies to confidently elucidate the critical role of protein phosphorylation in their biological systems of interest.

References

Phosphonium vs. Uronium Coupling Reagents: A Comparative Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals immersed in the intricate world of peptide synthesis, the selection of a coupling reagent is a pivotal decision that profoundly shapes reaction efficiency, peptide purity, and the ultimate success of the synthetic strategy. Among the arsenal of available reagents, phosphonium and uronium salts have emerged as highly effective and widely adopted classes. This guide presents an objective, data-driven comparison of these two families of reagents, delving into their fundamental mechanisms, performance characteristics, and practical applications to empower you with the insights needed for informed reagent selection in your specific synthetic endeavors.

The Fundamental Distinction: Mechanism of Action

The core difference between phosphonium and uronium-based coupling reagents lies in the atom that becomes activated to facilitate the formation of the crucial amide bond. In phosphonium salts, the phosphorus atom serves as the activation site, whereas in uronium salts, this role is fulfilled by a carbon atom.[1] This elemental divergence in their mechanisms gives rise to distinct reactive intermediates, byproducts, and potential side reactions, which are critical considerations in peptide synthesis.[1]

Phosphonium salt reagents, such as BOP and its safer analogue PyBOP, activate a carboxylic acid to form a highly reactive acyloxyphosphonium species. This intermediate then reacts with an amine to form the desired amide bond. A key advantage of this pathway is the absence of guanidinylation side reactions.[1] However, a significant drawback of the first-generation reagent, BOP, is the stoichiometric formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[2]

G cluster_0 Phosphonium Salt Activation Carboxylic Acid Carboxylic Acid Acyloxyphosphonium Intermediate Acyloxyphosphonium Intermediate Carboxylic Acid->Acyloxyphosphonium Intermediate Activation Phosphonium Reagent (e.g., PyBOP) Phosphonium Reagent (e.g., PyBOP) Phosphonium Reagent (e.g., PyBOP)->Acyloxyphosphonium Intermediate Base Base Base->Acyloxyphosphonium Intermediate Peptide Bond Peptide Bond Acyloxyphosphonium Intermediate->Peptide Bond Nucleophilic Attack Phosphine Oxide Byproduct Phosphine Oxide Byproduct Acyloxyphosphonium Intermediate->Phosphine Oxide Byproduct Amine Amine Amine->Peptide Bond

Mechanism of phosphonium salt-mediated peptide bond formation.

Uronium salts, which are often more accurately described as aminium salts in their commercially available forms (like HBTU and HATU), also activate the carboxyl group to form a reactive ester intermediate.[3] These reagents are celebrated for their high reactivity and rapid coupling times.[3] For instance, HATU incorporates a 7-azabenzotriazole (HOAt) moiety, leading to the formation of a more reactive OAt active ester compared to the OBt ester generated by HBTU.[2] The primary concern with uronium reagents is their potential to cause guanidinylation of the N-terminal amino group, a side reaction that can cap the peptide chain and halt elongation.[1][2]

G cluster_1 Uronium/Aminium Salt Activation Carboxylic Acid_U Carboxylic Acid Reactive Ester Intermediate (OAt/OBt) Reactive Ester Intermediate (OAt/OBt) Carboxylic Acid_U->Reactive Ester Intermediate (OAt/OBt) Activation Uronium Reagent (e.g., HATU) Uronium Reagent (e.g., HATU) Uronium Reagent (e.g., HATU)->Reactive Ester Intermediate (OAt/OBt) Guanidinylation Side Product Guanidinylation Side Product Uronium Reagent (e.g., HATU)->Guanidinylation Side Product Side Reaction Base_U Base Base_U->Reactive Ester Intermediate (OAt/OBt) Peptide Bond_U Peptide Bond Reactive Ester Intermediate (OAt/OBt)->Peptide Bond_U Nucleophilic Attack Urea Byproduct Urea Byproduct Reactive Ester Intermediate (OAt/OBt)->Urea Byproduct Amine_U Amine Amine_U->Peptide Bond_U Amine_U->Guanidinylation Side Product

Mechanism of uronium/aminium salt-mediated peptide bond formation.

Head-to-Head Performance Comparison

The choice between phosphonium and uronium reagents often hinges on a trade-off between reactivity, potential for side reactions, and the specific demands of the peptide sequence being synthesized. The following table provides a summary of their key characteristics.

FeaturePhosphonium Reagents (e.g., BOP, PyBOP)Uronium/Aminium Reagents (e.g., HBTU, HATU, COMU)
Activation Site Phosphorus atom[1]Carbon atom[1]
Primary By-product Phosphoramide-based (e.g., HMPA from BOP)[1]Tetramethylurea-based
Guanidinylation Risk None[1]Possible with excess reagent, leading to chain termination[1]
Solution Stability Generally more stable in solution[4]Varies; some have limited stability in solvents like DMF
Solubility Significantly more soluble in common solvents like DMF[1]Generally less soluble than phosphonium counterparts[1]
Racemization Often associated with lower levels of racemization[1]Can be higher, particularly with extended reaction times[1]
Cost Can be more expensive[1]Often more cost-effective[1]
Experimental Data: A Quantitative Look at Performance

To provide a more concrete comparison, the following tables summarize quantitative data from studies evaluating the performance of these two classes of reagents in terms of crude peptide purity and the suppression of racemization.

Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of GHRP-6 [5]

Coupling ReagentClassCrude Peptide Purity (%)
HATU Uronium/Aminium95
HBTU Uronium/Aminium92
PyBOP Phosphonium90
COMU Uronium/Aminium94
DCC/HOBt Carbodiimide85

Table 2: Coupling of Fmoc-Pro-OH to H-MeVal-OMe (A Sterically Hindered Coupling) [1]

This model represents a "difficult coupling" involving sterically hindered amino acids, which are challenging for many reagents.

Coupling ReagentClassYield (%)Racemization (%)
HATU Uronium/Aminium982.5
HBTU Uronium/Aminium954.1
PyBOP Phosphonium961.2
COMU Uronium/Aminium972.8

Note: The data presented are compiled from various literature sources and are intended for comparative purposes. Actual results may vary depending on specific reaction conditions.[1]

From the data, it is evident that while modern uronium reagents like HATU and COMU offer excellent yields, phosphonium reagents can provide a distinct advantage in minimizing racemization, especially in challenging, sterically hindered couplings.[1][6]

Practical Considerations and Experimental Protocols

The successful application of these coupling reagents requires meticulous attention to experimental detail. Below is a general protocol for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

G start Start: Resin with Protected Amino Acid deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Coupling Reaction: - Fmoc-Amino Acid - Coupling Reagent - Base (e.g., DIPEA) wash1->coupling wash2 Wash with DMF and DCM coupling->wash2 end End: Resin with Elongated Peptide Chain wash2->end

A typical workflow for a single coupling cycle in SPPS.

  • Resin Preparation: Swell the resin in a suitable solvent like DMF for at least 30 minutes.[3]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF. This is typically done in two cycles of 10-15 minutes each.[3]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (typically 3-5 equivalents) with the chosen coupling reagent (e.g., PyBOP or HATU, slightly less than 1 equivalent relative to the amino acid) and a base such as diisopropylethylamine (DIPEA) in DMF for a few minutes.

    • Add the activation mixture to the deprotected resin.

    • Allow the coupling reaction to proceed for a duration determined by the specific amino acids being coupled (typically 30-60 minutes). Monitoring the reaction progress using a colorimetric test (e.g., Kaiser test) is recommended.

  • Final Washing: Once the reaction is complete, filter the resin and wash it thoroughly with DMF and then dichloromethane (DCM) to prepare for the next deprotection cycle or final cleavage.[3]

Expert Recommendations and Conclusion

The choice between phosphonium and uronium coupling reagents is not a one-size-fits-all decision but rather a nuanced choice based on the specific synthetic challenge at hand.

  • For Routine and High-Throughput Synthesis: Uronium/aminium reagents like HBTU and HATU are often favored due to their high reactivity and rapid coupling kinetics, making them well-suited for standard peptide sequences and automated synthesis platforms.[2]

  • For Sterically Hindered or Racemization-Prone Couplings: Phosphonium reagents such as PyBOP are often the superior choice.[1][5] Their ability to minimize racemization, particularly in difficult couplings, can be critical for preserving the stereochemical integrity of the final peptide.[1]

  • To Avoid Guanidinylation: In instances where N-terminal guanidinylation is a significant concern, such as in slow coupling reactions or when using a large excess of reagent, phosphonium reagents are the recommended choice as they do not pose this risk.[1]

  • Safety Considerations: The use of the first-generation phosphonium reagent BOP is strongly discouraged due to the formation of the carcinogenic byproduct HMPA.[3] Safer alternatives like PyBOP should be used instead.[3] Newer generation uronium reagents like COMU, which are based on Oxyma Pure, offer a safer profile compared to older reagents like HBTU that contain the potentially explosive HOBt.[1]

References

The Challenge of N-Methylation: A Comparative Guide to Peptide Coupling Reagents, Featuring Diphenyl Phosphoramidate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides bearing N-methylated amino acids represents a formidable challenge in modern medicinal chemistry. The strategic incorporation of N-methyl groups can significantly enhance a peptide's therapeutic properties, including increased metabolic stability and improved membrane permeability.[1][2] However, the increased steric hindrance posed by the N-methyl group on the secondary amine complicates peptide bond formation, often leading to sluggish reactions, low yields, and an increased risk of racemization.[1][3]

This guide provides an in-depth comparison of coupling reagents for the synthesis of N-methylated peptides, with a special focus on the potential and current standing of Diphenyl Phosphoramidate (DPPA). We will delve into the performance of commonly employed reagents, supported by available data, and present detailed experimental protocols.

The Hurdle of Steric Hindrance in N-Methylated Peptide Synthesis

The core difficulty in coupling N-methylated amino acids lies in the reduced nucleophilicity and increased steric bulk of the N-terminal secondary amine.[1] This steric shield impedes the approach of the activated carboxyl group of the incoming amino acid, making the formation of the peptide bond significantly more challenging than with primary amines. This is particularly problematic when coupling two consecutive N-methylated residues.[2]

The consequences of this steric hindrance are manifold:

  • Incomplete Couplings: Reactions may not proceed to completion, resulting in deletion sequences and difficult purification.

  • Low Yields: The overall yield of the desired peptide is often significantly reduced.

  • Increased Racemization: The prolonged reaction times and forcing conditions required can increase the likelihood of racemization at the alpha-carbon of the activated amino acid, compromising the stereochemical integrity of the peptide.[3]

To overcome these obstacles, highly reactive coupling reagents are essential.

High-Activity Coupling Reagents for N-Methylated Amino Acids: A Performance Overview

A variety of coupling reagents have been developed to tackle "difficult couplings," including those involving N-methylated residues. The most successful of these belong to the uronium/aminium and phosphonium salt classes.

Commonly Used High-Activity Coupling Reagents:
  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for hindered systems, HATU, in conjunction with a base like DIEA, demonstrates high coupling efficiency and is often the first choice for difficult sequences.[2]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another popular and effective uronium salt, although in some comparative studies, it has been shown to be slightly less efficient than HATU for particularly challenging couplings.[4]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt that has proven effective in many difficult couplings.

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Noted for its high efficiency, particularly in the challenging task of coupling two N-methylated amino acids.[5][6]

The choice of reagent is often a balance between reactivity, cost, and the potential for side reactions.

This compound (DPPA): A Low-Racemization Candidate?

This compound (DPPA), also known as Diphenyl Phosphorazidate, is a well-established coupling reagent in peptide synthesis, particularly valued for its ability to mediate peptide bond formation with a very low risk of racemization.[7] It is a stable, non-explosive liquid that is convenient to handle.

The proposed mechanism for DPPA in peptide coupling involves the formation of a mixed anhydride with the carboxylic acid, which then reacts with the amine component. An alternative pathway suggests the in situ formation of an acyl azide, which then couples with the amine.

Comparative Performance Data: A Literature Perspective

To provide a clear comparison, the following table summarizes the general performance characteristics of the aforementioned coupling reagents for N-methylated amino acids, based on available literature.

Coupling ReagentClassTypical Performance with N-Methylated Amino AcidsRacemization PotentialSupporting References
HATU Uronium/Aminium SaltHigh coupling efficiency, often the reagent of choice for difficult sequences.Low, but can be influenced by base and reaction time.[2]
HBTU Uronium/Aminium SaltGood efficiency, but can be less effective than HATU for highly hindered couplings.[4]Low to moderate.[4]
PyBOP Phosphonium SaltEffective for many hindered couplings.Generally low.
PyAOP Phosphonium SaltHighly effective, especially for coupling consecutive N-methylated residues.[5][6]Low.[5][6]
DPPA PhosphoramidateSpecific data for N-methylated amino acids is lacking in the literature. Generally low racemization in standard peptide synthesis.[7]Very low in standard peptide synthesis.

Experimental Protocols

Below are detailed, step-by-step methodologies for the use of HATU, a widely accepted standard for N-methylated amino acid coupling, and a proposed protocol for the evaluation of DPPA.

Protocol 1: Coupling of an Fmoc-N-methyl-amino acid using HATU

This protocol is a standard procedure for solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-N-methyl-amino acid

  • Peptide-resin with a free N-terminal amine

  • HATU

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure (0.1 mmol scale):

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amine. Wash the resin thoroughly with DMF.

  • Activation Mixture: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (0.4 mmol, 4 eq.) and HATU (0.4 mmol, 4 eq.) in DMF (2 mL).

  • Base Addition: Add DIEA (0.8 mmol, 8 eq.) to the activation mixture.

  • Pre-activation: Allow the mixture to stand for 1-2 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. For couplings between two N-methylated residues, a longer reaction time or a second coupling may be necessary.

  • Monitoring: Perform a colorimetric test (e.g., bromophenol blue) to check for the presence of free amines, indicating an incomplete reaction. The ninhydrin test is not suitable for secondary amines.

  • Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF, followed by dichloromethane (DCM), and then DMF again to remove all soluble reagents and byproducts.

Proposed Protocol for the Evaluation of DPPA in N-Methylated Amino Acid Coupling

To address the gap in the literature, a systematic evaluation of DPPA is required. The following proposed protocol outlines an experimental setup to compare the performance of DPPA with HATU.

Objective: To determine the coupling efficiency and racemization level of DPPA in the coupling of a representative Fmoc-N-methyl-amino acid to a model peptide on solid support, in direct comparison to HATU.

Model System:

  • Peptide-resin: H-Gly-resin

  • N-methylated amino acid: Fmoc-N-Me-Ala-OH

  • Coupling Reagents to be tested: DPPA and HATU

  • Base: Triethylamine (for DPPA) and DIEA (for HATU)

Experimental Procedure:

  • Parallel Synthesis: Prepare two identical batches of H-Gly-resin.

  • Coupling with HATU: Follow Protocol 1 as described above to couple Fmoc-N-Me-Ala-OH to one batch of the resin.

  • Coupling with DPPA:

    • In a separate vessel, dissolve Fmoc-N-Me-Ala-OH (0.4 mmol, 4 eq.) and DPPA (0.4 mmol, 4 eq.) in DMF (2 mL).

    • Add triethylamine (0.8 mmol, 8 eq.) to the mixture.

    • Add the solution to the second batch of H-Gly-resin.

    • Agitate the reaction at room temperature for a set time (e.g., 4 hours).

  • Cleavage and Deprotection: After coupling and washing, cleave the dipeptide (N-Me-Ala-Gly) from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

  • Analysis:

    • Yield: Quantify the amount of the desired dipeptide obtained from each reaction using HPLC.

    • Purity: Analyze the crude product by HPLC to determine the purity.

    • Racemization Analysis: After hydrolysis of the dipeptide, use chiral GC or HPLC to determine the ratio of L-N-Me-Ala to D-N-Me-Ala.

Visualizing the Workflow and Mechanisms

General Workflow for N-Methylated Peptide Synthesis

G cluster_SPPS Solid-Phase Peptide Synthesis Cycle Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Activation Amino Acid Activation (e.g., with HATU or DPPA) Deprotection->Activation Free N-terminal amine Coupling Coupling to N-Methylated Amine Activation->Coupling Monitoring Coupling Monitoring (e.g., Bromophenol Blue Test) Coupling->Monitoring Washing Washing Washing->Deprotection For next cycle Cleavage Cleavage from Resin & Deprotection Washing->Cleavage Monitoring->Coupling If incomplete (Recouple) Monitoring->Washing If complete Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (Mass Spec, Chiral HPLC) Purification->Analysis G cluster_activation Activation of Carboxylic Acid cluster_coupling Coupling to Amine CarboxylicAcid R-COOH (N-protected Amino Acid) MixedAnhydride Mixed Anhydride Intermediate [R-CO-O-P(O)(OPh)2] CarboxylicAcid->MixedAnhydride Path A AcylAzide Acyl Azide Intermediate [R-CO-N3] CarboxylicAcid->AcylAzide Path B (Direct formation) DPPA (PhO)2P(O)N3 (DPPA) DPPA->MixedAnhydride Path A DPPA->AcylAzide Path B (Direct formation) Base Base (e.g., Et3N) Base->MixedAnhydride Path A MixedAnhydride->AcylAzide Rearrangement PeptideBond Peptide Bond [R-CO-NR'-R''] MixedAnhydride->PeptideBond AcylAzide->PeptideBond Amine R'-NH-R'' (N-methylated peptide) Amine->PeptideBond Byproducts Byproducts ((PhO)2P(O)OH, N2) PeptideBond->Byproducts

References

Navigating the Landscape of Large-Scale Peptide Synthesis: A Comparative Cost and Performance Analysis of Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals steering peptide therapeutics from the laboratory to commercial production, the choice of coupling reagent is a pivotal decision that profoundly influences process efficiency, scalability, product purity, and ultimately, the economic viability of the final active pharmaceutical ingredient (API). This in-depth technical guide provides a comprehensive comparative analysis of the most prevalent classes of peptide coupling reagents used in large-scale synthesis. Moving beyond a simple catalog of options, this guide delves into the mechanistic nuances, safety considerations, and economic realities of each reagent class, supported by experimental data to empower informed decision-making in a production environment.

The Crux of the Matter: The Coupling Reagent's Role in a Billion-Dollar Market

The global peptide therapeutics market is a multi-billion dollar industry, with an increasing number of peptide-based drugs gaining regulatory approval.[1] The manufacturing of these complex molecules relies heavily on solid-phase peptide synthesis (SPPS), a methodology that, while efficient, is also resource-intensive. In a typical large-scale SPPS campaign, raw materials can constitute a significant portion of the production cost, with coupling reagents, alongside solvents and protected amino acids, being major contributors. An injudicious choice of coupling reagent can lead to incomplete reactions, the formation of difficult-to-remove impurities, and increased racemization, all of which complicate downstream purification and reduce overall yield, thereby inflating the final cost.

This guide will dissect the following key classes of coupling reagents, evaluating their strengths and weaknesses in the context of large-scale manufacturing:

  • Carbodiimides: The foundational, cost-effective workhorses.

  • Phosphonium Salts: High-efficiency reagents with a cleaner side-reaction profile.

  • Uronium/Aminium Salts: The highly reactive activators for challenging sequences.

  • "Green" Reagents: Modern alternatives designed for enhanced safety and sustainability.

The Workhorses: Carbodiimides

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), represent the oldest and most cost-effective class of peptide coupling reagents.[2][3] Their mechanism involves the reaction with the C-terminal carboxyl group of an amino acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the N-terminal amine of the growing peptide chain.

Advantages:

  • Low Cost: Carbodiimides are significantly cheaper than phosphonium and uronium salts, making them an attractive option for large-scale campaigns where cost of goods is a primary driver.[2]

  • Moderate Reactivity: They are effective for many standard coupling reactions.[3]

Disadvantages:

  • Byproduct Formation: The major drawback of carbodiimides is the formation of an insoluble or poorly soluble urea byproduct (dicyclohexylurea for DCC, diisopropylurea for DIC). In large-scale SPPS, this can lead to resin fouling and clog filters and lines in automated synthesizers.[2] While DIC is often preferred in SPPS because its urea byproduct is more soluble than that of DCC, its removal can still pose challenges.[4]

  • Racemization: Carbodiimide-mediated activation can be prone to racemization, especially for sensitive amino acids.[3] To mitigate this, an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is almost always required, which adds to the cost and complexity of the process.[5]

  • Side Reactions: The O-acylisourea intermediate can rearrange to an unreactive N-acylurea, terminating the peptide chain.

Decision-Making Flow for Carbodiimide Use

A decision-making workflow for the use of carbodiimide coupling reagents.

The High-Efficiency Alternatives: Phosphonium Salts

Phosphonium salt-based reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its safer successor, (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®), offer higher coupling efficiency and a cleaner reaction profile compared to carbodiimides.[6] They react with the carboxylic acid to form a benzotriazolyl active ester, which then smoothly reacts with the amine component.

Advantages:

  • High Coupling Efficiency: Phosphonium salts are known for promoting rapid and complete coupling reactions, even for some sterically hindered amino acids.[6]

  • Low Racemization: They are generally associated with low levels of racemization.[5]

  • No Guanidinylation: Unlike uronium/aminium salts, phosphonium reagents do not cause guanidinylation of the N-terminal amine, a common side reaction that caps the growing peptide chain.[7]

Disadvantages:

  • Cost: Phosphonium salts are more expensive than carbodiimides.

  • Safety Concerns with BOP: The original BOP reagent is now largely obsolete for large-scale synthesis due to the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[6] PyBOP® was developed as a safer alternative that avoids the formation of HMPA.

  • Atom Economy: These reagents have a high molecular weight, leading to poor atom economy, which is a growing concern in sustainable manufacturing.[8]

The Power Players: Uronium/Aminium Salts

Uronium and aminium salts are among the most reactive and efficient coupling reagents available. Prominent examples include HBTU, HCTU, and HATU. These reagents form active esters with the carboxylic acid, similar to phosphonium salts.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and reliable coupling reagent, offering a good balance of reactivity and cost.[9]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): The addition of a chlorine atom to the benzotriazole ring enhances its reactivity, often leading to faster and more complete couplings than HBTU, and it is frequently offered at a lower price point than HATU.[10][11]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Based on the more reactive HOAt, HATU is considered one of the most powerful coupling reagents, particularly effective for "difficult" couplings involving sterically hindered or N-methylated amino acids.[3] However, its high cost is a significant drawback for large-scale production.[11]

Advantages:

  • High Reactivity and Speed: These reagents facilitate very fast coupling reactions, which can shorten cycle times in automated SPPS.[9][11]

  • High Purity and Yield: Their high efficiency often translates to higher crude peptide purity and overall yield, especially for challenging sequences.

Disadvantages:

  • High Cost: HATU, in particular, is significantly more expensive than other uronium salts and carbodiimides.[11]

  • Safety Concerns: Reagents based on HOBt and HOAt, including HBTU and HATU, are derived from benzotriazoles, which are known to have explosive properties under certain conditions, posing a safety risk in large-scale handling and storage.[8]

  • Guanidinylation Side Reaction: A notable side reaction is the guanidinylation of the free N-terminal amine of the peptide chain, which leads to a capped and truncated sequence.[7]

  • Limited Stability: Some uronium salts, like COMU, have limited stability in common SPPS solvents like DMF, which can be a drawback for their application in automated synthesizers where reagent solutions may be stored for extended periods.[8]

Experimental Data: Comparative Performance in a "Difficult" Sequence

The synthesis of the acyl carrier protein (65-74) fragment (H-VQAAIDYING-OH) is a well-established benchmark for comparing the performance of coupling reagents due to its tendency for aggregation. A study comparing HCTU, HATU, HBTU, and PyBOP for this synthesis revealed that HCTU and HATU produced peptides of very similar and high purity, while the other reagents resulted in more impurities.[11]

Coupling ReagentCrude Peptide Purity (%)
HATU High
HCTU High (comparable to HATU)
HBTU Lower than HATU/HCTU
PyBOP Lower than HATU/HCTU

Table 1: Comparative crude purity of the ACP (65-74) fragment synthesized with different coupling reagents.[11]

The "Green" Frontier: Safer and More Sustainable Reagents

In recent years, there has been a significant push towards developing "greener" coupling reagents that offer improved safety profiles and align with the principles of sustainable chemistry.

  • COMU® ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): Based on OxymaPure®, COMU is a highly efficient uronium salt that avoids the use of explosive benzotriazole derivatives. It often shows coupling efficiency comparable to HATU but with a better safety profile. Its byproducts are also more water-soluble, which can simplify purification.

  • T3P® (Propylphosphonic Anhydride): T3P® is gaining traction as a green coupling reagent due to its low toxicity, non-allergenic nature, and the formation of water-soluble and non-hazardous byproducts.[12] It has been successfully applied in both solution-phase and solid-phase peptide synthesis.

Advantages:

  • Enhanced Safety: These reagents are not explosive, a significant advantage for large-scale handling and storage.[12]

  • Improved Byproduct Profile: The byproducts are generally non-toxic and water-soluble, facilitating easier removal and reducing the environmental impact of waste streams.[12]

  • High Efficiency: They often demonstrate high coupling efficiency, comparable to the most powerful traditional reagents.

Disadvantages:

  • Cost: While offering significant safety and environmental benefits, the cost of these newer reagents can still be a barrier to their widespread adoption in all large-scale applications, though prices are becoming more competitive.

Comparative Cost Analysis: A Key Driver in Reagent Selection

While precise, real-time pricing is subject to market fluctuations and supplier negotiations, a general cost hierarchy can be established for bulk quantities of common coupling reagents.

Reagent ClassReagentRelative Cost (per kg)
Carbodiimides DIC$
Phosphonium Salts PyBOP®
$
Uronium/Aminium Salts HBTU
HCTU
-
$
HATU
"Green" Reagents COMU®
$

Table 2: Relative cost comparison of common peptide coupling reagents for large-scale synthesis. The number of dollar signs is indicative of the relative price, with '

beingtheleastexpensiveand' being the least expensive and '′beingtheleastexpensiveand′
$' being the most expensive.

It's crucial to note that a simple comparison of the cost per kilogram of the reagent can be misleading. A more expensive but highly efficient reagent that leads to higher yields and purity might be more cost-effective in the long run by reducing the number of failed or low-purity batches and simplifying downstream purification, which is often a major bottleneck and cost driver in peptide manufacturing.[13]

Workflow for Coupling Reagent Selection in Large-Scale Synthesis

A workflow for selecting a peptide coupling reagent for large-scale synthesis based on project priorities.

Practical Considerations and Experimental Protocols for Large-Scale SPPS

The successful implementation of any coupling reagent at scale requires careful optimization of the reaction conditions. Below is a generalized protocol for a single coupling cycle in a large-scale automated SPPS synthesizer.

Generalized Large-Scale SPPS Coupling Protocol (Fmoc/tBu Strategy)

  • Resin Swelling: The functionalized resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), within the reaction vessel for a specified period (e.g., 1-2 hours) to ensure optimal accessibility of the reactive sites.

  • Fmoc-Deprotection: The DMF is drained, and a solution of 20-40% piperidine in DMF is added to the resin. The mixture is agitated for a predetermined time (e.g., 2 x 10-20 minutes) to remove the Fmoc protecting group from the N-terminal amine.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-adduct. This step is critical to prevent side reactions in the subsequent coupling step.

  • Amino Acid Coupling:

    • In a separate vessel, the Fmoc-protected amino acid (typically 1.5-3 equivalents relative to the resin loading) is pre-activated by dissolving it in DMF with the chosen coupling reagent (e.g., HCTU, 1.45 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA, 2-4 equivalents).

    • The pre-activated amino acid solution is then transferred to the reaction vessel containing the deprotected peptide-resin.

    • The coupling reaction is allowed to proceed with agitation for a specific duration, which can range from 30 minutes to several hours depending on the coupling reagent and the specific amino acids being coupled. Reaction progress can be monitored using a qualitative test such as the Kaiser test.

  • Washing: After the coupling reaction is complete, the resin is washed extensively with DMF to remove excess reagents and byproducts.

  • Cycle Repetition: Steps 2-5 are repeated for each amino acid in the peptide sequence.

Note: The exact equivalents of amino acid, coupling reagent, and base, as well as reaction times and temperatures, must be optimized for each specific peptide and the chosen coupling reagent to maximize yield and purity while minimizing cost.

Conclusion: A Multifaceted Decision

The selection of a peptide coupling reagent for large-scale synthesis is a complex decision that requires a holistic assessment of cost, efficiency, safety, and sustainability. While the low cost of carbodiimides like DIC makes them a viable option for simpler sequences, their drawbacks in terms of byproduct formation and potential for racemization often lead to the selection of more advanced reagents for the synthesis of complex therapeutic peptides.

Uronium/aminium salts, particularly HCTU, offer a compelling balance of high reactivity and manageable cost, making them a popular choice in industrial settings. For the most challenging syntheses where maximizing yield and purity is paramount, the highly reactive but expensive HATU remains a valuable tool.

The emergence of "green" reagents like COMU® and T3P® marks a significant step forward in making large-scale peptide synthesis safer and more environmentally friendly. As their cost becomes more competitive, their adoption is likely to increase, driven by both regulatory pressures and a growing corporate commitment to sustainable manufacturing practices.

Ultimately, the optimal coupling reagent is not a one-size-fits-all solution. A thorough understanding of the specific challenges posed by the target peptide sequence, coupled with a careful evaluation of the cost-benefit trade-offs of the available reagents, will enable researchers and drug development professionals to navigate the complex landscape of peptide synthesis and successfully bring these life-changing therapeutics to market.

References

A Comparative Guide to Greener Phosphoramidate Synthesis: Evaluating Efficiency and Environmental Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, phosphoramidates represent a cornerstone structural motif. Their prevalence in antiviral prodrugs, such as Remdesivir and Sofosbuvir, and as ligands in catalysis underscores the critical importance of their synthesis.[1] However, traditional synthetic routes often rely on hazardous reagents and generate significant waste, prompting a shift towards more sustainable and environmentally benign methodologies. This guide provides an in-depth technical comparison of traditional versus greener approaches to phosphoramidate synthesis, supported by experimental data and protocols, to empower researchers in making more environmentally conscious decisions in their work.

The Imperative for Green Chemistry in Phosphoramidate Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are paramount in modern pharmaceutical development.[2] Key metrics such as Atom Economy (AE) and Environmental Factor (E-Factor) provide a quantitative framework for evaluating the "greenness" of a chemical process.[3][4][5] A high atom economy signifies that a larger proportion of reactant atoms are incorporated into the final product, while a low E-Factor indicates less waste generation per unit of product.[3][4][5]

Traditional vs. Greener Synthetic Routes: A Head-to-Head Comparison

To illustrate the practical implications of green chemistry in phosphoramidate synthesis, we will compare a classic method, the Atherton-Todd reaction, with a more contemporary and greener alternative: iodine-catalyzed oxidative coupling.

The Traditional Approach: The Atherton-Todd Reaction

The Atherton-Todd reaction, first reported in 1945, has been a long-standing method for the formation of phosphoramidates from dialkyl phosphites and amines.[6][7] The reaction typically employs a halogenated solvent, such as carbon tetrachloride (CCl4), and a base.[6][7]

Causality Behind Experimental Choices: The use of carbon tetrachloride is central to the traditional Atherton-Todd reaction, as it serves as both a solvent and a halogen source to activate the dialkyl phosphite. The base is required to neutralize the hydrogen chloride that is generated in situ. While effective, this choice of reagents raises significant environmental and safety concerns due to the toxicity and ozone-depleting properties of CCl4.[8]

A Greener Alternative: Iodine-Catalyzed Oxidative Coupling

In recent years, iodine-catalyzed oxidative coupling of H-phosphonates and amines has emerged as a more environmentally friendly alternative to the Atherton-Todd reaction.[9] This method avoids the use of halogenated solvents and often proceeds under milder conditions.[9]

Causality Behind Experimental Choices: Iodine is a readily available and less toxic catalyst compared to the reagents used in the Atherton-Todd reaction.[9] The reaction can often be performed in greener solvents or even under solvent-free conditions, significantly reducing the environmental impact.[1] The mechanism involves the in situ formation of a phosphoiodidate intermediate, which is then attacked by the amine.[1]

Quantitative Comparison of Synthetic Routes

To provide a clear, data-driven comparison, let's consider the synthesis of a model phosphoramidate, diethyl phenylphosphoramidate, via both the Atherton-Todd reaction and an iodine-catalyzed method.

MetricAtherton-Todd ReactionIodine-Catalyzed Oxidative Coupling
Atom Economy LowerHigher
E-Factor HigherLower
Reagents Diethyl phosphite, aniline, CCl4, triethylamineDiethyl phosphite, aniline, iodine, (oxidant, e.g., H2O2)
Solvent Carbon Tetrachloride (Toxic, Ozone-depleting)Greener alternatives (e.g., ethyl acetate) or solvent-free
Byproducts Chloroform, triethylamine hydrochlorideWater, iodide salts
Conditions Often requires anhydrous conditionsMilder conditions, can sometimes be performed in open air
Safety Use of highly toxic CCl4Use of less hazardous iodine

This table presents a qualitative comparison. For precise calculations, detailed experimental data from a direct comparative study would be required.

Experimental Protocols

Protocol 1: Traditional Synthesis of Diethyl Phenylphosphoramidate via Atherton-Todd Reaction

Materials:

  • Diethyl phosphite

  • Aniline

  • Carbon tetrachloride (CCl4)

  • Triethylamine

  • Anhydrous diethyl ether

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diethyl phosphite (1.0 eq) and aniline (1.0 eq) in anhydrous carbon tetrachloride.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of triethylamine (1.1 eq) in anhydrous carbon tetrachloride to the cooled mixture via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diethyl phenylphosphoramidate.

Protocol 2: Greener Synthesis of Diethyl Phenylphosphoramidate via Iodine-Catalyzed Oxidative Coupling

Materials:

  • Diethyl phosphite

  • Aniline

  • Iodine (catalytic amount, e.g., 10 mol%)

  • Hydrogen peroxide (30% aq. solution) as a co-oxidant

  • Ethyl acetate

  • Sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask containing a magnetic stirrer, add diethyl phosphite (1.0 eq), aniline (1.2 eq), and iodine (0.1 eq) in ethyl acetate.

  • Stir the mixture at room temperature.

  • Slowly add hydrogen peroxide (2.0 eq) to the reaction mixture.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield diethyl phenylphosphoramidate.[9]

Visualizing the Synthetic Workflows

G cluster_0 Atherton-Todd Reaction Workflow cluster_1 Iodine-Catalyzed Oxidative Coupling Workflow A_start Start: Reactants in CCl4 A_reaction Reaction at 0°C to RT A_start->A_reaction Add Triethylamine A_filtration Filtration A_reaction->A_filtration Remove Precipitate A_workup Aqueous Workup A_filtration->A_workup A_purification Column Chromatography A_workup->A_purification A_end Product: Diethyl Phenylphosphoramidate A_purification->A_end B_start Start: Reactants in Ethyl Acetate B_reaction Reaction at RT B_start->B_reaction Add H2O2 B_quench Quenching B_reaction->B_quench Add Na2S2O3 B_workup Aqueous Workup B_quench->B_workup B_purification Column Chromatography B_workup->B_purification B_end Product: Diethyl Phenylphosphoramidate B_purification->B_end

Caption: Comparative workflows of traditional and greener phosphoramidate synthesis.

Case Study: Green Chemistry in the Synthesis of Remdesivir

The antiviral drug Remdesivir, a phosphoramidate prodrug, provides a compelling real-world example of the importance of green chemistry in pharmaceutical manufacturing. The initial synthesis of the phosphoramidate fragment of Remdesivir was challenging, involving multiple steps and purification by chiral HPLC, which is not ideal for large-scale production.[8]

Subsequent process development has focused on improving the efficiency and sustainability of the synthesis. This includes the development of stereoselective methods to install the chiral phosphorus center, thereby avoiding the need for chromatographic separation of diastereomers.[10][11] These improvements not only reduce waste and solvent consumption but also make the drug more accessible by lowering production costs.[12][13] The evolution of Remdesivir's synthesis highlights the dual benefits of green chemistry: environmental responsibility and economic viability.[11][14][15]

G cluster_0 Evolution of Remdesivir Phosphoramidate Synthesis Initial Initial Synthesis Improved Improved Greener Synthesis Initial->Improved Process Development Initial_Challenges Low Diastereoselectivity Chiral HPLC Purification High Waste Generation Initial->Initial_Challenges Improved_Solutions Stereoselective Catalysis Reduced Purification Steps Improved Atom Economy Improved->Improved_Solutions

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Diphenyl Phosphoramidate

Author: BenchChem Technical Support Team. Date: December 2025

Navigating the lifecycle of specialized reagents requires a commitment to safety that extends beyond the benchtop. Diphenyl phosphoramidate, a valuable reagent in synthetic chemistry, demands a rigorous and scientifically grounded approach to its disposal. This guide provides the essential, step-by-step procedures for its safe handling and disposal, ensuring the protection of laboratory personnel and the environment. Our focus is on providing a self-validating system of protocols, where the "why" behind each step is as critical as the "how."

Immediate Safety Protocols: Hazard Recognition and First Response

Before any disposal procedure is initiated, a thorough understanding of the inherent hazards of this compound is paramount. This compound is classified as a hazardous chemical and requires careful handling to mitigate risks.

Core Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2]

In the event of an accidental exposure, immediate and correct first aid is critical.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, seek medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice.[1] Contaminated clothing should be removed and washed before reuse.[2]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If symptoms persist, call a physician.[1][2]

  • Ingestion: Clean the mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to a strict PPE protocol is non-negotiable. The causality is clear: the irritant nature of the compound necessitates robust barriers to prevent contact. All handling and disposal operations must be performed within a certified chemical fume hood.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Neoprene or Nitrile rubber).[3]To prevent skin contact and irritation.
Eye/Face Protection Safety goggles or glasses complying with EN166 or OSHA 29 CFR 1910.133.[1][4]To protect against splashes and dust, preventing serious eye irritation.
Body Protection Lab coat, long-sleeved clothing.To protect skin on arms and body from accidental contact.
Respiratory Protection NIOSH/MSHA approved respirator if dust or aerosols are generated.[4]To prevent inhalation and subsequent respiratory tract irritation.

Waste Characterization and Segregation

Proper disposal begins with correct waste identification. This compound waste must never be mixed with general laboratory trash or poured down the drain.[1][4]

  • Solid Waste: Unused or expired this compound, and any materials used for spill cleanup (e.g., vermiculite, sand).

  • Liquid Waste: Solutions containing this compound or rinsates from cleaning contaminated glassware.

  • Contaminated Sharps: Any needles or other sharps that have come into contact with the chemical.

Each waste stream must be collected in a separate, clearly labeled, and chemically compatible container. The label should explicitly state "Hazardous Waste: this compound" and include the relevant hazard pictograms.

Disposal Methodologies: A Decision-Based Approach

The appropriate disposal route depends on the quantity of waste and the available institutional resources. The following flowchart outlines the decision-making process.

G start This compound Waste Generated decision_quantity Large Quantity (>10g) or Grossly Contaminated Material? start->decision_quantity licensed_disposal Package, Label, and Store for Pickup by Licensed Hazardous Waste Contractor decision_quantity->licensed_disposal Yes decision_type Is the Waste Solid Residue or Small Aqueous Solution? decision_quantity->decision_type No (Small Quantity) deactivation Proceed with Chemical Deactivation (Hydrolysis Protocol) decision_type->deactivation Yes incineration_note Note: Deactivated waste is still hazardous. Collect for licensed disposal. deactivation->incineration_note

Caption: Decision workflow for this compound disposal.

Method 1: Licensed Hazardous Waste Disposal (Primary Method)

For all quantities, but especially for bulk amounts (>10g), the most reliable and compliant method is disposal via a licensed environmental services contractor.[1][2]

Procedure:

  • Containment: Securely seal the properly labeled hazardous waste container.

  • Storage: Store the container in a designated, well-ventilated, and secure satellite accumulation area. Keep away from incompatible materials such as strong acids and oxidizing agents.[4]

  • Documentation: Complete all necessary hazardous waste manifests as required by your institution's Environmental Health & Safety (EHS) office and local regulations.

  • Pickup: Arrange for pickup by the licensed waste contractor through your EHS office.

Method 2: Chemical Deactivation for Small Quantities (Expert Use Only)

For small quantities of residue in containers or minor spills, chemical deactivation via hydrolysis can be an effective pretreatment step before collection. The P-N bond in phosphoramidates is susceptible to cleavage by hydrolysis.[5] This procedure must be performed by trained personnel within a chemical fume hood.

Experimental Protocol: Hydrolysis of this compound

  • Preparation:

    • Ensure all necessary PPE is worn.

    • Perform all operations within a certified chemical fume hood.

    • Have a spill kit and appropriate fire extinguisher readily available.

  • Dissolution (for solid waste):

    • Carefully dissolve the solid this compound waste (≤ 5g) in a minimal amount of a water-miscible organic solvent like acetone or isopropanol in a suitably sized beaker or flask equipped with a magnetic stirrer.

    • For empty containers, rinse with a small volume of the solvent to dissolve any residue and add the rinsate to the reaction vessel.

  • Hydrolysis:

    • Prepare a 1 M sodium hydroxide (NaOH) solution.

    • While stirring the solution of this compound, slowly add the 1 M NaOH solution in a 5-fold molar excess. The hydrolysis will cleave the phosphoramidate bond, yielding diphenyl phosphate and ammonia.

    • Causality: The basic conditions facilitate the nucleophilic attack of hydroxide ions on the phosphorus center, leading to the displacement of the amide group.

  • Reaction Time & Verification:

    • Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete reaction.

    • If possible, verify the absence of the starting material using a suitable analytical method (e.g., TLC).

  • Neutralization & Collection:

    • Slowly and carefully neutralize the basic solution by adding a dilute acid (e.g., 1 M HCl) with stirring until the pH is between 6 and 8. Monitor the pH using indicator strips.

    • Transfer the final neutralized aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[6]

  • Final Disposal:

    • The sealed container of deactivated waste must still be disposed of as hazardous waste through your institution's EHS office or a licensed contractor.[6] It must not be poured down the drain.

Emergency Procedures: Spill and Fire Management

Spill Response:

  • Evacuate the immediate area and alert colleagues.

  • Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[6] Avoid raising dust.[1]

  • Sweep or scoop the absorbed material into a suitable, labeled container for disposal.[1]

  • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Do not allow the chemical or cleanup materials to enter drains or waterways.[1][4]

Fire Response:

  • This compound is a combustible solid.[7]

  • Suitable Extinguishing Media: Use water spray, foam, carbon dioxide (CO2), or dry chemical extinguishers.[3]

  • Hazardous Combustion Products: Thermal decomposition can produce toxic and irritating gases, including oxides of phosphorus (POx), carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[4] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

By adhering to these scientifically validated procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

A Researcher's Guide to the Safe Handling of Diphenyl Phosphoramidate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Diphenyl phosphoramidate. Our objective is to furnish you with the critical knowledge to handle this compound safely, manage waste effectively, and respond confidently in the event of an emergency. By moving beyond mere procedural lists to explain the rationale behind these safety protocols, we aim to be your trusted partner in laboratory safety and chemical handling.

This compound is an organophosphate compound utilized in various research and synthetic applications.[1][2] Like many organophosphorus compounds, it requires careful handling to mitigate potential health risks. This guide is structured to provide a comprehensive operational plan, from initial preparation to final disposal.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified as a hazardous chemical that can cause significant irritation and potential toxicity.[3][4]

  • Skin and Eye Irritation: Direct contact with this compound can cause skin irritation and serious eye irritation.[3][4][5] The phosphoramidate moiety can react with moisture on the skin or in the eyes, leading to localized inflammation and discomfort.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3][4][5] The fine particles can irritate the mucous membranes of the respiratory tract.

  • Potential for Toxicity: While comprehensive toxicological data is not available for this specific compound, related organophosphorus compounds are known for their potential neurotoxic effects.[3][6] Therefore, it is prudent to handle this compound with the assumption of potential toxicity upon ingestion or absorption.

A pre-work risk assessment is not just a regulatory formality; it is a critical scientific step to ensure a safe experimental environment. This involves identifying the specific quantities you will be using, the procedures you will be performing, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent use of appropriate PPE is the most effective way to prevent exposure to this compound.[7][8][9] The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Required Personal Protective Equipment
Weighing and Aliquoting (Solid) - Nitrile or Neoprene Gloves (double-gloving recommended)- Safety Goggles- Laboratory Coat
Solution Preparation and Handling - Nitrile or Neoprene Gloves (double-gloving recommended)- Chemical Splash Goggles- Laboratory Coat
Running Reactions and Work-up - Nitrile or Neoprene Gloves (double-gloving recommended)- Chemical Splash Goggles- Laboratory Coat- Face Shield (if splash hazard is high)
Spill Cleanup - Nitrile or Neoprene Gloves (double-gloving recommended)- Chemical Splash Goggles- Laboratory Coat- Respiratory Protection (if significant dust or aerosol is generated)

Causality Behind PPE Choices:

  • Gloves: Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including many organophosphorus compounds.[10] Double-gloving provides an additional layer of protection against potential tears or pinholes. Always inspect gloves for any signs of degradation or perforation before use.

  • Eye Protection: Safety goggles are essential to protect against dust particles. When handling solutions, chemical splash goggles provide a seal around the eyes, offering superior protection against splashes.

  • Laboratory Coat: A lab coat protects your skin and personal clothing from contamination.

  • Respiratory Protection: While routine handling in a fume hood should not require respiratory protection, a NIOSH-approved respirator may be necessary in situations with poor ventilation or during the cleanup of a large spill that generates dust or aerosols.

Operational Plan: A Step-by-Step Procedural Guide

A well-defined operational plan minimizes the risk of accidental exposure and ensures reproducible, safe experimental outcomes.

All work with this compound, especially the handling of the solid and the preparation of solutions, must be conducted in a certified chemical fume hood. The fume hood provides critical ventilation to prevent the inhalation of dust and vapors. Ensure the sash is kept at the lowest practical height. An eyewash station and safety shower must be readily accessible.

  • Preparation: Before starting, ensure the fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on your laboratory coat, safety goggles, and gloves as specified in the PPE table.

  • Weighing: If working with the solid, carefully weigh the required amount in the fume hood. Use a disposable weighing boat to minimize contamination of the balance.

  • Dissolving: Add the solvent to the vessel containing the weighed this compound. Do not add the solid directly to a large volume of solvent to avoid splashing.

  • Reaction and Work-up: Conduct all subsequent steps within the fume hood.

  • Doffing PPE: After completing your work, remove your gloves using the proper technique to avoid contaminating your skin. Remove your lab coat and wash your hands thoroughly with soap and water.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_area 1. Prepare Fume Hood gather_materials 2. Assemble Equipment & Reagents prep_area->gather_materials don_ppe 3. Don Appropriate PPE gather_materials->don_ppe weigh 4. Weigh Solid in Fume Hood don_ppe->weigh dissolve 5. Dissolve in Solvent weigh->dissolve react 6. Conduct Reaction/Work-up dissolve->react decontaminate 7. Decontaminate Glassware & Surfaces react->decontaminate dispose 8. Dispose of Waste decontaminate->dispose doff_ppe 9. Doff PPE dispose->doff_ppe wash 10. Wash Hands doff_ppe->wash

Caption: Step-by-step workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. All waste containing this compound must be treated as hazardous waste.[4]

  • Solid Waste: Collect any contaminated solid waste (e.g., weighing boats, gloves, paper towels) in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate container. The label should include the chemical name, concentration, and hazard symbols.

  • Rinse glassware with a suitable organic solvent (e.g., acetone) to remove residual this compound. Collect this rinse as hazardous liquid waste.

  • Wash the glassware with soap and water.

  • Perform a final rinse with deionized water.

Do not dispose of this compound down the drain.[4] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's EHS office.

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors. A culture of safety is built on the foundation of knowledge, preparation, and consistent adherence to best practices.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diphenyl phosphoramidate
Reactant of Route 2
Diphenyl phosphoramidate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.